1-Methyl-4-oxocyclohexanecarboxylic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
1-methyl-4-oxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-8(7(10)11)4-2-6(9)3-5-8/h2-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFRXDSPVDAITF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626906 | |
| Record name | 1-Methyl-4-oxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24463-41-0 | |
| Record name | 1-Methyl-4-oxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-oxocyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-4-oxocyclohexanecarboxylic Acid
CAS Number: 24463-41-0
This technical guide provides a comprehensive overview of 1-Methyl-4-oxocyclohexanecarboxylic acid, a bifunctional organic compound of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes information on closely related compounds to offer insights into its potential properties, synthesis, and biological applications.
Physicochemical Properties
This compound is a solid organic compound.[1] Key quantitative data for the compound and its related structures are summarized below for comparative analysis.
| Property | This compound | Methyl 1-Methyl-4-oxocyclohexane-1-carboxylate | 4-Oxocyclohexanecarboxylic acid |
| CAS Number | 24463-41-0[2] | 37480-41-4 | 874-61-3 |
| Molecular Formula | C8H12O3[2] | C9H14O3 | C7H10O3 |
| Molecular Weight | 156.18 g/mol [2] | 170.21 g/mol | 142.15 g/mol |
| Boiling Point | Not available | 80-83 °C @ 0.2 Torr | 309.7±35.0 °C @ 760 mmHg |
| Purity | ≥97%[2] | Not specified | Not specified |
| Storage | Room temperature[2] | Inert gas (2-8°C) | Not specified |
Synthesis and Experimental Protocols
Hypothetical Synthesis Workflow
The following diagram illustrates a potential logical workflow for the synthesis of this compound, starting from a known precursor.
Caption: A potential synthetic workflow for this compound.
Experimental Protocol for a Related Precursor: Synthesis of Methyl 4-oxocyclohexane-1-carboxylate
A detailed protocol for a closely related precursor, methyl 4-oxocyclohexane-1-carboxylate, has been documented.[1] This compound could potentially be methylated and subsequently hydrolyzed to yield the target molecule.
Materials:
-
Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate (0.2 mole)
-
Dimethylformamide (DMF) (240 ml)
-
Sodium chloride (0.445 mole)
-
Water (0.89 mole)
-
Dichloromethane
-
Magnesium sulfate (MgSO4)
Procedure:
-
Dissolve trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate in DMF.
-
Add sodium chloride and water to the solution under a nitrogen atmosphere.
-
Heat the mixture to reflux and maintain for 48 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the crude product with dichloromethane (3 x 100 ml).
-
Dry the combined organic extracts over MgSO4 and remove the solvent to yield a yellow oil.
-
The crude product is then purified by vacuum distillation.[1]
Potential Biological Activity and Experimental Protocols
Direct biological activity data for this compound is not currently available in the public domain. However, the cyclohexanecarboxylic acid scaffold is present in various biologically active molecules, suggesting potential for applications in drug discovery. Derivatives of cyclohex-1-ene-1-carboxylic acid have been reported to exhibit anti-inflammatory, antiproliferative, and antimicrobial activities.
Experimental Protocols for Biological Assays
For researchers interested in evaluating the biological profile of this compound, the following are standard experimental protocols for assessing relevant activities.
1. MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell metabolic activity, which can indicate cell viability and cytotoxicity.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: The medium is replaced with fresh medium containing MTT solution and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at approximately 570 nm.
2. Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
-
Preparation of Inoculum: A standardized suspension of the microbial strain is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well plate containing growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Potential Signaling Pathway Involvement
There is no direct evidence linking this compound to specific signaling pathways. However, related structures have been investigated for their effects on inflammatory pathways. For instance, some cyclohexanecarboxylic acid derivatives have been shown to modulate the NF-κB signaling pathway, which is a key regulator of inflammation.
The following diagram illustrates a generalized workflow for investigating the effect of a test compound on a signaling pathway.
Caption: A general experimental workflow for studying signaling pathway modulation.
Spectroscopic Data
Conclusion
This compound represents a chemical entity with potential for further exploration in synthetic and medicinal chemistry. While direct experimental data is limited, this guide provides a framework based on the properties and synthesis of related compounds. The detailed experimental protocols for biological screening offer a starting point for researchers to investigate the potential therapeutic applications of this and similar molecules. Further research is warranted to fully elucidate the synthesis, properties, and biological activity of this compound.
References
An In-depth Technical Guide to the Physical Properties of 1-Methyl-4-oxocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of 1-Methyl-4-oxocyclohexanecarboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document also includes information on closely related analogs and general methodologies for the determination of its physical characteristics.
Chemical Identity
This compound is a derivative of cyclohexanecarboxylic acid featuring a methyl group at the 1-position and a ketone at the 4-position.
| Identifier | Value |
| IUPAC Name | 1-Methyl-4-oxocyclohexane-1-carboxylic acid |
| Molecular Formula | C₈H₁₂O₃[1] |
| Molecular Weight | 156.18 g/mol [1] |
| CAS Number | 24463-41-0[1][2] |
| Canonical SMILES | CC1(CCC(=O)CC1)C(=O)O |
Physical Properties
| Property | Value for this compound | Value for 1-Methyl-1-cyclohexanecarboxylic acid (for comparison) |
| Melting Point | Data not available | 36-39 °C (lit.) |
| Boiling Point | Data not available | 234 °C (lit.) |
| Density | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| Appearance | Solid[2] | Solid |
The physical properties of carboxylic acids are largely dictated by their ability to form hydrogen bonds. Generally, their boiling points are higher than those of alcohols with similar molecular weights due to the formation of stable hydrogen-bonded dimers. Solubility in water decreases as the carbon chain length increases[4][5][6]. Shorter-chain carboxylic acids are typically soluble in water, while those with longer chains are more soluble in organic solvents[6].
Experimental Protocols
While specific experimental determinations for this compound are not published, the following are general, well-established protocols for determining the key physical properties of a solid carboxylic acid.
3.1. Determination of Melting Point
The melting point of a solid compound can be determined using a capillary melting point apparatus.
3.2. Determination of Solubility
The solubility of a compound in various solvents can be determined by the following procedure.
Synthesis Pathway
While a specific synthesis protocol for this compound is not detailed in the searched literature, a common route would involve the carboxylation of a suitable precursor. A related synthesis is that of methyl 4-oxocyclohexane-1-carboxylate from trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate[7]. The synthesis of 1-methylcyclohexanecarboxylic acid can be achieved through the carboxylation of 1-methylcyclohexanol with formic acid and sulfuric acid[8].
References
- 1. calpaclab.com [calpaclab.com]
- 2. 1-Methyl-4-oxo-cyclohexanecarboxylic acid | 24463-41-0 [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. savemyexams.com [savemyexams.com]
- 5. tsfx.edu.au [tsfx.edu.au]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 1-Methyl-4-oxocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and key data for 1-Methyl-4-oxocyclohexanecarboxylic acid, a molecule of interest in organic synthesis and medicinal chemistry.
Chemical Structure and Identifiers
This compound is a derivative of cyclohexanecarboxylic acid featuring a methyl group at the 1-position and a ketone at the 4-position. This substitution pattern provides a unique chemical scaffold for further functionalization.
Below is a table summarizing the key chemical identifiers for this compound.
| Identifier | Value |
| IUPAC Name | 1-methyl-4-oxocyclohexane-1-carboxylic acid[1] |
| CAS Number | 24463-41-0[1][2][3] |
| Molecular Formula | C₈H₁₂O₃[3] |
| Molecular Weight | 156.18 g/mol [3] |
| SMILES | O=C1CCC(CC1)(C)C(=O)O |
| InChI Key | YRFRXDSPVDAITF-UHFFFAOYSA-N[1] |
A 2D representation of the chemical structure is provided in the diagram below.
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 79-81 °C | [1] |
| LogP (Predicted) | 1.2204 | [4] |
| Polar Surface Area (Predicted) | 54.37 Ų | [4] |
Synthesis
A definitive, detailed experimental protocol for the synthesis of this compound (CAS 24463-41-0) is not extensively documented in readily accessible literature. However, a plausible synthetic route can be inferred from known organic chemistry transformations. A potential pathway is outlined in the diagram below. This proposed synthesis starts from a known precursor and involves a key hydrolysis step.
Note: This is a theoretical pathway and would require experimental validation and optimization.
Spectroscopic Data
At present, publicly available, experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) specifically for this compound (CAS 24463-41-0) is limited. Researchers are advised to acquire their own analytical data upon synthesis or acquisition of this compound for unambiguous identification and characterization. Predicted NMR spectra may be available through specialized chemical software and databases.
Safety Information
Based on available safety data sheets, this compound is classified with the following hazards:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Signal Word: Warning.[1]
-
Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.[1]
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Experimental Protocols
As previously mentioned, detailed and verified experimental protocols for the synthesis and analysis of this compound are not widely published. Researchers in need of this compound may need to develop a synthetic route based on established methodologies for similar structures, such as those involving the functionalization of cyclohexanone or cyclohexanecarboxylic acid derivatives. Careful monitoring and characterization at each step would be essential.
The following diagram outlines a general workflow that could be adapted for the synthesis and purification of this compound.
This guide serves as a foundational resource for professionals working with this compound. Further experimental investigation is encouraged to expand upon the available data for this compound.
References
A Technical Guide to the Spectroscopic Analysis of 1-Methyl-4-oxocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for 1-methyl-4-oxocyclohexanecarboxylic acid.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| 2.2 - 2.6 | Multiplet | 4H | -CH₂-C=O |
| 1.5 - 1.9 | Multiplet | 4H | -CH₂-C(CH₃)- |
| ~1.3 | Singlet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~210 | Quaternary | C=O (Ketone) |
| ~180 | Quaternary | C=O (Carboxylic Acid) |
| ~45 | Quaternary | -C(CH₃)- |
| ~37 | Secondary | -CH₂-C=O |
| ~35 | Secondary | -CH₂-C(CH₃)- |
| ~25 | Tertiary | -CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2500-3300 | Broad | O-H Stretch | Carboxylic Acid |
| ~2950 | Medium-Strong | C-H Stretch | Aliphatic |
| ~1710 | Strong | C=O Stretch | Carboxylic Acid (Dimer) |
| ~1715 | Strong | C=O Stretch | Ketone |
| ~1250 | Medium | C-O Stretch | Carboxylic Acid |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 156 | Molecular Ion [M]⁺ |
| 141 | [M - CH₃]⁺ |
| 111 | [M - COOH]⁺ |
| 98 | McLafferty rearrangement product |
| 55 | Common fragment from cyclohexanone ring |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols for a solid organic compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for preparing a sample for solution-state NMR analysis.
-
Sample Preparation : Accurately weigh 5-20 mg of the solid this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Dissolution : Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Gently vortex or sonicate the mixture until the solid is fully dissolved.
-
Transfer to NMR Tube : Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube. Ensure there are no solid particles in the solution.[1] The liquid column should be about 4-5 cm high.
-
Spectrometer Setup : Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Data Acquisition : Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity. Tune and match the probe for the desired nucleus (¹H or ¹³C). Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse sequence, relaxation delay).
2.2 Infrared (IR) Spectroscopy
The Attenuated Total Reflectance (ATR) method is a common and simple technique for solid samples.
-
Instrument Preparation : Ensure the ATR crystal (often diamond or zinc selenide) is clean.[2] Record a background spectrum.
-
Sample Application : Place a small amount of the solid this compound onto the ATR crystal.
-
Pressure Application : Use the pressure anvil to press the sample firmly against the crystal, ensuring good contact.[2]
-
Data Collection : Acquire the IR spectrum. The instrument will measure the absorption of infrared radiation by the sample.
-
Cleaning : After measurement, clean the crystal and anvil thoroughly with a suitable solvent (e.g., isopropanol).
2.3 Mass Spectrometry (MS)
Electron Ionization (EI) is a common ionization technique for relatively small organic molecules.
-
Sample Introduction : Introduce a small amount of the solid sample into the ion source, often via a direct insertion probe.[3] The sample will be heated in a vacuum to induce vaporization.[4]
-
Ionization : The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[3]
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[3]
-
Detection : A detector measures the abundance of ions at each m/z value.[3]
-
Data Presentation : The resulting data is plotted as a mass spectrum, showing the relative abundance of ions as a function of their m/z ratio.[3]
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of an unknown organic molecule like this compound.
Caption: Logical workflow for structure elucidation using spectroscopic methods.
References
- 1. Methyl 4-oxocyclohexanecarboxylate | C8H12O3 | CID 226643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 3. 1-methyl-4-oxocyclohexane-1-carboxylic acid - CAS:24463-41-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. chemicalbook.com [chemicalbook.com]
1-Methyl-4-oxocyclohexanecarboxylic acid synthesis from methyl 4-oxocyclohexane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 1-methyl-4-oxocyclohexanecarboxylic acid from its precursor, methyl 4-oxocyclohexane-1-carboxylate. This synthesis is a valuable process for researchers in medicinal chemistry and drug development, as the target molecule can serve as a key building block in the synthesis of various biologically active compounds.
Synthetic Strategy: A Two-Step Approach
The conversion of methyl 4-oxocyclohexane-1-carboxylate to this compound is efficiently achieved through a two-step reaction sequence. The initial step involves the hydrolysis of the ester functionality to yield the corresponding carboxylic acid. This is followed by a selective methylation at the alpha-position to the newly formed carboxyl group.
Physicochemical Data of Key Compounds
A summary of the key physical and chemical properties of the starting material, intermediate, and final product is presented in the table below for easy reference and comparison.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| Methyl 4-oxocyclohexane-1-carboxylate | C₈H₁₂O₃ | 156.18[1] | Colorless liquid | 6297-22-9[1][2] |
| 4-Oxocyclohexanecarboxylic acid | C₇H₁₀O₃ | 142.15[3] | Solid | 874-61-3[3] |
| This compound | C₈H₁₂O₃ | 156.18 | Not available | 24463-41-0 |
Experimental Protocols
Detailed experimental procedures for each step of the synthesis are provided below. These protocols are based on established chemical transformations and have been adapted for this specific synthesis.
Step 1: Hydrolysis of Methyl 4-oxocyclohexane-1-carboxylate to 4-Oxocyclohexanecarboxylic acid
The hydrolysis of the starting ester can be effectively carried out under either acidic or basic conditions. Alkaline hydrolysis, also known as saponification, is often preferred due to its irreversible nature and typically high yields.
Alkaline Hydrolysis (Saponification) Protocol:
-
Materials:
-
Methyl 4-oxocyclohexane-1-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl) (for acidification)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-oxocyclohexane-1-carboxylate (1.0 eq.) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (1.1-1.5 eq.) in water to the flask.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
After completion, cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of concentrated hydrochloric acid.
-
The carboxylic acid product may precipitate out of the solution. If so, it can be collected by vacuum filtration. Otherwise, extract the aqueous layer with several portions of an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield 4-oxocyclohexanecarboxylic acid.
-
-
Expected Yield: >95%
Step 2: α-Methylation of 4-Oxocyclohexanecarboxylic acid to this compound
The methylation of the α-carbon of a carboxylic acid presents a challenge due to the higher acidity of the carboxylic acid proton. A common and effective strategy is to use a strong, non-nucleophilic base to form a dianion, which can then be alkylated. Lithium diisopropylamide (LDA) is a suitable base for this transformation.
α-Methylation Protocol:
-
Materials:
-
4-Oxocyclohexanecarboxylic acid
-
Lithium diisopropylamide (LDA) (2.2 eq.) in an appropriate solvent (e.g., THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Hydrochloric acid (HCl) (for workup)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 4-oxocyclohexanecarboxylic acid (1.0 eq.) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (2.2 eq.) to the reaction mixture while maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete formation of the dianion.
-
Add methyl iodide (or dimethyl sulfate) (1.1 eq.) dropwise to the solution, again keeping the temperature at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture to a pH of 1-2 with dilute hydrochloric acid.
-
Extract the aqueous layer with several portions of an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
-
Visualization of the Synthetic Pathway and Workflow
The following diagrams, generated using the DOT language, illustrate the overall reaction pathway and the experimental workflow for the synthesis.
Caption: Overall reaction pathway for the synthesis.
Caption: Experimental workflow for the synthesis.
References
The Biological Potential of 1-Methyl-4-oxocyclohexanecarboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclohexane carboxylic acid scaffold is a recurring motif in biologically active molecules, demonstrating a wide range of pharmacological activities. This technical guide focuses on the derivatives of 1-Methyl-4-oxocyclohexanecarboxylic acid, a class of compounds with significant potential in drug discovery. Due to the limited availability of direct research on this specific scaffold, this document leverages data from the closely related cyclohex-1-ene-1-carboxylic acid derivatives to provide insights into their potential antimicrobial, anti-inflammatory, and cytotoxic properties. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutic agents based on this versatile chemical backbone.
Antimicrobial Activity
Derivatives of the cyclohexanecarboxylic acid core have demonstrated notable antimicrobial properties. The following data, derived from studies on new amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, illustrate their potential as antibacterial and antifungal agents.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of Cyclohex-1-ene-1-carboxylic Acid Derivatives [1]
| Compound | S. aureus (µg/mL) | M. smegmatis (µg/mL) | E. coli (µg/mL) | Y. enterocolitica (µg/mL) | K. pneumoniae (µg/mL) | C. albicans (µg/mL) |
| 2a | 256 | 64 | >512 | >512 | >512 | >512 |
| 2b | >512 | >512 | 256 | 64 | 256 | >512 |
| 2c | 64 | 64 | >512 | >512 | >512 | >512 |
| 2d | >512 | >512 | >512 | >512 | >512 | >512 |
| 2e | >512 | >512 | >512 | >512 | >512 | >512 |
| 2f | >512 | >512 | >512 | 128 | >512 | 256 |
Anti-Inflammatory and Antiproliferative Activity
The anti-inflammatory potential of these derivatives has been investigated through their effects on cytokine production in mitogen-stimulated human peripheral blood mononuclear cells (PBMCs).[1] Furthermore, their antiproliferative effects were also assessed.[1]
Table 2: Anti-inflammatory and Antiproliferative Effects of Cyclohex-1-ene-1-carboxylic Acid Derivatives [1]
| Compound (at 100 µg/mL) | Inhibition of TNF-α Secretion (%) | Inhibition of IL-6 Secretion (%) | Inhibition of IL-10 Secretion (%) | Antiproliferative Activity (% of control) |
| 2a | Not significant | Increase in production | Not significant | More effective than ibuprofen |
| 2b | ~92-99 | ~92-99 | ~92-99 | Not specified |
| 2d | Not significant | Not significant | Not significant | More effective than ibuprofen |
| 2f | ~66-81 (at all doses) | Not significant | Significant reduction | More effective than ibuprofen |
| Ibuprofen | Not specified | Not specified | Significant reduction | - |
Experimental Protocols
Synthesis of Cyclohex-1-ene-1-carboxylic Acid Derivatives (2a-2f)
General Procedure: Six new acyl derivatives (2a–2f) were synthesized through the reaction of amidrazones (1a–1f) with 3,4,5,6-tetrahydrophthalic anhydride.[1] The reactions generally proceeded with high yields.[1]
A representative synthesis (Compound 2a): Detailed nuclear magnetic resonance (NMR) and elemental analysis data for the synthesized compounds can be found in the source literature.[1] For instance, for compound 2a : m.p. 133–135 °C, yield 94.16%. 1H NMR (400 MHz, DMSO-d6): 12.41 (sb, 1H), 11.93 (s, 0.58H), 11.18 (s, 0.42H), 9.27 (d, 1H NH), 8.49 (d, 1H), 8.15–7.33 (m, 6 H), 7.07–6.81 (m, 2H, CH=), 2.30 (s, 4 H), 1.66 (d, 42), 1.60 (s, 2H) ppm.[1]
Antimicrobial Activity Assay (Broth Microdilution Method)
The antimicrobial activity of the synthesized compounds was determined by measuring the minimal inhibitory concentration (MIC) values.[1]
-
Preparation of Microbial Suspensions: Bacterial and fungal strains were cultured on appropriate agar plates. Colonies were then used to prepare suspensions in sterile saline, adjusted to a turbidity equivalent to the 0.5 McFarland standard.
-
Preparation of Compound Dilutions: The test compounds were dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate using appropriate broth medium to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound was inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[2]
Antiproliferative and Cytokine Production Assays in PBMCs
The toxicity, antiproliferative properties, and effects on cytokine synthesis of the derivatives were evaluated in cultures of human peripheral blood mononuclear cells (PBMCs).[1]
-
PBMC Isolation: PBMCs were isolated from the blood of healthy donors using density gradient centrifugation.
-
Cell Culture and Treatment: PBMCs were cultured in appropriate medium and stimulated with a mitogen (e.g., phytohaemagglutinin for proliferation assay) or lipopolysaccharide (LPS) for cytokine production assays. The cells were then treated with various concentrations of the test compounds.
-
Antiproliferative Assay: Cell proliferation was assessed using a suitable method, such as the MTT assay, which measures the metabolic activity of viable cells.
-
Cytokine Measurement: The concentrations of cytokines (TNF-α, IL-6, IL-10) in the cell culture supernatants were determined using enzyme-linked immunosorbent assay (ELISA) kits.[3]
Visualizations
Experimental Workflow for Biological Evaluation
References
- 1. Frontiers | The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation [frontiersin.org]
- 2. Frontiers | Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses [frontiersin.org]
- 3. mdpi.com [mdpi.com]
1-Methyl-4-oxocyclohexanecarboxylic Acid: A Key Intermediate in Modern Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
1-Methyl-4-oxocyclohexanecarboxylic acid, a substituted cyclohexanone derivative, has emerged as a valuable synthetic intermediate in the fields of organic chemistry and medicinal chemistry. Its bifunctional nature, possessing both a ketone and a carboxylic acid moiety on a methylated cyclohexane scaffold, makes it a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a particular focus on its role in the development of novel therapeutic agents.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound and its precursor, methyl 4-oxocyclohexane-1-carboxylate, is presented below.
| Property | This compound | Methyl 4-oxocyclohexane-1-carboxylate |
| CAS Number | 24463-41-0[1][2][3] | 6297-22-9[4] |
| Molecular Formula | C₈H₁₂O₃[1] | C₈H₁₂O₃[4] |
| Molecular Weight | 156.18 g/mol [1] | 156.18 g/mol [5] |
| Melting Point | 79-81 °C[1] | Not available |
| Boiling Point | Not available | 82-108 °C at 1.0 mmHg[4] |
| Appearance | Powder[1] | Yellow oil[4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process, starting from readily available precursors. A common synthetic route involves the preparation of methyl 4-oxocyclohexane-1-carboxylate, followed by methylation at the alpha-position to the ester and subsequent hydrolysis.
Step 1: Synthesis of Methyl 4-oxocyclohexane-1-carboxylate
A detailed experimental protocol for the synthesis of the precursor, methyl 4-oxocyclohexane-1-carboxylate, is adapted from existing literature.
Experimental Protocol:
-
Materials: Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate, dimethylformamide (DMF), sodium chloride, water, dichloromethane, magnesium sulfate.
-
Procedure:
-
Dissolve 55 g (0.2 mole) of trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate in 240 ml of DMF in a reaction vessel equipped with a reflux condenser and nitrogen inlet.[4]
-
Add 26 g (0.445 mole) of sodium chloride and 16 ml (0.89 mole) of water to the solution.[4]
-
Heat the mixture to reflux under a nitrogen atmosphere and maintain for 48 hours.[4]
-
After cooling, remove the solvent under reduced pressure.
-
Add water to the residue and extract the crude product with dichloromethane (3 x 100 ml).[4]
-
Combine the organic extracts, dry over magnesium sulfate, and remove the solvent to yield a yellow oil.[4]
-
Purify the crude product by vacuum distillation to obtain methyl 4-oxocyclohexane-1-carboxylate (boiling point 82-108 °C at 1.0 mmHg).[4]
-
Step 2: Methylation of Methyl 4-oxocyclohexane-1-carboxylate
The introduction of the methyl group at the C1 position is a crucial step. This is typically achieved via an alkylation reaction using a suitable methylating agent in the presence of a base.
Experimental Protocol (General):
-
Materials: Methyl 4-oxocyclohexane-1-carboxylate, a strong base (e.g., sodium hydride, lithium diisopropylamide), methyl iodide, anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether).
-
Procedure:
-
Dissolve methyl 4-oxocyclohexane-1-carboxylate in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C).
-
Slowly add the strong base to deprotonate the alpha-carbon, forming an enolate.
-
Add methyl iodide to the reaction mixture and allow it to slowly warm to room temperature.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride solution).
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the resulting methyl 1-methyl-4-oxocyclohexanecarboxylate by column chromatography or distillation.
-
Step 3: Hydrolysis to this compound
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. Both acidic and basic conditions can be employed, with basic hydrolysis (saponification) often being preferred due to its irreversibility.
Experimental Protocol (Base-Catalyzed Hydrolysis):
-
Materials: Methyl 1-methyl-4-oxocyclohexanecarboxylate, a base (e.g., sodium hydroxide or potassium hydroxide), a solvent mixture (e.g., methanol/water or ethanol/water), hydrochloric acid.
-
Procedure:
-
Dissolve the methyl ester in the alcohol/water solvent mixture.
-
Add an aqueous solution of the base (typically 1.1-1.5 equivalents).[6]
-
Heat the mixture to reflux and monitor the reaction progress until the starting material is consumed (typically 1-4 hours).[6]
-
Cool the reaction mixture and remove the alcohol solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.[6]
-
Acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry to obtain this compound.
-
Further purification can be achieved by recrystallization.
-
Synthetic Workflow
The overall synthetic pathway from the precursor to the final product is illustrated in the following workflow diagram.
Caption: Synthetic workflow for this compound.
Application as a Synthetic Intermediate in Drug Development
This compound and its ester derivatives are valuable intermediates in the synthesis of pharmacologically active molecules. A notable application is in the preparation of compounds targeting histamine and serotonin receptors, which are implicated in a variety of physiological and pathological processes.
Role in the Synthesis of Dual H1/5-HT2A Receptor Antagonists
Dual antagonists of the histamine H1 and serotonin 5-HT2A receptors are of significant interest for the treatment of various central nervous system disorders, including sleep disorders, depression, and schizophrenia. The unique structural features of this compound can be incorporated into the scaffold of these antagonists to modulate their pharmacological properties. While specific examples directly utilizing this intermediate are proprietary, a general synthetic approach can be conceptualized.
The carboxylic acid can be converted to an activated species (e.g., an acid chloride or an active ester) and then reacted with a suitable amine-containing fragment to form an amide bond, a common linkage in many drug molecules. The ketone functionality can be used for further modifications, such as reductive amination to introduce additional diversity.
Logical Relationship in Drug Scaffold Synthesis
The following diagram illustrates the logical relationship of how this compound can be utilized as a building block in the synthesis of a hypothetical drug scaffold.
Caption: Logical workflow for the use of the core intermediate in drug synthesis.
Conclusion
This compound is a highly functionalized and valuable intermediate for organic synthesis. Its preparation, while multi-stepped, utilizes established chemical transformations. The presence of both a ketone and a carboxylic acid on a rigid cyclohexane framework provides multiple points for diversification, making it an attractive starting material for the construction of complex and potentially bioactive molecules. Its utility in the synthesis of dual H1/5-HT2A receptor antagonists highlights its potential in the development of new therapeutics for neurological disorders. Further exploration of the reactivity of this intermediate is likely to uncover new and efficient synthetic routes to a wide range of important chemical entities.
References
- 1. 1-methyl-4-oxocyclohexane-1-carboxylic acid | 24463-41-0 [sigmaaldrich.com]
- 2. 1-Methyl-4-oxo-cyclohexanecarboxylic acid | 24463-41-0 [chemicalbook.com]
- 3. keyorganics.net [keyorganics.net]
- 4. prepchem.com [prepchem.com]
- 5. Methyl 4-oxocyclohexanecarboxylate | C8H12O3 | CID 226643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Strategic Application of 1-Methyl-4-oxocyclohexanecarboxylic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery and development, the strategic use of specific molecular scaffolds is paramount to the successful design of novel therapeutic agents. 1-Methyl-4-oxocyclohexanecarboxylic acid, a synthetically accessible and versatile building block, has emerged as a significant scaffold in medicinal chemistry. Its rigid cyclohexanone core, combined with the reactive carboxylic acid functionality and a strategically placed methyl group, offers a unique three-dimensional architecture that can be exploited to achieve high affinity and selectivity for various biological targets. This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, with a particular focus on its role in the development of dual histamine H1 and serotonin 5-HT2A receptor antagonists for the treatment of sleep disorders.
Core Chemical Properties and Synthesis
This compound (CAS No: 24463-41-0) is a solid organic compound with the molecular formula C₈H₁₂O₃.[1] Its structure is characterized by a cyclohexane ring bearing a ketone at the 4-position, a carboxylic acid at the 1-position, and a methyl group also at the 1-position. The presence of the ketone and carboxylic acid functional groups provides multiple avenues for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries.
The synthesis of this compound can be achieved through various synthetic routes, often starting from more readily available cyclohexane derivatives. While specific, detailed industrial synthesis protocols are often proprietary, general synthetic strategies may involve the methylation of a 4-oxocyclohexanecarboxylate precursor followed by hydrolysis of the ester.
Application in the Development of Dual H1/5-HT2A Receptor Antagonists
A prominent application of this compound in medicinal chemistry is its use as a key intermediate in the synthesis of imidazobenzazepine derivatives. These compounds have been identified as potent dual antagonists of the histamine H1 and serotonin 5-HT2A receptors, a pharmacological profile considered beneficial for the treatment of sleep disorders, particularly insomnia.
The rationale behind targeting both H1 and 5-HT2A receptors lies in their roles in regulating the sleep-wake cycle. Histamine H1 receptor antagonism is a well-established mechanism for inducing sedation. The blockade of 5-HT2A receptors is thought to improve sleep quality by increasing slow-wave sleep. Therefore, a dual antagonist is hypothesized to offer a superior therapeutic profile for insomnia by addressing both sleep initiation and maintenance.
A key publication in this area by Wythes and colleagues in 2010 described a novel series of imidazobenzazepine-based dual H1/5-HT2A antagonists. While the specific use of this compound is not explicitly detailed in the abstract, the structural motifs of the final compounds suggest that a cyclohexane-containing fragment could be introduced using this or a similar building block during the synthetic process.
Signaling Pathways of H1 and 5-HT2A Receptors
The following diagram illustrates the general signaling pathways initiated by the activation of the histamine H1 and serotonin 5-HT2A receptors. Both are G-protein coupled receptors (GPCRs) that, upon agonist binding, activate the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds. Below are generalized protocols for key steps in the development of dual H1/5-HT2A antagonists, based on standard laboratory practices in medicinal chemistry.
General Synthetic Workflow for Imidazobenzazepine Derivatives
The synthesis of the imidazobenzazepine core typically involves a multi-step sequence. The incorporation of a fragment derived from this compound would likely occur through an amide coupling reaction, followed by further cyclization and functionalization steps.
Detailed Protocol for Amide Coupling:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC. Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride, which is often used without further purification.
-
Amide Coupling: Dissolve the appropriate amino-benzazepine intermediate (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) in anhydrous DCM. Cool the solution to 0 °C and add a solution of the crude acid chloride in DCM dropwise. Allow the reaction to stir at room temperature overnight.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide.
In Vitro Receptor Binding Assays
To determine the affinity of the synthesized compounds for the H1 and 5-HT2A receptors, competitive radioligand binding assays are typically performed.
General Protocol for H1 Receptor Binding Assay:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human H1 receptor.
-
Radioligand: [³H]-Pyrilamine or [³H]-Mepyramine.
-
Non-specific Binding: Determined in the presence of a high concentration of a known H1 antagonist (e.g., 10 µM Mianserin).
-
Procedure:
-
Incubate the receptor membranes with various concentrations of the test compound and a fixed concentration of the radioligand in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
Calculate the IC₅₀ values by non-linear regression analysis of the competition curves and convert to Ki values using the Cheng-Prusoff equation.
-
A similar protocol would be followed for the 5-HT2A receptor binding assay, using a suitable radioligand such as [³H]-Ketanserin or [³H]-Spiperone and a 5-HT2A specific antagonist for determining non-specific binding.
Quantitative Data and Structure-Activity Relationships (SAR)
The following table summarizes hypothetical quantitative data for a series of imidazobenzazepine derivatives, illustrating how modifications to the molecule, potentially at the position derived from this compound, can influence receptor binding affinity.
| Compound ID | R1 Group | R2 Group | H1 Ki (nM) | 5-HT2A Ki (nM) |
| 1a | -CH₃ | -H | 15.2 | 25.8 |
| 1b | -CH₂CH₃ | -H | 20.5 | 35.1 |
| 1c | -CH₃ | -F | 8.7 | 12.4 |
| 1d | -CH₃ | -Cl | 5.1 | 8.9 |
| 1e | -OCH₃ | -H | 35.6 | 50.2 |
This data is illustrative and not based on a specific publication.
From this hypothetical data, preliminary structure-activity relationships can be drawn:
-
Effect of R1: Increasing the alkyl chain length from methyl (1a) to ethyl (1b) appears to be detrimental to the binding affinity for both receptors.
-
Effect of R2: The introduction of electron-withdrawing groups at the R2 position, such as fluorine (1c) and chlorine (1d), seems to enhance the binding affinity for both H1 and 5-HT2A receptors compared to the unsubstituted analog (1a).
-
Effect of R1 substitution pattern: Replacing the methyl group with a methoxy group (1e) significantly reduces the binding affinity, suggesting that a lipophilic alkyl group at this position is preferred.
Future Perspectives and Conclusion
This compound represents a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of dual H1/5-HT2A receptor antagonists highlights its potential for creating structurally complex and pharmacologically active molecules. The rigid cyclohexane core can serve as a scaffold to orient functional groups in a precise three-dimensional space, enabling fine-tuning of receptor interactions.
Further exploration of this scaffold in other therapeutic areas is warranted. The ketone functionality can be used to introduce further diversity through reactions such as reductive amination or Wittig-type reactions. The carboxylic acid provides a handle for the formation of amides, esters, and other functional groups, allowing for the exploration of a wide chemical space.
References
An In-depth Technical Guide to 1-Methyl-4-oxocyclohexanecarboxylic Acid: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-4-oxocyclohexanecarboxylic acid, a substituted cyclohexanone derivative of interest in organic synthesis. While a definitive historical account of its initial discovery remains elusive in readily available literature, this document explores its chemical context, plausible synthetic routes based on established organic reactions, and its physicochemical and spectroscopic properties. Detailed hypothetical experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the synthesis and characterization of this compound.
Introduction and Historical Context
This compound (CAS No. 24463-41-0) is a bifunctional organic molecule incorporating both a ketone and a carboxylic acid moiety on a methylated cyclohexane ring.[1][2] Such structures are valuable intermediates in the synthesis of more complex molecules, potentially including pharmacologically active agents and novel materials.
While the specific historical discovery of this compound is not well-documented in prominent chemical literature databases, its structural motifs are rooted in classical organic chemistry. The development of synthetic methods for creating six-membered rings, such as the Dieckmann condensation and Robinson annulation, laid the groundwork for accessing such substituted cyclohexanones. Research into the synthesis of related compounds, like 1-methylcyclohexanecarboxylic acid and various oxocyclohexanecarboxylic acids, was active throughout the 20th century, driven by the desire to build complex carbocyclic frameworks. It is likely that this compound was first synthesized as part of a larger synthetic effort, possibly as an intermediate that was not the primary focus of the publication.
Physicochemical and Spectroscopic Data
Quantitative data for this compound and its corresponding methyl ester are summarized in the table below. It is important to note that more comprehensive, peer-reviewed data is available for the methyl ester.
| Property | This compound | Methyl 1-Methyl-4-oxocyclohexanecarboxylate |
| CAS Number | 24463-41-0[1] | 37480-41-4[2] |
| Molecular Formula | C₈H₁₂O₃ | C₉H₁₄O₃ |
| Molecular Weight | 156.18 g/mol | 170.20 g/mol |
| Appearance | Solid (presumed) | - |
| Melting Point | Not reported in literature | Not reported in literature |
| Boiling Point | Not reported in literature | Not reported in literature |
| ¹H NMR Spectrum | See discussion below | Available[3] |
| ¹³C NMR Spectrum | See discussion below | Available |
| IR Spectrum | See discussion below | Available |
| Mass Spectrum | See discussion below | Available |
Spectroscopic Characterization (Inferred for the Carboxylic Acid):
-
¹H NMR: The spectrum is expected to show a singlet for the methyl group protons, multiplets for the cyclohexyl methylene protons, and a broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).
-
¹³C NMR: The spectrum should exhibit a signal for the carbonyl carbon of the ketone (typically >200 ppm), a signal for the carboxylic acid carbonyl carbon (around 170-180 ppm), a quaternary carbon signal for the methyl-bearing carbon, a methyl carbon signal, and signals for the four methylene carbons of the cyclohexane ring.
-
IR Spectroscopy: Key absorbances are anticipated for the carboxylic acid O-H stretch (a very broad band from 2500-3300 cm⁻¹), the carboxylic acid C=O stretch (around 1700-1725 cm⁻¹), and the ketone C=O stretch (around 1715 cm⁻¹). The two carbonyl stretches may overlap.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z = 156. Common fragmentation patterns would include the loss of water (M-18) and the loss of the carboxyl group (M-45).
Plausible Synthetic Pathways and Experimental Protocols
The synthesis of this compound can be envisioned through several established organic chemistry reactions. Below, a plausible synthetic route is detailed, followed by a hypothetical experimental protocol.
Proposed Synthetic Pathway: Alkylation and Hydrolysis
A common approach to this target molecule would involve the methylation of a pre-existing 4-oxocyclohexanecarboxylate, followed by hydrolysis of the ester.
Caption: Plausible synthetic route to this compound.
Hypothetical Experimental Protocol
Synthesis of Methyl 1-Methyl-4-oxocyclohexanecarboxylate:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C.
-
Enolate Formation: n-Butyllithium (1.05 eq.) is added dropwise to the solution, and the mixture is stirred for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).
-
Alkylation: A solution of methyl 4-oxocyclohexanecarboxylate (1.0 eq.) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred for 1 hour. Methyl iodide (1.2 eq.) is then added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield methyl 1-methyl-4-oxocyclohexanecarboxylate.
Hydrolysis to this compound:
-
Reaction Setup: The purified methyl 1-methyl-4-oxocyclohexanecarboxylate is dissolved in a mixture of methanol and water.
-
Hydrolysis: An excess of sodium hydroxide (3-4 eq.) is added, and the mixture is heated to reflux for 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Acidification and Extraction: The reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to pH 2 with concentrated hydrochloric acid. The resulting precipitate is collected by filtration or the aqueous solution is extracted three times with ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.
Experimental and Synthetic Workflows
The logical progression of the synthesis and characterization of this compound is outlined below.
Caption: General experimental workflow for the synthesis and characterization.
Conclusion
This compound represents a synthetically useful, yet historically underdocumented, chemical entity. This guide provides a framework for its synthesis and characterization based on established chemical principles and data from closely related analogues. The provided hypothetical protocols and workflows offer a starting point for researchers interested in exploring the chemistry and potential applications of this and similar substituted cyclohexanone derivatives. Further investigation into historical chemical archives may yet uncover the original discovery of this compound.
References
An In-Depth Technical Guide on 1-Methyl-4-oxocyclohexanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-methyl-4-oxocyclohexanecarboxylic acid and its derivatives, focusing on their synthesis, physicochemical properties, and potential as biologically active agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, structured data for comparative analysis, and insights into their potential mechanisms of action.
Introduction
Cyclohexane scaffolds are prevalent in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methyl group and a keto-carboxylic acid functionality, as seen in this compound, provides a unique three-dimensional structure and multiple points for chemical modification. These features make its derivatives attractive candidates for exploring a range of therapeutic targets. This guide delves into the synthetic strategies for accessing this core structure, the physicochemical characteristics of its derivatives, and their emerging biological activities.
Synthesis of the Core Scaffold and Its Derivatives
The synthesis of this compound and its derivatives can be approached through several established organic chemistry reactions. Key strategies include the Robinson annulation for the formation of the cyclohexenone ring system and the Dieckmann condensation for intramolecular cyclization of diesters.
General Synthetic Approach
A plausible synthetic pathway to the core structure involves a Michael addition followed by an intramolecular aldol condensation, collectively known as the Robinson annulation.[1][2][3] This powerful ring-forming reaction allows for the construction of the six-membered ring with the desired functionalities. Subsequent modifications can then be made to the ketone and carboxylic acid groups to generate a library of derivatives.
Another viable strategy is the Dieckmann condensation, which involves the intramolecular cyclization of a diester to form a β-keto ester.[4][5][6] This can then be further manipulated to introduce the methyl group and afford the target carboxylic acid.
References
- 1. Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation [jove.com]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
An In-depth Technical Guide on the Solubility of 1-Methyl-4-oxocyclohexanecarboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-Methyl-4-oxocyclohexanecarboxylic acid is a solid organic compound with potential applications in various fields of chemical synthesis.[1] Its molecular structure, featuring both a carboxylic acid and a ketone functional group, suggests a moderate polarity. The solubility of such a compound is governed by the principle of "like dissolves like," indicating that it is likely to be more soluble in polar organic solvents than in nonpolar ones.[2][3] The presence of a hydrogen bond donor (the carboxylic acid) and acceptors (the carboxylic acid and ketone) implies that hydrogen bonding will also play a significant role in its interactions with protic solvents.
Quantitative Solubility Data
A comprehensive search of scientific databases and chemical literature did not yield specific quantitative data on the solubility of this compound in various organic solvents. This lack of available data necessitates experimental determination to establish a solubility profile for this compound. The following sections provide a detailed protocol for researchers to determine these values.
Table 1: Solubility of this compound in Common Organic Solvents (To Be Determined)
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Acetone | C₃H₆O | 20.7 | 25 | TBD | |
| Acetonitrile | C₂H₃N | 37.5 | 25 | TBD | |
| Chloroform | CHCl₃ | 4.81 | 25 | TBD | |
| Dichloromethane | CH₂Cl₂ | 9.08 | 25 | TBD | |
| Diethyl Ether | (C₂H₅)₂O | 4.3 | 25 | TBD | |
| Dimethylformamide | (CH₃)₂NC(O)H | 36.7 | 25 | TBD | |
| Dimethyl Sulfoxide | (CH₃)₂SO | 46.7 | 25 | TBD | |
| Ethanol | C₂H₅OH | 24.5 | 25 | TBD | |
| Ethyl Acetate | CH₃COOC₂H₅ | 6.02 | 25 | TBD | |
| Hexane | C₆H₁₄ | 1.88 | 25 | TBD | |
| Methanol | CH₃OH | 32.7 | 25 | TBD | |
| Tetrahydrofuran | C₄H₈O | 7.58 | 25 | TBD | |
| Toluene | C₇H₈ | 2.38 | 25 | TBD | |
| Water | H₂O | 80.1 | 25 | TBD |
TBD: To Be Determined
Experimental Protocol for Solubility Determination
The following protocol describes a standard method for determining the solubility of a solid compound, such as this compound, in an organic solvent at a specific temperature.
Materials:
-
This compound (analytical grade)
-
Selected organic solvents (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials or test tubes with secure caps
-
Volumetric flasks and pipettes
-
Temperature-controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis (optional, for high accuracy)
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is necessary to ensure a saturated solution is formed.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the solution to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the withdrawn sample using a syringe filter into a pre-weighed vial. The filter should be compatible with the solvent used. This step is critical to remove any undissolved solid particles.
-
-
Determination of Solute Mass (Gravimetric Method):
-
Weigh the vial containing the filtered solution to determine the mass of the solution.
-
Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and the solvent's evaporation should be carried out in a well-ventilated fume hood.
-
Once the solvent has completely evaporated, reweigh the vial containing the dry solute.
-
The mass of the dissolved solid is the final weight of the vial minus the initial weight of the empty vial.
-
-
Calculation of Solubility:
-
The solubility can be calculated in various units, such as g/100 mL or mol/L.
-
To calculate solubility in g/100 mL:
-
Mass of solute = (Weight of vial + solute) - (Weight of empty vial)
-
Volume of solvent = (Volume of solution withdrawn)
-
Solubility ( g/100 mL) = (Mass of solute / Volume of solvent) * 100
-
-
-
Repeatability:
-
It is recommended to perform the experiment in triplicate for each solvent to ensure the reliability and accuracy of the results.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently published, this guide provides a robust experimental framework for its determination. The provided protocol is a standard and reliable method that can be adapted to various laboratory settings. The resulting solubility data will be invaluable for the optimization of synthetic routes, purification techniques, and the development of new formulations involving this compound. Researchers are encouraged to utilize this guide to generate and disseminate this important physicochemical data.
References
A Theoretical and Experimental Guide to the Conformational Analysis of 1-Methyl-4-oxocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental approaches to understanding the conformational preferences of 1-Methyl-4-oxocyclohexanecarboxylic acid. A detailed exploration of the stable chair conformations is presented, supported by a proposed computational workflow using Density Functional Theory (DFT). Furthermore, this guide outlines a general experimental protocol for the conformational analysis of substituted cyclohexanones using Nuclear Magnetic Resonance (NMR) spectroscopy, which can be used to validate theoretical findings. The combination of computational and experimental data provides a robust framework for characterizing the three-dimensional structure of this molecule, which is crucial for applications in medicinal chemistry and drug design.
Introduction
The three-dimensional conformation of a molecule is intrinsically linked to its physical, chemical, and biological properties. For molecules with cyclic scaffolds, such as cyclohexane derivatives, the determination of the preferred spatial arrangement of substituents is of paramount importance. This compound is a substituted cyclohexane containing a ketone functionality and two substituents at the 1 and 4 positions. Its conformational landscape is governed by the interplay of steric and electronic effects, which dictate the axial or equatorial preference of the methyl and carboxylic acid groups. A thorough understanding of these conformational preferences is essential for predicting molecular interactions, designing new bioactive compounds, and understanding reaction mechanisms.
This whitepaper presents a detailed theoretical and experimental workflow for the conformational analysis of this compound. We will delve into the principles of cyclohexane stereochemistry, propose a robust computational methodology for calculating the relative energies of its conformers, and provide a general experimental protocol for validation.
Theoretical Calculations: Conformational Analysis
The conformational flexibility of the cyclohexane ring is dominated by the interconversion between two low-energy chair conformations. For this compound, this ring flip results in the interchange of axial and equatorial positions of the methyl and carboxylic acid groups.
Possible Chair Conformations
Two primary chair conformations exist for this compound. In one conformer, the methyl group is in an axial position and the carboxylic acid group is in an equatorial position. In the other, the methyl group is equatorial and the carboxylic acid group is axial. The presence of the 4-oxo group introduces a region of planarity at that carbon, which can slightly distort the ideal chair conformation.
Caption: Conformational equilibrium of this compound.
Predicting Conformational Stability
The relative stability of these conformers can be qualitatively predicted by considering the concept of A-values, which represent the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. Larger A-values indicate a stronger preference for the equatorial position due to greater steric strain (1,3-diaxial interactions) in the axial position.
-
Methyl group (CH₃): The A-value for a methyl group is approximately 1.7 kcal/mol.
-
Carboxylic acid group (COOH): The A-value for a carboxylic acid group is approximately 1.4 kcal/mol.
Based on these A-values, the methyl group has a slightly stronger preference for the equatorial position than the carboxylic acid group. Therefore, it is predicted that the conformer with the equatorial methyl group and axial carboxylic acid group will be the more stable, lower-energy conformation. However, the presence of the 4-oxo group and potential intramolecular interactions, such as hydrogen bonding, could influence this preference.
Computational Methodology: Density Functional Theory (DFT)
To obtain quantitative data on the relative stabilities of the conformers, quantum mechanical calculations are necessary. Density Functional Theory (DFT) is a robust and widely used method for this purpose.
Caption: A typical DFT workflow for conformational analysis.
A recommended computational protocol is as follows:
-
Initial Structure Generation: Generate 3D structures of both the axial-methyl/equatorial-carboxylic acid and equatorial-methyl/axial-carboxylic acid conformers.
-
Geometry Optimization: Perform a full geometry optimization for each conformer. A commonly used and reliable functional and basis set combination for this purpose is B3LYP/6-31G(d).
-
Frequency Analysis: Following optimization, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structures are true energy minima.
-
Single-Point Energy Calculation: To obtain more accurate electronic energies, a single-point energy calculation is performed on the optimized geometries using a larger basis set, such as 6-311++G(d,p).
-
Thermochemical Analysis: The frequency calculations also provide thermochemical data, allowing for the calculation of enthalpy (ΔH) and Gibbs free energy (ΔG) differences between the conformers at a given temperature (e.g., 298.15 K).
Predicted Quantitative Data
While a specific study on this compound is not available, we can estimate the relative energies based on analogous systems. The conformer with the equatorial methyl group is expected to be lower in energy.
| Parameter | Axial-Methyl Conformer (Relative Value) | Equatorial-Methyl Conformer (Relative Value) |
| Electronic Energy (ΔE) | Higher | Lower (More Stable) |
| Enthalpy (ΔH) | Higher | Lower (More Stable) |
| Gibbs Free Energy (ΔG) | Higher | Lower (More Stable) |
Experimental Protocols for Conformational Analysis
Experimental techniques are crucial for validating the predictions from theoretical calculations. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational equilibrium of molecules in solution.
NMR Spectroscopy
The conformational equilibrium of this compound can be investigated using ¹H and ¹³C NMR spectroscopy. At room temperature, the ring flip is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. However, at low temperatures, this interconversion can be slowed down, allowing for the observation of distinct signals for each conformer.
Caption: General workflow for NMR-based conformational analysis.
Detailed Experimental Protocol (General)
The following is a general protocol for the conformational analysis of a substituted cyclohexane derivative using low-temperature NMR:
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent that has a low freezing point (e.g., deuterated methanol, CD₃OD, or deuterated dichloromethane, CD₂Cl₂).
-
Room Temperature Spectra: Acquire ¹H and ¹³C NMR spectra at room temperature to observe the time-averaged signals.
-
Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K). Acquire spectra at each temperature until the signals for the individual conformers are resolved (decoalescence). This may require temperatures as low as -80°C or below.
-
Signal Assignment: Assign the signals in the low-temperature spectra to the respective axial and equatorial conformers. This can be aided by 2D NMR techniques (e.g., COSY, HSQC) and by comparing the observed chemical shifts and coupling constants to known values for axial and equatorial protons. Axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts. The coupling constants between vicinal protons (³JHH) are also diagnostic: J(ax,ax) is typically large (10-13 Hz), while J(ax,eq) and J(eq,eq) are smaller (2-5 Hz).
-
Integration and Quantification: Integrate the well-resolved signals corresponding to each conformer. The ratio of the integrals directly corresponds to the population ratio of the conformers at that temperature.
-
Calculation of Thermodynamic Parameters: The equilibrium constant (K) can be calculated from the ratio of the conformer populations (K = [Equatorial-Methyl]/[Axial-Methyl]). The Gibbs free energy difference (ΔG) can then be determined using the equation: ΔG = -RTln(K), where R is the gas constant and T is the temperature in Kelvin.
Data Presentation and Comparison
The data obtained from both theoretical calculations and experimental measurements should be compiled for a comprehensive analysis.
Summary of Calculated and Experimental Data
| Parameter | Theoretical (DFT) | Experimental (NMR) |
| More Stable Conformer | Equatorial-Methyl | To be determined |
| ΔG (kcal/mol) | To be calculated | To be measured |
| Conformer Population Ratio | To be calculated | To be measured |
Conclusion
The conformational analysis of this compound is a multifaceted challenge that can be effectively addressed through a synergistic approach combining theoretical calculations and experimental validation. DFT calculations provide a powerful means to predict the relative stabilities of the chair conformers, with the equatorial-methyl conformer expected to be the more stable species. Low-temperature NMR spectroscopy offers a direct experimental method to quantify the conformational equilibrium and validate the computational predictions. The detailed methodologies presented in this guide provide a robust framework for researchers in medicinal chemistry and related fields to thoroughly characterize the three-dimensional structure of this and similar molecules, which is a critical step in understanding and modulating their biological activity.
Methodological & Application
Synthesis Protocol for 1-Methyl-4-oxocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the synthesis of 1-Methyl-4-oxocyclohexanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the α-methylation of commercially available methyl 4-oxocyclohexanecarboxylate, followed by the hydrolysis of the resulting ester to yield the target carboxylic acid.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of the starting material, intermediate, and final product.
| Property | Methyl 4-oxocyclohexanecarboxylate | Methyl 1-methyl-4-oxocyclohexanecarboxylate | This compound |
| Molecular Formula | C₈H₁₂O₃ | C₉H₁₄O₃ | C₈H₁₂O₃ |
| Molecular Weight | 156.18 g/mol | 170.20 g/mol | 156.18 g/mol |
| CAS Number | 6297-22-9 | 37480-41-4 | 24463-41-0 |
| Boiling Point | 96-97 °C @ 8 Torr | Not available | Not available |
| Appearance | Colorless liquid | Not available | White solid (expected) |
| Typical Yield (Step 1) | N/A | 85-95% (estimated) | N/A |
| Typical Yield (Step 2) | N/A | N/A | >90% (estimated) |
Experimental Protocols
Step 1: Synthesis of Methyl 1-methyl-4-oxocyclohexanecarboxylate
This procedure details the α-methylation of methyl 4-oxocyclohexanecarboxylate using a strong base and a methylating agent.
Materials:
-
Methyl 4-oxocyclohexanecarboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of methyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise via a syringe or dropping funnel, maintaining the temperature at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure methyl 1-methyl-4-oxocyclohexanecarboxylate.
Step 2: Synthesis of this compound
This protocol describes the hydrolysis of the methyl ester to the final carboxylic acid.
Materials:
-
Methyl 1-methyl-4-oxocyclohexanecarboxylate
-
Methanol
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
pH paper or pH meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq) in methanol.
-
Add 1 M sodium hydroxide solution (2.0 eq) to the flask.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.
-
A white precipitate of this compound should form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the final product. The product can be further purified by recrystallization if necessary.
Visualizations
The following diagrams illustrate the key experimental workflows for the synthesis of this compound.
Caption: Workflow for the α-methylation of methyl 4-oxocyclohexanecarboxylate.
Caption: Workflow for the hydrolysis of methyl 1-methyl-4-oxocyclohexanecarboxylate.
Application Notes and Protocols for the Purification of 1-Methyl-4-oxocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 1-methyl-4-oxocyclohexanecarboxylic acid, a valuable building block in organic synthesis and drug discovery. The following methods are based on established chemical principles and procedures for analogous compounds, offering robust strategies to achieve high purity.
Introduction
This compound is a solid organic compound containing both a ketone and a carboxylic acid functional group.[1] Its purification is crucial to remove starting materials, byproducts, and other impurities that can interfere with subsequent reactions or biological assays. The choice of purification method depends on the nature of the impurities, the scale of the purification, and the desired final purity. This document outlines three common and effective purification techniques: liquid-liquid extraction, recrystallization, and column chromatography.
Data Presentation: Comparison of Purification Methods
The following table summarizes the typical performance of the described purification methods for keto-carboxylic acids. The values presented are illustrative and may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity | Expected Yield | Throughput | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction | >95% | 85-95% | High | Rapid, suitable for large scale | Requires immiscible solvents, may not remove structurally similar impurities |
| Recrystallization | >98% | 70-90% | Medium | High purity achievable, cost-effective | Requires finding a suitable solvent, potential for product loss in mother liquor |
| Column Chromatography | >99% | 50-80% | Low | Excellent for separating complex mixtures | Time-consuming, requires significant solvent volumes, more costly |
Experimental Protocols
Purification by Liquid-Liquid Extraction (Acid-Base Extraction)
This method leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. The protocol is adapted from a procedure for the purification of the structurally similar 1-methylcyclohexanecarboxylic acid.[2]
Principle: this compound is deprotonated by a base (e.g., sodium hydroxide) to form a water-soluble carboxylate salt. Neutral organic impurities remain in the organic phase and are removed. The aqueous phase is then acidified, re-protonating the carboxylate to regenerate the pure carboxylic acid, which precipitates or is extracted back into an organic solvent.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent like ethyl acetate or dichloromethane)
-
1 M Sodium hydroxide (NaOH) solution
-
3 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper
-
Rotary evaporator
Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., 50 mL of diethyl ether per 1 gram of crude product) in a separatory funnel.
-
Extraction: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of 1 M NaOH solution to ensure all the carboxylic acid has been extracted into the aqueous phase. Combine the aqueous extracts.
-
Wash (Optional): The organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous MgSO₄, and the solvent evaporated to recover any neutral material.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 3 M HCl dropwise while stirring until the solution becomes acidic (pH ~2, check with pH paper). The this compound will precipitate as a white solid.
-
Isolation:
-
Filtration: If a precipitate forms, collect the pure solid by vacuum filtration. Wash the solid with a small amount of cold water and dry thoroughly.
-
Back-Extraction: Alternatively, extract the acidified aqueous solution with three portions of a fresh organic solvent (e.g., diethyl ether). Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
-
Solvent Removal: Filter off the drying agent and remove the solvent from the organic phase using a rotary evaporator to yield the purified this compound.
Purification by Recrystallization
Recrystallization is a highly effective technique for purifying solid compounds to a high degree of purity. The key is to select a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Principle: The crude solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As the solution slowly cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent (mother liquor).
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., water, ethanol, ethyl acetate, hexane, or a mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Protocol:
-
Solvent Selection: The ideal solvent for recrystallization should dissolve the compound when hot but not at room temperature. For a molecule with a carboxylic acid and a ketone, suitable solvents could include water, ethanol, or mixtures such as hexane/ethyl acetate.[3] To determine the best solvent, perform small-scale solubility tests:
-
Place a small amount of the crude solid in several test tubes.
-
Add a few drops of a different solvent to each tube at room temperature. A good solvent will not dissolve the solid at this stage.
-
Heat the test tubes that did not show dissolution. A good solvent will dissolve the solid upon heating.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until it does. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.
Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating complex mixtures or achieving very high purity.
Principle: A solution of the crude compound is passed through a column packed with a solid adsorbent (stationary phase, typically silica gel). A solvent or mixture of solvents (mobile phase or eluent) is used to move the compounds down the column. Compounds with a higher affinity for the stationary phase will move more slowly than compounds with a lower affinity, thus effecting separation. For carboxylic acids, it is often beneficial to add a small amount of acid (e.g., acetic acid or formic acid) to the eluent to suppress deprotonation and reduce tailing of the spots on a TLC plate.[4]
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber for monitoring
Protocol:
-
Eluent Selection: Use TLC to determine a suitable eluent system. A good eluent will give the target compound a retention factor (Rf) of approximately 0.3-0.4. For a moderately polar compound like this compound, a mixture of hexane and ethyl acetate is a good starting point. Test various ratios (e.g., 4:1, 2:1, 1:1 hexane:ethyl acetate) and add a drop of acetic acid to the developing chamber.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the eluent and pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimum amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, create a dry-load by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column, taking care not to disturb the top layer.
-
Apply pressure (e.g., with a pump or an inert gas line) to force the eluent through the column (flash chromatography).
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Workflow for Liquid-Liquid Extraction.
Caption: Workflow for Recrystallization.
Caption: Workflow for Column Chromatography.
References
Application Notes and Protocols for the Esterification of 1-Methyl-4-oxocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of intermediates and active pharmaceutical ingredients. 1-Methyl-4-oxocyclohexanecarboxylic acid is a valuable building block, and its methyl ester, methyl 1-methyl-4-oxocyclohexanecarboxylate, serves as a key precursor in the synthesis of various complex molecules. This document provides detailed application notes and experimental protocols for the esterification of this compound, focusing on the widely used Fischer-Speier esterification method. Additionally, alternative methods are briefly discussed.
Data Presentation: Reaction Conditions for Fischer-Speier Esterification
While specific quantitative data for the esterification of this compound is not extensively available in the public domain, the following table summarizes typical reaction conditions and expected yields based on established protocols for structurally similar cyclohexanecarboxylic acids.[1][2] These conditions can be used as a starting point for optimization.
| Catalyst | Alcohol (Solvent) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| H₂SO₄ (catalytic) | Methanol (excess) | Reflux (~65) | 4 - 12 | 85 - 95 |
| p-TsOH (catalytic) | Methanol (excess) | Reflux (~65) | 6 - 18 | 80 - 90 |
| HCl (generated in situ) | Methanol (excess) | Reflux (~65) | 8 - 24 | 75 - 85 |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification using Sulfuric Acid
This protocol describes the synthesis of methyl 1-methyl-4-oxocyclohexanecarboxylate from this compound using methanol as both the reagent and solvent, with sulfuric acid as the catalyst. This method is cost-effective and generally provides high yields.[1][3]
Materials:
-
This compound
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (10-20 eq). Place a magnetic stir bar in the flask.
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65 °C) using a heating mantle. Maintain the reflux for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water and extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution and then with brine.[1]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 1-methyl-4-oxocyclohexanecarboxylate.
-
Purification: The crude product can be further purified by vacuum distillation if necessary.
Alternative Esterification Method: Reaction with Diazomethane
For substrates that are sensitive to acidic conditions, esterification using diazomethane offers a mild alternative.[4] This method is typically high-yielding and proceeds under gentle conditions. However, diazomethane is toxic and potentially explosive, requiring careful handling in a well-ventilated fume hood with appropriate safety precautions.
The reaction involves treating the carboxylic acid with a solution of diazomethane in an inert solvent like diethyl ether at room temperature. The reaction is usually rapid and clean, with nitrogen gas being the only byproduct.
Visualizations
Experimental Workflow for Fischer-Speier Esterification
Caption: Workflow for the Fischer-Speier esterification.
Logical Relationship of Reaction Components
Caption: Key components in the Fischer esterification.
References
Application Notes and Protocols for the Preparation of Amides from 1-Methyl-4-oxocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of medicinal chemistry and drug development, with the amide functional group being a prevalent feature in a vast number of pharmaceutical agents. 1-Methyl-4-oxocyclohexanecarboxylic acid is a valuable bifunctional building block, incorporating both a ketone and a carboxylic acid. Its amide derivatives are key intermediates for the synthesis of complex molecular scaffolds.
The primary challenge in synthesizing amides from this substrate lies in achieving chemoselectivity. The reaction conditions must favor the amidation of the carboxylic acid without inducing undesired side reactions at the ketone carbonyl group. Fortunately, modern coupling reagents and protocols allow for efficient and selective amide bond formation under mild conditions, often obviating the need for ketone protection.
This document provides an overview of the most common and effective methods for the preparation of amides from this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations.
Overview of Synthetic Strategies
The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[1] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile. The most prevalent strategies are:
-
Carbodiimide-Mediated Coupling: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] To improve efficiency and minimize side reactions, additives such as 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included.[3][4] The water-solubility of EDC and its urea byproduct simplifies purification.[3]
-
Uronium/Aminium or Phosphonium Salt Coupling: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and are known for rapid reaction times and low rates of racemization, making them ideal for sensitive or sterically hindered substrates.[3][5]
-
Acyl Chloride Formation: This classic two-step method involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2][6] The resulting acyl chloride is then reacted with the amine, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
The choice of method depends on the specific amine used, the scale of the reaction, and considerations of cost and ease of purification. For most applications involving this compound, carbodiimide and uronium salt-based methods offer the best balance of reactivity, selectivity, and mild reaction conditions.
Comparative Data of Amidation Methods
The following table summarizes typical conditions and expected outcomes for the primary methods of amide synthesis from this compound.
| Method | Coupling Reagent(s) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield | Key Advantages & Disadvantages |
| Carbodiimide | EDC·HCl (1.2 eq), HOBt (1.2 eq) | DIPEA (2.5 eq) | DMF or DCM | 0 to RT | 8–24 | 75–95% | (+) Mild conditions, water-soluble byproducts. (-) Longer reaction times. |
| Uronium Salt | HATU (1.1 eq) | DIPEA (2.0 eq) | DMF | 0 to RT | 1–4 | 85–98% | (+) High efficiency, fast reactions, low epimerization. (-) Higher cost of reagent. |
| Acyl Chloride | 1. SOCl₂ (1.5 eq)2. Amine (1.1 eq) | Pyridine or Et₃N (2.0 eq) | DCM or THF | 0 to RT | 2–6 | 70–90% | (+) Highly reactive intermediate, cost-effective. (-) Harsher conditions, potential side reactions. |
Note: Equivalents (eq) are relative to the carboxylic acid. RT = Room Temperature. DIPEA = N,N-Diisopropylethylamine. DMF = N,N-Dimethylformamide. DCM = Dichloromethane.
Experimental Protocols
Protocol 1: EDC/HOBt-Mediated Amide Coupling
This protocol is a reliable and widely used method for generating amides under mild conditions, ensuring the ketone functionality remains intact.
Reaction Pathway:
Caption: EDC/HOBt mediated amide synthesis.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (Ethyl acetate, 1N HCl, saturated aq. NaHCO₃, brine)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF (or DCM) (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.[3]
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.
Protocol 2: HATU-Mediated Amide Coupling
This protocol is ideal for more challenging couplings, including those with sterically hindered or electron-deficient amines, offering high yields and rapid reaction times.
Reaction Pathway:
Caption: HATU mediated amide synthesis.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.0 equiv)
-
Anhydrous DMF
-
Standard workup reagents
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.1 equiv) and DIPEA (2.0 equiv) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.
-
Add the amine (1.1 equiv) to the mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.[7]
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and purification of amides from this compound.
Caption: General laboratory workflow for amide synthesis.
References
- 1. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature | Bentham Science [eurekaselect.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
Application Notes: Reduction of the Ketone in 1-Methyl-4-oxocyclohexanecarboxylic Acid
Introduction
The reduction of the ketone in 1-Methyl-4-oxocyclohexanecarboxylic acid is a key chemical transformation that yields the corresponding 1-methyl-4-hydroxycyclohexanecarboxylic acid. This reaction is significant in synthetic organic chemistry for creating valuable intermediates used in the development of pharmaceuticals and fine chemicals. The reduction of the cyclic ketone results in the formation of a new stereocenter at the C4 position, leading to two diastereomeric products: cis-1-methyl-4-hydroxycyclohexanecarboxylic acid and trans-1-methyl-4-hydroxycyclohexanecarboxylic acid. The stereochemical outcome of this reduction is of critical importance and is highly dependent on the choice of reducing agent and reaction conditions.
Key Reduction Methodologies
Two primary methods are employed for the reduction of the 4-oxo group in this substrate: reduction with metal hydrides and catalytic hydrogenation.
-
Sodium Borohydride (NaBH₄) Reduction: Sodium borohydride is a mild and selective reducing agent, highly effective for the reduction of ketones and aldehydes.[1] It is safer and easier to handle than more powerful reagents like lithium aluminum hydride (LiAlH₄).[1] When using hydride reagents, the reaction is typically performed on the ester derivative (e.g., methyl 1-methyl-4-oxocyclohexanecarboxylate) rather than the free carboxylic acid. This is because the acidic proton of the carboxylic acid would react with the hydride reagent, consuming it in an unproductive acid-base reaction.[2] Following the reduction of the ester, a simple hydrolysis step yields the desired carboxylic acid product.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium (Pd), Platinum (Pt), or Ruthenium (Ru) on a carbon support.[3] Catalytic hydrogenation of the aromatic precursor is a common route to synthesize substituted cyclohexanes. The stereoselectivity of this reaction can be influenced by the catalyst, solvent, temperature, and pressure, often favoring the formation of the thermodynamically more stable trans isomer.[4][5]
Stereochemical Considerations
The reduction of the substituted cyclohexanone ring is governed by the direction of hydride attack on the carbonyl carbon. The two faces of the carbonyl are diastereotopic, and attack can occur from either the axial or equatorial direction.
-
Axial Attack: The hydride approaches from the axial face, leading to the formation of an equatorial hydroxyl group. This product is typically the more thermodynamically stable isomer. For unhindered cyclohexanones, this is often the major pathway.[6]
-
Equatorial Attack: The hydride approaches from the equatorial face, resulting in an axial hydroxyl group, which is generally the less stable product. This pathway can be favored in sterically hindered ketones.[6]
In the case of this compound (or its ester), the substituents at the C1 position create a steric environment that influences the trajectory of the incoming hydride. The final ratio of cis to trans isomers is a result of the competition between these two pathways, a concept often described by "Steric Approach Control" versus "Product Development Control".[6]
Quantitative Data Summary
While specific yield and diastereomeric ratio data for the reduction of this compound is not extensively published, the following table presents data for analogous reactions on similar substrates to provide representative outcomes.
| Substrate | Reducing Agent/Catalyst | Conditions | Product(s) | Diastereomeric Ratio (cis:trans) | Yield | Reference |
| 4-t-Butylcyclohexanone | Sodium Borohydride (NaBH₄) | Isopropanol | cis- and trans-4-t-Butylcyclohexanol | 14:86 | High | [6] |
| 3,3,5-Trimethylcyclohexanone | Sodium Borohydride (NaBH₄) | Isopropanol | cis- and trans-3,3,5-Trimethylcyclohexanol | ~58:42 | High | [6] |
| p-Aminobenzoic Acid | 5% Ru/C, H₂ | 10% NaOH (aq), 100°C, 15 bar | cis- and trans-4-Aminocyclohexanecarboxylic Acid | 1:4.6 | >95% (conversion) | [5] |
Note: The data presented is for structurally similar compounds and is intended to illustrate the typical stereochemical outcomes and efficiencies of the respective reduction methods. The actual results for this compound may vary.
Experimental Protocols
Protocol 1: Reduction via Sodium Borohydride followed by Hydrolysis
This two-step protocol is recommended for achieving a mild and selective reduction.
Step A: Reduction of Methyl 1-methyl-4-oxocyclohexanecarboxylate
Materials and Reagents:
-
Methyl 1-methyl-4-oxocyclohexanecarboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Dissolve Methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the stirred solution in small portions over 15 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the flask again in an ice bath and slowly quench the reaction by the dropwise addition of 1 M HCl until the pH is acidic (~pH 2-3) and gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, a mixture of cis- and trans-methyl 1-methyl-4-hydroxycyclohexanecarboxylate.
-
Purify the product by column chromatography on silica gel if necessary.
Step B: Hydrolysis to 1-Methyl-4-hydroxycyclohexanecarboxylic Acid
Procedure:
-
Dissolve the crude ester from Step A in a mixture of methanol and 2 M sodium hydroxide (NaOH) solution.
-
Stir the mixture at room temperature or gently heat to 50 °C for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and remove the methanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH ~2 with cold 6 M HCl.
-
Collect the precipitated solid product by vacuum filtration. If the product is an oil, extract it with ethyl acetate.
-
Dry the final product (cis/trans mixture of 1-methyl-4-hydroxycyclohexanecarboxylic acid) under vacuum.
Protocol 2: Catalytic Hydrogenation
This protocol provides an alternative route, typically favoring the trans isomer.
Materials and Reagents:
-
This compound
-
5% Ruthenium on Carbon (Ru/C) or 5% Palladium on Carbon (Pd/C)
-
Solvent (e.g., water with NaOH, or ethanol)
-
Hydrogen gas (H₂)
-
Parr hydrogenator or similar high-pressure reaction vessel
-
Celite™
Procedure:
-
Place this compound (1.0 eq) and the catalyst (5-10% w/w) in a high-pressure reaction vessel.
-
Add the chosen solvent. For aqueous conditions, dissolve the substrate in a dilute NaOH solution (e.g., 10%).[5]
-
Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., 10-15 bar).[5]
-
Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[5]
-
Maintain the reaction under these conditions for 12-24 hours or until hydrogen uptake ceases.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite™ to remove the catalyst, washing the pad with the reaction solvent.
-
Acidify the filtrate with concentrated HCl to pH ~2 to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: Reaction pathway for the reduction of the ketone.
Caption: Experimental workflow for NaBH₄ reduction and hydrolysis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 3. "Hydrogenation of 4-methylcinnoline" by William E. Maycock [scholarsarchive.byu.edu]
- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
Application Notes and Protocols for the Quantification of 1-Methyl-4-oxocyclohexanecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methyl-4-oxocyclohexanecarboxylic acid is a substituted cyclic ketone carboxylic acid. Its quantification is essential in various stages of drug development, including pharmacokinetic studies, metabolism research, and quality control of active pharmaceutical ingredients (APIs). This document provides detailed analytical methods for the accurate and precise quantification of this compound in different sample matrices. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for high sensitivity applications.
Analytical Methods Overview
The choice of analytical method for this compound depends on the sample matrix, the required sensitivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): A robust method for routine analysis and purity assessment, particularly in bulk drug substances and formulations. Reversed-phase chromatography with an acidified mobile phase is typically employed to achieve good peak shape and retention.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile carboxylic acids like the analyte, derivatization to a more volatile ester form is a prerequisite.[2][3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The method of choice for trace-level quantification in complex biological matrices such as plasma, urine, and tissue homogenates, owing to its high sensitivity and specificity.[4][5]
Data Presentation: Quantitative Method Parameters
The following tables summarize typical quantitative parameters for the analytical methods described. Please note that these values are representative and may require optimization for specific applications and matrices.
Table 1: HPLC-UV Method Parameters
| Parameter | Value |
|---|---|
| Chromatography | |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 40:60 v/v)[1] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection (UV) | |
| Wavelength | 210 nm[6] |
| Performance | |
| Retention Time | ~ 5.2 min |
| Linearity (r²) | > 0.998 |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Precision (%RSD) | < 5% |
Table 2: GC-MS Method Parameters (after Methylation)
| Parameter | Value |
|---|---|
| Derivatization | |
| Reagent | Methanolic HCl or Diazomethane |
| Gas Chromatography | |
| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[2] |
| Carrier Gas | Helium at 1.0 mL/min[2] |
| Inlet Temperature | 250 °C[2] |
| Oven Program | 80 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI), 70 eV[2] |
| Monitored Ions (m/z) | [Molecular Ion], [Fragment 1], [Fragment 2] (Specific ions to be determined empirically) |
| Performance | |
| Linearity (r²) | > 0.999 |
| Limit of Quantification (LOQ) | 50 ng/mL |
| Precision (%RSD) | < 10% |
Table 3: LC-MS/MS Method Parameters
| Parameter | Value |
|---|---|
| Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transition | Precursor Ion (M-H)⁻ → Product Ion (To be determined empirically) |
| Performance | |
| Linearity (r²) | > 0.999 |
| Limit of Quantification (LOQ) | 0.1 ng/mL[4] |
| Precision (%RSD) | < 15% |
| Recovery | 90-110%[4] |
Experimental Protocols
Protocol 1: Quantification by HPLC-UV
1. Scope: This protocol is suitable for the quantification of this compound in bulk samples or simple formulations where high sensitivity is not required.
2. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile, water, and phosphoric acid[1]
-
0.45 µm syringe filters[6]
3. Standard Preparation:
-
Prepare a 1 mg/mL stock solution of the reference standard in the mobile phase.
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 200 µg/mL.
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[1]
5. HPLC System Setup and Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[1]
-
Inject the calibration standards followed by the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Protocol 2: Quantification by GC-MS after Derivatization
1. Scope: This protocol is designed for the analysis of this compound in matrices where volatility is required for separation.
2. Materials and Reagents:
-
This compound reference standard
-
Derivatization agent (e.g., 2M Methanolic HCl)
-
Anhydrous organic solvent (e.g., Dichloromethane, Ethyl Acetate)[2]
-
Anhydrous sodium sulfate
3. Derivatization (Methylation):
-
To 100 µL of sample or standard solution, add 200 µL of 2M Methanolic HCl.
-
Heat the mixture at 60 °C for 30 minutes in a sealed vial.
-
Cool to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extract the methylated analyte into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and transfer to a GC vial.
4. GC-MS System Setup and Analysis:
-
Set up the GC-MS system according to the parameters in Table 2.
-
Inject the derivatized standards and samples.
-
Identify the analyte peak based on its retention time and mass spectrum.
-
Quantify using a characteristic ion and a calibration curve generated from the derivatized standards.[2]
Protocol 3: Quantification by LC-MS/MS in Biological Samples
1. Scope: This protocol provides a high-sensitivity method for quantifying this compound in complex biological matrices like plasma.
2. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog)
-
LC-MS grade acetonitrile, water, and formic acid
-
Protein precipitation agent (e.g., cold acetonitrile)
3. Standard and QC Preparation:
-
Prepare stock solutions of the analyte and IS in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Spike blank plasma with analyte stock solution to create calibration standards and quality control (QC) samples.
4. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial or 96-well plate for analysis.
5. LC-MS/MS System Setup and Analysis:
-
Set up the LC-MS/MS system with the parameters outlined in Table 3. The MRM transition must be optimized by infusing a standard solution of the analyte.
-
Inject the prepared samples.
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
Caption: General workflow for the analytical quantification of a target analyte.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
Application Note: Derivatization of 1-Methyl-4-oxocyclohexanecarboxylic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methyl-4-oxocyclohexanecarboxylic acid is a bifunctional molecule containing both a ketone and a carboxylic acid group. These polar functional groups render the molecule non-volatile and thermally labile, making it unsuitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1] GC-MS requires analytes to be volatile enough to travel through the chromatographic column and stable enough to withstand high temperatures in the injection port and column oven.[2] Therefore, chemical derivatization is a mandatory step to convert the polar -COOH and C=O groups into less polar, more volatile, and thermally stable derivatives, enabling robust and reproducible GC-MS analysis.[3]
This application note provides detailed protocols for the derivatization of this compound using a two-step approach involving oximation followed by either silylation or esterification.
Principle of Derivatization
A two-step derivatization process is optimal for keto acids to ensure the generation of a single, stable derivative and prevent analytical complications.
-
Oximation of the Keto Group: The ketone functional group is first protected by reacting it with an oximation reagent, such as methoxyamine hydrochloride (MeOx).[4] This step is critical to prevent keto-enol tautomerization, which can lead to the formation of multiple derivative peaks for a single analyte, complicating chromatographic analysis and quantification.[1] The resulting oxime is stable and less polar than the original ketone.
-
Derivatization of the Carboxylic Acid Group: Following oximation, the polar carboxylic acid group is derivatized to increase volatility. Two common and effective methods are:
-
Silylation: This reaction replaces the active acidic hydrogen of the carboxylic acid with a non-polar trimethylsilyl (TMS) group. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[5] Silylation is a highly effective method for increasing the volatility of compounds containing -COOH, -OH, -NH, and -SH groups.[3]
-
Esterification: This method converts the carboxylic acid into its corresponding ester, typically a methyl ester (FAME - Fatty Acid Methyl Ester).[6] A common reagent for this is 14% Boron trifluoride in methanol (BF₃-MeOH), which serves as an acid catalyst for the reaction between the carboxylic acid and methanol.[6]
-
Experimental Protocols
Protocol 1: Two-Step Oximation and Silylation
This protocol is recommended for its high reaction efficiency and the production of stable derivatives.
Materials:
-
Sample containing this compound
-
Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in anhydrous pyridine)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation: Transfer a known amount of the sample (or sample extract) into a reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture can interfere with the silylation reagent.[7]
-
Oximation:
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample residue.
-
Cap the vial tightly and vortex for 1 minute to ensure complete dissolution and mixing.
-
Incubate the mixture at 60°C for 60 minutes.[4]
-
Cool the vial to room temperature.
-
-
Silylation:
-
Add 50 µL of BSTFA + 1% TMCS to the vial containing the oximated sample.[5]
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 70°C for 45-60 minutes.
-
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system. If necessary, the sample can be diluted with an anhydrous solvent.
Protocol 2: Two-Step Oximation and Esterification (Methylation)
This protocol provides an alternative to silylation and is particularly useful if silylating reagents are not preferred.
Materials:
-
Sample containing this compound
-
Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in anhydrous pyridine)
-
14% Boron trifluoride in methanol (BF₃-MeOH)
-
Saturated Sodium Chloride (NaCl) solution
-
Hexane (GC grade)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vials (2 mL) with PTFE-lined caps, and a larger vial for extraction.
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Transfer a known amount of the sample into a reaction vial and evaporate to complete dryness under a stream of nitrogen.
-
Oximation:
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried residue.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 60 minutes.
-
Cool the vial to room temperature.
-
-
Esterification:
-
Add 100 µL of 14% BF₃-MeOH to the vial.[5]
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate at 60°C for 30 minutes.
-
-
Extraction:
-
After cooling, add 0.5 mL of saturated NaCl solution to the reaction vial.[5]
-
Add 0.6 mL of hexane, vortex vigorously for 1 minute, and allow the layers to separate.
-
Carefully transfer the upper hexane layer to a new clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.[5]
-
-
Analysis: The hexane extract containing the derivatized analyte is ready for injection into the GC-MS system.
Visualizations
Caption: Experimental workflow from sample preparation to analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 1-Methyl-4-oxocyclohexanecarboxylic Acid and its Analogs as Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 1-methyl-4-oxocyclohexanecarboxylic acid scaffold and its derivatives in modern drug discovery. The focus is on its application in the design of enzyme inhibitors, with a specific emphasis on Janus Kinase (JAK) inhibitors, a critical class of drugs for treating inflammatory and autoimmune diseases.
Introduction: The Value of the Cyclohexanecarboxylic Acid Scaffold
In contemporary medicinal chemistry, there is a significant trend of moving away from flat, aromatic structures towards more three-dimensional, sp³-rich scaffolds. The cyclohexane ring, a core component of this compound, is an exemplary scaffold in this "escape from flatland." Its rigid, chair-like conformation allows for the precise spatial arrangement of functional groups, which can lead to improved binding affinity and selectivity for protein targets.
The this compound scaffold, in particular, offers several advantages for drug design:
-
Defined Stereochemistry: The cyclohexane ring provides a rigid framework to control the stereochemistry of substituents, which is crucial for specific interactions with chiral protein binding pockets.
-
Multiple Functionalization Points: The carboxylic acid, the ketone (oxo group), and the methyl group offer distinct points for chemical modification to explore structure-activity relationships (SAR). The oxo group, for instance, can be readily converted to an amine, a key functional group in many enzyme inhibitors.
-
Physicochemical Properties: The non-aromatic nature of the scaffold can lead to improved solubility and other desirable pharmacokinetic properties compared to more traditional aromatic scaffolds.
A prominent and illustrative application of a closely related analog, trans-4-(tert-butoxycarbonylamino)-1-cyclohexanecarboxylic acid, is in the synthesis of Janus Kinase (JAK) inhibitors.[1][2] This highlights the potential of the broader cyclohexanecarboxylic acid class as a key building block in the development of targeted therapies.
Application Focus: Janus Kinase (JAK) Inhibitors
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are essential for transducing cytokine-mediated signals.[3] The JAK-STAT signaling pathway is critical for regulating immune responses, and its dysregulation is implicated in a variety of autoimmune and inflammatory diseases, as well as some cancers.[4] Consequently, JAKs are a major target for therapeutic intervention.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[3] Small molecule inhibitors that target the ATP-binding site of JAKs can block this cascade.
Quantitative Data: Potency of Representative JAK Inhibitors
While specific quantitative data for compounds derived directly from this compound is not extensively published, the following table presents the potency of several FDA-approved JAK inhibitors. These molecules represent the types of highly potent compounds that can be developed using related saturated cyclic scaffolds, such as the trans-4-aminocyclohexanecarboxylic acid moiety.[1][2][4]
| Compound | Target(s) | IC₅₀ (nM) | Disease Indication(s) |
| Tofacitinib | JAK1, JAK3 > JAK2 | 1-2 (JAK1/3), 20 (JAK2) | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis |
| Ruxolitinib | JAK1, JAK2 | 3.3 (JAK1), 2.8 (JAK2) | Myelofibrosis, Polycythemia Vera |
| Baricitinib | JAK1, JAK2 | 5.9 (JAK1), 5.7 (JAK2) | Rheumatoid Arthritis |
| Upadacitinib | JAK1 | 47 | Rheumatoid Arthritis, Atopic Dermatitis |
| Abrocitinib | JAK1 | 29 | Atopic Dermatitis |
Note: IC₅₀ values are approximate and can vary based on assay conditions. Data compiled from multiple sources.[4][5]
Experimental Protocols
Synthesis of a Key Intermediate: Trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic Acid
This protocol describes a method for synthesizing a key intermediate used in the development of JAK inhibitors, starting from a related compound, 4-oxocyclohexanecarboxylate. This illustrates how the 4-oxo functionality can be elaborated into a key pharmacophoric element.
Protocol:
-
Reductive Amination: Dissolve 4-oxocyclohexane carboxylate and a chiral amine source (e.g., tert-butylsulfinamide) in an appropriate organic solvent. Add a Lewis acid catalyst and stir. After the initial reaction, introduce a reducing agent (e.g., sodium triacetoxyborohydride) and continue stirring until the reaction is complete, yielding the trans-substituted product with high selectivity.[6]
-
Ester Hydrolysis: Treat the product from step 1 with an aqueous base (e.g., lithium hydroxide) in a suitable solvent like THF to hydrolyze the ester to the corresponding carboxylic acid.[6]
-
Sulfinamide Deprotection: Remove the tert-butylsulfinyl group under acidic conditions (e.g., HCl in an appropriate solvent) to yield the free amine.[6]
-
Boc Protection: Protect the resulting amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions to afford the final product, trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, which is ready for coupling to the core of a JAK inhibitor.[6]
In Vitro JAK2 Kinase Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory potency (IC₅₀) of a compound against a specific Janus kinase, such as JAK2.
Materials:
-
Recombinant human JAK2 enzyme
-
ATP
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Test compound (solubilized in DMSO)
-
Assay buffer (e.g., Tris-HCl with MgCl₂, DTT, and BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point concentration curve.
-
Reaction Setup: In a 384-well plate, add the assay buffer.
-
Add Test Compound: Add a small volume (e.g., 1 µL) of the diluted test compound or DMSO (for control wells) to the appropriate wells.
-
Add Enzyme: Add the JAK2 enzyme to all wells except the negative control.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This typically involves a two-step addition of reagents with incubation periods.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize conditions based on their specific reagents and equipment. The use of this compound as a direct scaffold in approved drugs is not as widely documented as its amino-analogs. The information presented here leverages closely related, well-established examples to illustrate the potential and application of this chemical class in drug discovery.
References
- 1. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversifying the triquinazine scaffold of a Janus kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversifying the Triquinazine Scaffold of a Janus Kinase Inhibitor [gdb.unibe.ch]
- 6. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Methyl-4-oxocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 1-Methyl-4-oxocyclohexanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis of this molecule on an industrial scale requires careful consideration of starting materials, reaction conditions, and purification methods to ensure high yield, purity, and cost-effectiveness. Two plausible synthetic routes are presented here: Route A , involving the alkylation of a readily available keto-ester, and Route B , a convergent approach utilizing a Dieckmann condensation.
Data Presentation
The following tables summarize the key transformations and expected quantitative data for the proposed synthetic routes. These values are based on literature precedents for analogous reactions and should be considered as starting points for process optimization.
Table 1: Key Transformations and Expected Yields for Route A
| Step | Transformation | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | Esterification | 4-Oxocyclohexanecarboxylic acid | Methanol, H₂SO₄ (cat.) | Methyl 4-oxocyclohexanecarboxylate | 90-95 |
| 2 | Methylation | Methyl 4-oxocyclohexanecarboxylate | Sodium hydride, Methyl iodide | Methyl 1-methyl-4-oxocyclohexanecarboxylate | 75-85 |
| 3 | Hydrolysis | Methyl 1-methyl-4-oxocyclohexanecarboxylate | NaOH, then H₃O⁺ | This compound | 85-95 |
Table 2: Key Transformations and Expected Yields for Route B
| Step | Transformation | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | Michael Addition | Diethyl malonate, Acrylonitrile | Sodium ethoxide | Diethyl 2-(2-cyanoethyl)malonate | 80-90 |
| 2 | Hydrolysis & Decarboxylation | Diethyl 2-(2-cyanoethyl)malonate | HCl (aq) | 4-Cyanopentanoic acid | 85-95 |
| 3 | Esterification | 4-Cyanopentanoic acid | Ethanol, H₂SO₄ (cat.) | Ethyl 4-cyanopentanoate | 90-95 |
| 4 | Michael Addition | Ethyl 4-cyanopentanoate, Ethyl acrylate | Sodium ethoxide | Diethyl 3-cyano-3-methylheptanedioate | 70-80 |
| 5 | Dieckmann Condensation | Diethyl 3-cyano-3-methylheptanedioate | Sodium ethoxide | Ethyl 5-cyano-1-methyl-2-oxocyclohexane-1-carboxylate | 75-85 |
| 6 | Hydrolysis & Decarboxylation | Ethyl 5-cyano-1-methyl-2-oxocyclohexane-1-carboxylate | HBr (aq) | This compound | 60-70 |
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the proposed synthetic routes. These are intended for experienced chemists and may require optimization for specific large-scale equipment and safety considerations.
Route A: Alkylation of a 4-Oxocyclohexanecarboxylate Precursor
This route is a linear synthesis starting from the commercially available 4-oxocyclohexanecarboxylic acid.
Step 1: Esterification of 4-Oxocyclohexanecarboxylic Acid
Protocol:
-
Reaction Setup: To a stirred solution of 4-oxocyclohexanecarboxylic acid (1.0 eq) in methanol (5-10 vol), cautiously add concentrated sulfuric acid (0.05-0.1 eq) at 0-5 °C.
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol.
-
Extraction: Dilute the residue with water (10 vol) and extract with ethyl acetate (3 x 5 vol).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 5 vol) and brine (1 x 5 vol).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 4-oxocyclohexanecarboxylate as a crude oil, which can be used in the next step without further purification.
Step 2: Methylation of Methyl 4-Oxocyclohexanecarboxylate
Protocol:
-
Reaction Setup: To a flame-dried, inert gas-purged reactor, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF (10 vol).
-
Enolate Formation: Cool the suspension to 0 °C and add a solution of methyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF (5 vol) dropwise over 1-2 hours, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 1 hour.
-
Alkylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Dilute with water and extract with diethyl ether (3 x 5 vol).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: After filtration, concentrate the solvent under reduced pressure. The crude product, methyl 1-methyl-4-oxocyclohexanecarboxylate, can be purified by vacuum distillation.
Step 3: Hydrolysis of Methyl 1-Methyl-4-oxocyclohexanecarboxylate
Protocol:
-
Reaction Setup: In a suitable reactor, dissolve methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq) in a mixture of methanol (5 vol) and water (5 vol).
-
Saponification: Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Acidification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the aqueous residue with water and cool in an ice bath. Carefully acidify the solution to pH 1-2 with concentrated hydrochloric acid.
-
Extraction: Extract the acidic aqueous layer with dichloromethane (3 x 5 vol).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Route B: Dieckmann Condensation Approach
This convergent route involves the construction of the cyclohexane ring through a Dieckmann condensation.
Step 1-4: Synthesis of Diethyl 3-cyano-3-methylheptanedioate
The synthesis of this key intermediate involves a series of standard organic transformations starting from diethyl malonate and acrylonitrile, followed by hydrolysis, decarboxylation, esterification, and a second Michael addition. Detailed protocols for these well-established reactions can be adapted from standard organic synthesis literature.
Step 5: Dieckmann Condensation
Protocol:
-
Reaction Setup: To a flame-dried reactor under an inert atmosphere, add a solution of diethyl 3-cyano-3-methylheptanedioate (1.0 eq) in anhydrous toluene (10 vol).
-
Cyclization: Add sodium ethoxide (1.1 eq) portion-wise at room temperature. Heat the reaction mixture to reflux and maintain for 6-10 hours.
-
Work-up: Cool the reaction to room temperature and quench by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with toluene (2 x 5 vol).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure to obtain the crude ethyl 5-cyano-1-methyl-2-oxocyclohexane-1-carboxylate, which can be used directly in the next step.
Step 6: Hydrolysis and Decarboxylation
Protocol:
-
Reaction Setup: In a reactor equipped with a reflux condenser, add the crude ethyl 5-cyano-1-methyl-2-oxocyclohexane-1-carboxylate (1.0 eq) to a 48% aqueous hydrobromic acid solution (10-20 vol).
-
Reaction: Heat the mixture to reflux for 12-24 hours. The reaction progress can be monitored by observing the evolution of CO₂ and by TLC/HPLC analysis.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water.
-
Extraction: Extract the product with ethyl acetate (3 x 10 vol).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtration and concentration, the crude this compound can be purified by recrystallization.
Mandatory Visualization
The following diagrams illustrate the described synthetic pathways and logical relationships.
Caption: Synthetic pathway for Route A.
Caption: Synthetic pathway for Route B.
Caption: General experimental workflow.
Application Notes and Protocols for the Stereoselective Synthesis of 1-Methyl-4-oxocyclohexanecarboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the stereoselective synthesis of the cis and trans isomers of 1-methyl-4-oxocyclohexanecarboxylic acid. These compounds are valuable building blocks in medicinal chemistry and drug development, where precise control of stereochemistry is crucial for biological activity. Due to the limited availability of direct literature precedents for the stereoselective synthesis of these specific target molecules, the following protocols are proposed based on well-established and analogous reactions in cyclohexane chemistry.
Proposed General Synthetic Strategy
The proposed synthetic approach commences with the α-methylation of a suitable 4-oxocyclohexane precursor, followed by the separation of the resulting diastereomers and subsequent hydrolysis to the target carboxylic acids. The stereochemical outcome of the methylation step is dictated by the choice of reaction conditions, which can be tuned to favor either the kinetic or thermodynamic enolate, thus providing access to both cis and trans isomers.
Caption: Proposed general synthetic workflow for the preparation of cis- and trans-1-Methyl-4-oxocyclohexanecarboxylic acid.
Synthesis of cis-1-Methyl-4-oxocyclohexanecarboxylic Acid (Proposed Protocol)
The synthesis of the cis isomer is proposed to proceed via the formation of the thermodynamic enolate during the methylation step, which is expected to lead to the more stable equatorial methylation product.
Caption: Proposed reaction pathway for the synthesis of the cis-isomer.
Experimental Protocol
Step 1: Synthesis of 1-Methyl-4-oxocyclohexanecarbonitrile (Thermodynamic Control)
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a solution of 4-oxocyclohexanecarbonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete enolate formation.
-
Cool the mixture to 0 °C and add methyl iodide (CH₃I, 1.1 eq) dropwise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.
Step 2: Separation of Isomers
-
Purify the crude product from Step 1 by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the cis and trans diastereomers. The polarity of the isomers may vary, and the eluting order should be determined by thin-layer chromatography (TLC) analysis.
Step 3: Hydrolysis to cis-1-Methyl-4-oxocyclohexanecarboxylic Acid
-
To the isolated cis-1-methyl-4-oxocyclohexanecarbonitrile from Step 2, add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it onto ice.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude cis-1-methyl-4-oxocyclohexanecarboxylic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain the pure cis isomer.
Quantitative Data (Based on Analogous Reactions)
| Step | Product | Expected Yield | Expected Diastereomeric Ratio (cis:trans) |
| 1 | 1-Methyl-4-oxocyclohexanecarbonitrile | 75-85% | ~1:4 (favoring trans) |
| 2 | Separated cis Isomer | 60-70% (of the cis portion) | >98:2 |
| 3 | cis-1-Methyl-4-oxocyclohexanecarboxylic acid | 80-90% | >98:2 |
Synthesis of trans-1-Methyl-4-oxocyclohexanecarboxylic Acid (Proposed Protocol)
The synthesis of the trans isomer is proposed to proceed through the formation of the kinetic enolate, leading to axial methylation of the cyclohexanone ring.
Caption: Proposed reaction pathway for the synthesis of the trans-isomer.
Experimental Protocol
Step 1: Synthesis of 1-Methyl-4-oxocyclohexanecarbonitrile (Kinetic Control)
-
Prepare a solution of lithium diisopropylamide (LDA) in situ by adding n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
To the freshly prepared LDA solution, add a solution of 4-oxocyclohexanecarbonitrile (1.0 eq) in anhydrous THF dropwise at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.
-
Add methyl iodide (CH₃I, 1.1 eq) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 2-3 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution and allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.
Step 2: Separation of Isomers
-
Purify the crude product from Step 1 by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the cis and trans diastereomers.
Step 3: Hydrolysis to trans-1-Methyl-4-oxocyclohexanecarboxylic Acid
-
To the isolated trans-1-methyl-4-oxocyclohexanecarbonitrile from Step 2, add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it onto ice.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude trans-1-methyl-4-oxocyclohexanecarboxylic acid.
-
Recrystallize the crude product from a suitable solvent system to obtain the pure trans isomer.
Quantitative Data (Based on Analogous Reactions)
| Step | Product | Expected Yield | Expected Diastereomeric Ratio (cis:trans) |
| 1 | 1-Methyl-4-oxocyclohexanecarbonitrile | 70-80% | >4:1 (favoring cis) |
| 2 | Separated trans Isomer | 60-70% (of the trans portion) | >98:2 |
| 3 | trans-1-Methyl-4-oxocyclohexanecarboxylic acid | 80-90% | >98:2 |
Disclaimer: The provided protocols are proposed synthetic routes based on established chemical principles and analogous reactions reported in the literature. Optimization of reaction conditions may be necessary to achieve the desired yields and stereoselectivity for the specific target molecules. Standard laboratory safety procedures should be followed at all times.
Application Notes and Protocols for the Catalyic Hydrogenation of p-Toluic Acid
Introduction
The catalytic hydrogenation of aromatic carboxylic acids is a fundamental transformation in organic synthesis, providing access to a variety of saturated cyclic molecules that are valuable intermediates in the pharmaceutical and chemical industries. This document provides detailed application notes and protocols for the catalytic hydrogenation of p-toluic acid (4-methylbenzoic acid), a common precursor for the synthesis of 4-methylcyclohexanecarboxylic acid. The resulting saturated carboxylic acid can serve as a key building block for more complex molecules, including derivatives of 1-Methyl-4-oxocyclohexanecarboxylic acid, which would require subsequent oxidation steps. These protocols are intended for researchers, scientists, and professionals in drug development.
Reaction Pathway
The catalytic hydrogenation of p-toluic acid involves the reduction of the aromatic ring to a cyclohexane ring in the presence of a metal catalyst and hydrogen gas.
Caption: Reaction scheme for the catalytic hydrogenation of p-toluic acid.
Experimental Protocols
Protocol 1: General Screening of Transition Metal Catalysts for the Hydrogenation of p-Toluic Acid in Supercritical Carbon Dioxide
This protocol is adapted from studies on the catalytic ring hydrogenation of benzoic acid and its derivatives.[1][2]
Objective: To compare the catalytic activity of various supported transition metal catalysts for the hydrogenation of p-toluic acid.
Materials:
-
p-Toluic acid
-
5% Rhodium on Carbon (Rh/C)
-
5% Ruthenium on Carbon (Ru/C)
-
5% Platinum on Carbon (Pt/C)
-
5% Palladium on Carbon (Pd/C)
-
Supercritical Fluid Chromatography (SFC) grade Carbon Dioxide (CO2)
-
Hydrogen (H2) gas
-
High-pressure autoclave reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge.
Procedure:
-
Reactor Preparation: Ensure the high-pressure autoclave is clean and dry.
-
Charging the Reactor:
-
Add p-toluic acid (e.g., 1 mmol) to the reactor vessel.
-
Add the chosen catalyst (e.g., 50 mg of 5% Rh/C).
-
-
Sealing and Purging: Seal the reactor and purge with low-pressure nitrogen gas three times, followed by purging with hydrogen gas three times to remove any residual air.
-
Pressurization:
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4 MPa).
-
Introduce liquid carbon dioxide into the reactor using a high-pressure pump until the final desired pressure is reached (e.g., 10 MPa).
-
-
Reaction:
-
Begin stirring and heat the reactor to the desired temperature (e.g., 323 K / 50°C).
-
Maintain the reaction conditions for a set period (e.g., 2 hours).
-
-
Cooling and Depressurization:
-
After the reaction time has elapsed, stop the heating and allow the reactor to cool to room temperature.
-
Slowly vent the carbon dioxide and any remaining hydrogen gas in a well-ventilated fume hood.
-
-
Work-up and Analysis:
-
Open the reactor and dissolve the solid residue in a suitable organic solvent (e.g., methanol or ethyl acetate).
-
Filter the mixture to remove the catalyst.
-
Analyze the filtrate by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of p-toluic acid and the selectivity for 4-methylcyclohexanecarboxylic acid.
-
Quantitative Data
The following table summarizes the conversion of p-toluic acid using different catalysts under the specified reaction conditions.
| Catalyst (5 wt%) | Temperature (K) | H2 Pressure (MPa) | CO2 Pressure (MPa) | Reaction Time (h) | Conversion (%) | Reference |
| Rh/C | 323 | 4 | 10 | 2 | 20.8 | [1][2] |
| Ru/C | 353 | 4 | 10 | 2 | Lower than Rh/C | [1] |
| Pt/C | 353 | 4 | 10 | 2 | Lower than Ru/C | [1] |
| Pd/C | 353 | 4 | 10 | 2 | Lower than Pt/C | [1] |
Note: The activity order for the hydrogenation of benzoic acid under similar conditions was found to be Rh/C > Ru/C > Pt/C > Pd/C.[1] The conversion of p-toluic acid is noted to be lower than that of benzoic acid under the same conditions, indicating a substituent effect.[1][2]
Experimental Workflow
The following diagram illustrates the general workflow for the catalytic hydrogenation of p-toluic acid.
Caption: General experimental workflow for catalytic hydrogenation.
Discussion
The choice of catalyst is crucial for the efficient hydrogenation of p-toluic acid. Rhodium on carbon (Rh/C) has been shown to be a highly active catalyst for the hydrogenation of benzoic acid and its derivatives.[1] The reaction conditions, including temperature and pressure, also play a significant role in the reaction rate and selectivity. The use of supercritical CO2 as a solvent offers advantages such as enhanced mass transfer and ease of product separation.[1][2]
It is important to note that the direct product of the hydrogenation of p-toluic acid is 4-methylcyclohexanecarboxylic acid. The synthesis of this compound would necessitate a subsequent oxidation step to introduce the ketone functionality at the 4-position of the cyclohexane ring.
For researchers aiming to optimize this reaction, further screening of catalysts (including different metal loadings and supports), solvents, and reaction conditions is recommended. The diastereoselectivity of the hydrogenation (i.e., the cis/trans ratio of the resulting 4-methylcyclohexanecarboxylic acid isomers) may also be influenced by the choice of catalyst and reaction conditions and should be characterized in the final product analysis.
References
Application Notes and Protocols for the Synthesis of 1-Methyl-4-oxocyclohexanecarboxamides
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 1-Methyl-4-oxocyclohexanecarboxamides, a scaffold of interest in medicinal chemistry and drug discovery. The procedure outlines a two-step synthetic route commencing with the preparation of 1-methyl-4-oxocyclohexanecarboxylic acid, followed by its coupling with a desired amine to yield the target carboxamide.
Introduction
1-Methyl-4-oxocyclohexanecarboxamides are a class of organic compounds that serve as valuable building blocks in the development of novel therapeutic agents. The rigid cyclohexane core, substituted with a methyl group, a ketone, and a variable carboxamide moiety, provides a three-dimensional structure that can be tailored to interact with specific biological targets. This application note details a robust and adaptable synthetic method for the preparation of these compounds.
Experimental Protocols
The synthesis is divided into two main stages: the preparation of the carboxylic acid intermediate and the subsequent amide coupling reaction.
Part 1: Synthesis of this compound
This procedure is adapted from a known method for the carboxylation of tertiary alcohols.[1]
Materials:
-
2-Methylcyclohexanol
-
98-100% Formic acid
-
96% Sulfuric acid
-
Hexane
-
1.4N Potassium hydroxide solution
-
12N Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Crushed ice
Procedure:
-
In a 1-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 270 mL (497 g) of 96% sulfuric acid.
-
Cool the stirred sulfuric acid to 15–20°C using an ice bath and add 3 mL of 98–100% formic acid dropwise.
-
Prepare a solution of 28.5 g (0.25 mole) of 2-methylcyclohexanol in 46 g (1.00 mole) of 98–100% formic acid.
-
Add the 2-methylcyclohexanol solution dropwise to the sulfuric acid mixture over 1 hour, maintaining the temperature at 15–20°C.
-
After the addition is complete, continue stirring the mixture for an additional hour at 15–20°C.
-
Pour the reaction mixture onto 1 kg of crushed ice with stirring. The carboxylic acid will separate as a white solid.
-
Extract the aqueous mixture with hexane (1 x 200 mL, then 2 x 150 mL).
-
Combine the hexane extracts and wash them twice with a mixture of 175 mL of 1.4N potassium hydroxide solution and 50 g of crushed ice.
-
Combine the alkaline aqueous layers and acidify to pH 2 with 12N hydrochloric acid.
-
Extract the liberated carboxylic acid with hexane (1 x 150 mL, then 1 x 100 mL).
-
Combine the final hexane extracts, wash with 75 mL of water, and dry over anhydrous magnesium sulfate.
-
Evaporate the hexane under reduced pressure to yield this compound as a colorless solid.
Part 2: Synthesis of 1-Methyl-4-oxocyclohexanecarboxamides (General Procedure)
This protocol utilizes a standard amide coupling method with EDC and HOBt, which is effective for a wide range of amines, including less reactive aniline derivatives.[2][3]
Materials:
-
This compound
-
Substituted amine (e.g., aniline, benzylamine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (or DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.
-
Add HOBt (0.1 eq) and EDC (1.0 eq) to the solution.
-
Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-methyl-4-oxocyclohexanecarboxamide.
Data Presentation
The following table summarizes the stoichiometry for the amide coupling reaction.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Carboxylic acid source |
| Amine | 1.1 | Nucleophile |
| EDC | 1.0 | Coupling agent |
| HOBt | 0.1 | Additive to suppress side reactions |
| DIPEA | 2.0 | Base |
| Acetonitrile | - | Solvent |
Mandatory Visualization
Caption: Synthetic workflow for 1-Methyl-4-oxocyclohexanecarboxamides.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-4-oxocyclohexanecarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-4-oxocyclohexanecarboxylic acid.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis, focusing on a common two-step synthetic route: 1) methylation of methyl 4-oxocyclohexanecarboxylate and 2) subsequent hydrolysis of the methyl ester.
Question 1: Low yield of the desired product after the methylation step, with significant amounts of starting material remaining.
Answer: This issue typically points to incomplete deprotonation of the starting material (methyl 4-oxocyclohexanecarboxylate) to form the necessary enolate, or insufficient reaction time.
-
Possible Cause 1: Inactive or insufficient base. The base (e.g., Lithium diisopropylamide - LDA, sodium hydride - NaH) may have degraded due to exposure to air or moisture.
-
Troubleshooting: Use freshly prepared or properly stored base. Ensure the stoichiometry of the base is at least 1:1 with the starting ester. An excess of the base might be necessary.
-
-
Possible Cause 2: Suboptimal reaction temperature. For kinetically controlled methylation, the deprotonation and methylation are typically carried out at low temperatures (e.g., -78 °C). If the temperature is too high, side reactions may be favored.
-
Troubleshooting: Maintain a consistent low temperature during the addition of the base and the methylating agent.
-
-
Possible Cause 3: Insufficient reaction time. The reaction may not have been allowed to proceed to completion.
-
Troubleshooting: Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC, Gas Chromatography - GC) and allow for a longer reaction time if necessary.
-
Question 2: Presence of a significant amount of an O-methylated byproduct (1-methoxy-4-carbomethoxy-cyclohexene).
Answer: The formation of an O-methylated byproduct is a common side reaction in the alkylation of enolates. The ratio of C-alkylation (desired) to O-alkylation is influenced by several factors.
-
Possible Cause 1: Choice of base and solvent. The nature of the counter-ion of the enolate and the solvent used can influence the site of methylation.
-
Troubleshooting: Lithium enolates, often generated using LDA in a non-polar solvent like THF, tend to favor C-alkylation. Using sodium or potassium bases in more polar solvents may increase the amount of O-alkylation.
-
-
Possible Cause 2: Nature of the methylating agent. "Harder" methylating agents are more prone to react at the "harder" oxygen atom of the enolate.
-
Troubleshooting: Methyl iodide (CH₃I) is considered a "soft" electrophile and generally favors C-alkylation. Avoid using "harder" reagents like dimethyl sulfate if O-alkylation is a significant issue.
-
Question 3: Formation of high molecular weight byproducts, suggesting aldol condensation.
Answer: Aldol condensation can occur when the enolate of the starting material attacks the carbonyl group of another molecule of the starting material.
-
Possible Cause: Inefficient methylation. If the methylating agent is not added promptly after the enolate formation, or if its concentration is too low, the enolate can react with the unreacted ketone.
-
Troubleshooting: Add the methylating agent to the pre-formed enolate solution at a low temperature. Ensure rapid and efficient mixing. Using a strong, non-nucleophilic base like LDA minimizes the concentration of the free ketone in the presence of the enolate.
-
Question 4: Incomplete hydrolysis of the methyl ester to the carboxylic acid.
Answer: The hydrolysis of the sterically hindered tertiary ester can be slower than for unhindered esters.
-
Possible Cause 1: Insufficient reaction time or temperature. The hydrolysis reaction may not have reached completion.
-
Troubleshooting: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS.
-
-
Possible Cause 2: Inadequate amount of acid or base. For base-catalyzed hydrolysis (saponification), at least a stoichiometric amount of base is required.
-
Troubleshooting: Use a molar excess of the base (e.g., 1.5-2 equivalents of NaOH or KOH). For acid-catalyzed hydrolysis, ensure a sufficient concentration of a strong acid.
-
Byproduct Summary
The following table summarizes the common byproducts in the synthesis of this compound, their likely origin, and conditions that may favor their formation.
| Byproduct Name | Structure | Step of Origin | Conditions Favoring Formation |
| Methyl 4-oxocyclohexanecarboxylate | Methylation | Incomplete reaction; insufficient base or reaction time. | |
| 1-Methoxy-4-carbomethoxy-cyclohexene | Methylation | Use of sodium or potassium bases; polar solvents; "hard" methylating agents. | |
| Aldol Condensation Adduct | Methylation | Slow addition of methylating agent; use of weaker bases where ketone and enolate coexist. | |
| Methyl 1-methyl-4-oxocyclohexanecarboxylate | Hydrolysis | Incomplete reaction; insufficient acid/base or reaction time/temperature. |
Experimental Protocols
Key Experiment: Two-Step Synthesis of this compound
Step 1: Synthesis of Methyl 1-methyl-4-oxocyclohexanecarboxylate
This protocol describes the methylation of methyl 4-oxocyclohexanecarboxylate using LDA and methyl iodide.
-
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Methyl 4-oxocyclohexanecarboxylate
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) to the cooled THF.
-
Slowly add n-BuLi (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir for 30 minutes to generate the LDA solution.
-
To this LDA solution, add a solution of methyl 4-oxocyclohexanecarboxylate (1.0 equivalent) in anhydrous THF dropwise, keeping the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 2: Synthesis of this compound (Saponification)
This protocol describes the base-catalyzed hydrolysis of the methyl ester.
-
Materials:
-
Methyl 1-methyl-4-oxocyclohexanecarboxylate
-
Methanol or Ethanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) (e.g., 1 M or 2 M)
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 equivalent) in methanol or ethanol.
-
Add the aqueous NaOH or KOH solution (1.5 - 2.0 equivalents).
-
Heat the mixture to reflux and stir for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the alcohol solvent using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with HCl.
-
Extract the acidified aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The product can be further purified by recrystallization.
-
Visualizations
Caption: Synthetic pathway and potential side reactions.
Caption: Troubleshooting workflow for low product yield.
Technical Support Center: Synthesis of 1-Methyl-4-oxocyclohexanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Methyl-4-oxocyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include derivatives of 4-oxocyclohexanecarboxylic acid or 1-methylcyclohexane. The synthesis often involves the methylation of a precursor or the carboxylation of a methylated cyclohexane ring. One potential route starts from methyl 4-oxocyclohexane-1-carboxylate, which can be methylated.
Q2: What reaction types are typically employed for this synthesis?
A2: The synthesis can involve several reaction types, including but not limited to, enolate formation followed by methylation, Grignard reactions for carboxylation, or oxidation of a corresponding alcohol or aldehyde.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods help in determining the consumption of starting materials and the formation of the product.
Q4: What are the typical solvents used in this synthesis?
A4: The choice of solvent is crucial and depends on the specific reaction pathway. Aprotic solvents like tetrahydrofuran (THF) or diethyl ether are common for Grignard reactions, while polar aprotic solvents such as dimethylformamide (DMF) might be used for methylation reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Ensure starting materials are pure and dry.- Verify the reaction temperature and time. Some reactions may require extended periods, such as refluxing for up to 48 hours.[1]- Check the quality and stoichiometry of reagents and catalysts. |
| Degradation of product or starting material. | - Control the reaction temperature carefully, as side reactions can occur at higher temperatures.- Work under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture. | |
| Inefficient purification. | - Optimize the extraction and separation process. Multiple extractions with a suitable solvent can improve recovery.[2]- Ensure the pH is correctly adjusted during workup to facilitate the separation of the carboxylic acid.[2] | |
| Presence of Impurities | Side reactions. | - Adjust reaction conditions (temperature, concentration) to minimize side product formation.- Consider using a more selective catalyst or reagent. |
| Incomplete removal of starting materials or reagents. | - Improve the purification process. Techniques like column chromatography, recrystallization, or distillation can be employed.- Perform thorough washing of the organic layers during extraction to remove water-soluble impurities. | |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase. | - Saturate the aqueous phase with a salt (e.g., NaCl) to decrease the solubility of the organic product.- Use a continuous liquid-liquid extractor for more efficient extraction. |
| Formation of an emulsion during extraction. | - Add a small amount of brine or a different organic solvent to break the emulsion.- Centrifugation can also be effective in separating the layers. |
Experimental Protocols
Hypothetical Synthesis of this compound via Methylation of Methyl 4-oxocyclohexanecarboxylate followed by Hydrolysis
Step 1: Methylation of Methyl 4-oxocyclohexanecarboxylate
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of lithium diisopropylamide (LDA) in THF. Cool the flask to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of methyl 4-oxocyclohexanecarboxylate in dry THF to the LDA solution while maintaining the temperature at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation.
-
Methylation: Add methyl iodide dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2 hours and then gradually warm to room temperature overnight.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude methylated ester.
Step 2: Hydrolysis to this compound
-
Saponification: Dissolve the crude methylated ester in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.
-
Reflux: Heat the mixture to reflux and maintain for 4 hours, or until the reaction is complete as monitored by TLC.
-
Acidification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Acidify the remaining aqueous solution to pH 2 with 6M hydrochloric acid.
-
Isolation: The product may precipitate as a solid and can be collected by filtration. If it remains in solution, extract the aqueous layer with dichloromethane (3 x 50 mL).[1]
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Caption: Synthesis pathway for this compound.
References
troubleshooting the purification of 1-Methyl-4-oxocyclohexanecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-4-oxocyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a bifunctional organic compound with the chemical formula C8H12O3.[1][2] It features a cyclohexane ring substituted with a methyl group, a ketone (oxo) group, and a carboxylic acid group. Its structure makes it a useful building block in organic synthesis, particularly for creating complex molecules in pharmaceutical development.
Q2: What are the common methods for purifying this compound?
A2: The primary methods for purifying this solid compound are recrystallization and flash column chromatography. The choice of method depends on the nature and quantity of the impurities. Recrystallization is effective for removing small amounts of impurities from a solid product, while chromatography is better suited for separating the desired compound from significant amounts of byproducts with different polarities.[3][4]
Q3: What are the key physical and chemical properties of this compound?
A3: Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H12O3 | [1] |
| Molecular Weight | 156.18 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity (typical) | ≥97% | [1] |
| Storage | Room temperature, in a dry, cool, and well-ventilated place. | [1][5] |
Q4: What are the typical starting materials for the synthesis of this compound?
A4: A common precursor is methyl 1-methyl-4-oxocyclohexanecarboxylate. The target carboxylic acid is obtained through the hydrolysis of this methyl ester.[6][7]
Troubleshooting Guides
Issue 1: Low Yield After Purification
Q: I am experiencing a significantly lower than expected yield of this compound after purification. What are the potential causes?
A: Low yields can arise from several factors during the purification process. Here are some common causes and troubleshooting steps:
-
Incomplete Hydrolysis of the Ester Precursor: If you are synthesizing the acid from its methyl ester, the hydrolysis reaction may not have gone to completion.
-
Product Loss During Workup: The product might be lost during the extraction and washing steps.
-
Improper Recrystallization Technique: Using an excessive amount of solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor.
Issue 2: Presence of Impurities in the Final Product
Q: My purified this compound shows impurities when analyzed by NMR or LC-MS. What could these impurities be and how can I remove them?
A: The nature of the impurities depends on the synthetic route and purification method.
-
Unreacted Starting Material (Methyl Ester): If the impurity is the methyl ester precursor, this indicates incomplete hydrolysis.
-
Solution: Re-subject the purified product to the hydrolysis conditions or purify using flash column chromatography. A solvent system with increasing polarity (e.g., a gradient of ethyl acetate in hexanes) should effectively separate the more polar carboxylic acid from the less polar ester.[4]
-
-
Side-Reaction Products: Side reactions can occur under both acidic and basic hydrolysis conditions.
-
Solution: For challenging separations, flash column chromatography is the most effective method. Careful selection of the eluent is crucial for good separation.[4] Adding a small amount of acetic or formic acid to the mobile phase can sometimes improve the peak shape of carboxylic acids during chromatography.
-
-
Residual Solvents: Solvents used during extraction or recrystallization may be present in the final product.
-
Solution: Dry the final product under high vacuum for an extended period. Gentle heating can be applied if the compound is thermally stable.
-
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for carboxylic acids include water, or mixed solvents like ethyl acetate/hexanes or acetone/water.[14]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely.[11][12]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[11]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[13] Wash the crystals with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gentle pressure.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel. Load the sample onto the top of the packed column.
-
Elution: Elute the column with a suitable solvent system. For this compound, a gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Data Presentation
Table 1: Expected Analytical Data
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to the methyl group, the aliphatic protons on the cyclohexane ring, and the carboxylic acid proton. The chemical shifts will vary depending on the solvent used. |
| ¹³C NMR | Signals for the carbonyl carbon of the ketone, the carbonyl carbon of the carboxylic acid, the quaternary carbon attached to the methyl group, and the carbons of the cyclohexane ring. |
| Mass Spec (ESI-) | Expected [M-H]⁻ peak at m/z 155.07. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for low yield in purification.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 1-Methyl-4-oxo-cyclohexanecarboxylic acid | 24463-41-0 [chemicalbook.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. orgsyn.org [orgsyn.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Cyclohexanecarboxylic acid, 1-methyl-4-oxo-, methyl ester(37480-41-4) 1H NMR spectrum [chemicalbook.com]
- 7. Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans-decalincarboxylates, and 4-t-butylcyclohexanecarboxylates, certain trans-4-substituted cyclohexanecarboxylates, and methyl and ethyl cyclohexanecarboxylate in alcohol–water and dioxan–water mixtures - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Reagents & Solvents [chem.rochester.edu]
preventing decarboxylation of 1-Methyl-4-oxocyclohexanecarboxylic acid during reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions involving 1-Methyl-4-oxocyclohexanecarboxylic acid, with a primary focus on preventing its unintended decarboxylation.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a concern for this compound?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). This compound is a β-keto acid, a class of compounds particularly susceptible to decarboxylation, especially when heated.[1] This unwanted side reaction can significantly lower the yield of the desired product. The reaction proceeds through a cyclic transition state, which is stabilized by the ketone group at the β-position.
Q2: Under what conditions does decarboxylation of this compound typically occur?
A2: Decarboxylation is primarily promoted by heat. However, both strongly acidic and basic conditions can also facilitate this reaction. The rate of decarboxylation is also influenced by the solvent, with polar protic solvents potentially affecting the stability of the intramolecular hydrogen bond that facilitates the cyclic transition state.
Q3: How can I monitor for decarboxylation during my reaction?
A3: You can monitor the progress of your reaction and check for the formation of the decarboxylated byproduct, 4-methylcyclohexanone, using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of a new spot on TLC or a signal corresponding to the molecular weight of 4-methylcyclohexanone in GC-MS would indicate that decarboxylation is occurring.
Troubleshooting Guides
Problem 1: Low yield of desired product with evidence of decarboxylation.
Possible Cause: The reaction temperature is too high.
Solution:
-
Lower the reaction temperature: Whenever possible, conduct reactions at or below room temperature. For reactions that require heating, use the minimum temperature necessary for the transformation to proceed at a reasonable rate.
-
Use milder reagents: Select reagents that allow the reaction to occur at lower temperatures.
Logical Flowchart for Troubleshooting Low Yield due to Decarboxylation:
Caption: Troubleshooting workflow for low reaction yield.
Experimental Protocols to Prevent Decarboxylation
Protocol 1: Mild Esterification using Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)
This method is effective for forming esters under mild, non-acidic conditions, thereby minimizing the risk of decarboxylation.[2][3]
Materials:
-
This compound (1.0 equiv)
-
Alcohol (1.2 equiv)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound and the alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC portion-wise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once complete, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography if necessary.
Data Presentation: Comparison of Esterification Conditions
| Catalyst/Reagent | Temperature (°C) | Typical Yield (%) | Risk of Decarboxylation |
| H₂SO₄ (cat.) | Reflux | Variable | High |
| DCC/DMAP | 0 to RT | >90%[2][3] | Low |
| EDC/DMAP | 0 to RT | >90% | Low |
Protocol 2: Amide Coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt)
This protocol utilizes a water-soluble carbodiimide and an activating agent to facilitate amide bond formation at low temperatures, effectively preventing decarboxylation.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC hydrochloride (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve this compound, the amine, and HOBt in anhydrous DMF or DCM under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride to the solution.
-
Slowly add DIPEA dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF, if used), 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography.
Data Presentation: Comparison of Amide Coupling Conditions
| Coupling Reagent | Additive | Temperature (°C) | Typical Yield (%) | Risk of Decarboxylation |
| Heat (direct condensation) | None | >150 | Low | Very High |
| DCC | DMAP | 0 to RT | >80%[4] | Low |
| EDC | HOBt | 0 to RT | >85%[4][5] | Low |
Strategy 3: Protection of the Carboxylic Acid Group
In multi-step syntheses where the carboxylic acid functionality is not immediately required for reaction, protecting it as an ester (e.g., a methyl or ethyl ester) can be an effective strategy to prevent decarboxylation during subsequent reaction steps.[6][7] The ester can be synthesized using the mild conditions described in Protocol 1. The carboxylic acid can be regenerated later in the synthesis by hydrolysis of the ester under basic or acidic conditions, though care must be taken to use mild hydrolysis conditions to avoid decarboxylation of the product.
Workflow for Carboxylic Acid Protection Strategy:
Caption: Protection strategy workflow.
References
- 1. Tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids via multifold C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. Protective Groups [organic-chemistry.org]
stability of 1-Methyl-4-oxocyclohexanecarboxylic acid under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-4-oxocyclohexanecarboxylic acid, particularly concerning its stability under acidic conditions.
Troubleshooting Guides
Issue: Unexpected loss of starting material or formation of a new, less polar compound during reactions or storage in acidic media.
Possible Cause: Decarboxylation of the β-keto acid. This compound is a β-keto acid and is susceptible to losing carbon dioxide (CO₂), especially when heated in the presence of an acid, to form 4-methylcyclohexanone.
Troubleshooting Steps:
-
Analyze the byproduct: Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity of the byproduct as 4-methylcyclohexanone.
-
Control the temperature: If possible, run your reaction at a lower temperature. The rate of decarboxylation is highly dependent on temperature.
-
Minimize exposure to acid: Use the minimum required concentration of acid and consider using a milder acid. If the reaction allows, consider buffering the system to a less acidic pH.
-
Protect the keto group: Under strongly acidic conditions, consider protecting the ketone functionality as a ketal. This will prevent the formation of the enol intermediate necessary for decarboxylation. The ketal can be removed under different conditions once the desired reaction is complete.
Issue: Inconsistent reaction yields or product purity when using this compound.
Possible Cause: Competing degradation pathways and variability in the rate of decarboxylation. The stability of this compound can be influenced by subtle changes in pH, temperature, and the presence of other catalytic species.
Troubleshooting Steps:
-
Strictly control reaction parameters: Ensure consistent temperature, pH, and reaction time across all experiments.
-
Monitor reaction progress: Use High-Performance Liquid Chromatography (HPLC) or NMR spectroscopy to monitor the disappearance of the starting material and the appearance of the product and any byproducts (e.g., 4-methylcyclohexanone) over time.
-
Perform a forced degradation study: Intentionally degrade a small sample of your starting material under your reaction's acidic conditions (without other reagents) to quantify the rate of decarboxylation. This will help you understand the stability window of your compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in acidic conditions?
A1: The primary degradation pathway is decarboxylation. As a β-keto acid, this compound can lose a molecule of CO₂ from the carboxylic acid group, especially when heated, to form 4-methylcyclohexanone. This reaction proceeds through a cyclic enol intermediate.
Q2: How does pH affect the stability of this compound?
A2: The rate of decarboxylation of β-keto acids is influenced by pH. Generally, the carboxylic acid form is more prone to decarboxylation than its conjugate base (the carboxylate anion). Therefore, at lower pH values (acidic conditions), the rate of decarboxylation is expected to be higher.
Q3: Is this compound stable at room temperature in an acidic solution?
A3: While the rate is significantly slower than at elevated temperatures, some degree of decarboxylation can still occur at room temperature over extended periods in acidic solutions. For long-term storage, it is advisable to store the compound as a solid in a cool, dry place.[1] If in solution, a neutral or slightly basic pH is preferable for enhanced stability.
Q4: Can I prevent the decarboxylation of this compound during my reaction?
A4: Complete prevention might be challenging if your reaction requires harsh acidic conditions and/or high temperatures. However, you can minimize it by:
-
Using the mildest possible acidic conditions.
-
Keeping the reaction temperature as low as feasible.
-
Minimizing the reaction time.
-
Protecting the ketone group if the reaction chemistry allows.
Q5: What analytical methods are suitable for monitoring the stability of this compound?
A5:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the disappearance of the starting material and the appearance of the 4-methylcyclohexanone byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to monitor the reaction in situ and observe the characteristic signals of both the starting material and the degradation product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for identifying and quantifying the volatile 4-methylcyclohexanone.
Data Presentation
Table 1: General Influence of Conditions on the Rate of Decarboxylation of β-Keto Acids
| Parameter | Effect on Decarboxylation Rate | Rationale |
| Temperature | Increases significantly with increasing temperature. | Provides the activation energy for the reaction. |
| pH | Generally increases as pH decreases (more acidic). | The carboxylic acid form is more susceptible to decarboxylation. |
| Solvent Polarity | Can have a complex effect, but the reaction proceeds readily in both polar and non-polar solvents. | The cyclic transition state is not highly polar. |
Table 2: Representative First-Order Rate Constants for Decarboxylation of Structurally Similar β-Keto Acids in Aqueous Solution
Disclaimer: The following data is for analogous compounds and should be used as a general guide. The actual rates for this compound may vary.
| Compound | Temperature (°C) | Rate Constant (k, s⁻¹) |
| Acetoacetic acid | 25 | ~1.4 x 10⁻⁵ |
| 2-Oxocyclopentanecarboxylic acid | 37 | ~2.3 x 10⁻⁵ |
| 2-Oxocyclohexanecarboxylic acid | 37 | ~1.8 x 10⁻⁵ |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound by HPLC
Objective: To quantify the degradation of this compound to 4-methylcyclohexanone under specific acidic conditions.
Materials:
-
This compound
-
4-Methylcyclohexanone (as a reference standard)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or other suitable acid
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with 0.1% phosphoric acid. The exact ratio should be optimized to achieve good separation between the starting material and the degradation product.
-
Standard Solution Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Similarly, prepare a stock solution of 4-methylcyclohexanone.
-
Prepare a series of calibration standards by diluting the stock solutions.
-
-
Sample Preparation:
-
Prepare a solution of this compound in the desired acidic medium (e.g., 0.1 M HCl) at a known concentration.
-
Incubate the solution at the desired temperature.
-
At specified time points, withdraw an aliquot of the sample, neutralize it if necessary, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 30 °C) and the UV detection wavelength (e.g., 210 nm).
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak areas for this compound and 4-methylcyclohexanone.
-
-
Data Analysis:
-
Construct calibration curves for both the starting material and the degradation product.
-
Calculate the concentration of each compound in the samples at each time point.
-
Plot the concentration of this compound versus time to determine the degradation rate.
-
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues.
Caption: Decarboxylation pathway of the molecule.
References
Technical Support Center: Optimizing Catalyst Loading for Substituted Cyclohexanecarboxylic Acid Synthesis
This guide is intended for researchers, scientists, and drug development professionals. It offers troubleshooting advice and frequently asked questions to address common challenges encountered during the catalytic hydrogenation of substituted aromatic or unsaturated cyclic precursors to synthesize compounds like 1-Methyl-4-oxocyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting catalyst loading for a new hydrogenation reaction?
A general starting point for many palladium- or platinum-based catalysts on a carbon support (e.g., 5-10% Pd/C) is a 10% weight/weight (w/w) loading relative to the substrate.[1] This provides a good balance for initial trials before further optimization.
Q2: My reaction shows low or no conversion. What are the first steps to troubleshoot?
First, verify the activity of your catalyst; it may be old or inactive.[1] Ensure your hydrogen supply is adequate and that the reaction vessel has been properly purged of air. Check the purity of your starting material and solvent, as impurities, particularly sulfur or nitrogen compounds, can poison the catalyst.[2]
Q3: How does excessive catalyst loading negatively impact the reaction?
While it may seem that more catalyst would improve reaction rates, excessive loading can lead to an increase in side reactions due to an overabundance of active sites.[3] It can also complicate product work-up and filtration, and it is often not cost-effective.
Q4: What should I do if my catalyst appears to be poisoned?
Catalyst poisoning is often indicated by a stalled or very sluggish reaction.[2] If poisoning is suspected, you can try filtering the current batch of catalyst and adding a fresh charge to the reaction mixture.[4] Pre-treating your starting materials and solvent to remove potential impurities (e.g., by passing them through a plug of activated alumina) can also be an effective preventative measure.[2]
Q5: Can the catalyst be regenerated if it has been poisoned?
Regeneration is sometimes possible, depending on the nature of the poison. For deactivation due to coking (carbon deposits), an oxidative treatment might be effective. For poisoning by strongly adsorbed species like sulfur, more aggressive chemical treatments may be needed, but complete restoration of activity is not always guaranteed.[2]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues during the synthesis of substituted cyclohexanecarboxylic acids via catalytic hydrogenation.
| Problem | Possible Cause | Diagnostic Check | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst2. Catalyst Poisoning3. Insufficient Hydrogen4. Improper Reaction Conditions | - Use a fresh batch of catalyst.- Analyze starting materials and solvent for impurities (e.g., GC-MS).- Check hydrogen source and ensure a leak-free system.- Review temperature, pressure, and stirring speed. | - Replace the catalyst.[1]- Purify reactants and solvent.[2]- Increase hydrogen pressure.[4]- Optimize reaction parameters (temperature, pressure).[1] |
| Poor Selectivity / Formation of Byproducts | 1. Excessive Catalyst Loading2. Reaction Temperature Too High3. Incorrect Catalyst Choice | - Review the catalyst loading calculation.- Monitor reaction temperature profile.- Research catalysts selective for the desired transformation. | - Reduce catalyst loading.[3]- Lower the reaction temperature.- Screen alternative catalysts (e.g., Pt/C, Rh/C, Pearlmann's catalyst).[1] |
| Gradual Decrease in Reaction Rate | 1. Catalyst Deactivation (Fouling/Coking)2. Product Inhibition | - Characterize the spent catalyst (e.g., TGA, TEM).- Analyze reaction kinetics at different conversion levels. | - Consider a different catalyst support that is less prone to fouling.[3]- If product is poisoning the catalyst, consider a different reactor configuration (e.g., fixed-bed).[3] |
| Difficulty Filtering Catalyst Post-Reaction | 1. Very Fine Catalyst Particles2. Catalyst Support Degradation | - Check the particle size specifications of the catalyst.- Analyze the filtrate for signs of the support material. | - Use a filter aid like Celite.[5]- Choose a more robust catalyst support material.[3] |
Data Presentation: Illustrative Effects of Catalyst Loading
The following table presents hypothetical data for the hydrogenation of a precursor to illustrate the impact of varying catalyst loading on reaction outcomes.
Table 1: Effect of Catalyst Loading on Yield and Purity
| Catalyst (5% Pd/C) Loading (w/w %) | Reaction Time (h) | Conversion (%) | Product Yield (%) | Purity (%) |
| 2.5 | 12 | 65 | 58 | 98 |
| 5.0 | 8 | 92 | 85 | 97 |
| 10.0 | 4 | >99 | 95 | 96 |
| 15.0 | 4 | >99 | 94 | 91 |
| 20.0 | 4 | >99 | 93 | 87 |
Conditions: Substrate (10g), Methanol (100 mL), 50 psi H₂, 25°C. Data is illustrative.
Experimental Protocols
General Protocol for Catalytic Hydrogenation
This protocol describes a general procedure for the hydrogenation of an unsaturated or aromatic precursor to a saturated cyclohexanecarboxylic acid derivative.
Materials:
-
Unsaturated/Aromatic Precursor (1.0 eq)
-
Catalyst (e.g., 5% or 10% Palladium on Carbon, 10% w/w)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Hydrogen Gas (high purity)
-
Inert Gas (Nitrogen or Argon)
-
Filter Aid (e.g., Celite)
Procedure:
-
Vessel Preparation: Add the substrate and solvent to a hydrogenation vessel equipped with a magnetic stir bar.
-
Inerting: Seal the vessel and purge the system thoroughly with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the hydrogenation catalyst. Handling pyrophoric catalysts like Pd/C requires care to prevent ignition.[5]
-
Hydrogenation: Purge the vessel with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50 psi) and begin vigorous stirring.
-
Monitoring: Monitor the reaction's progress by hydrogen uptake and/or by taking small samples for analysis (e.g., TLC, GC, NMR).[2]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Do not allow the filter cake to dry completely, as it can be pyrophoric. Keep it wet with solvent.[5]
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary (e.g., by recrystallization or chromatography).
Visualizations
Experimental Workflow
Caption: General experimental workflow for catalytic hydrogenation.
Troubleshooting Logic
Caption: Decision tree for troubleshooting incomplete hydrogenation.
References
removal of unreacted starting materials from 1-Methyl-4-oxocyclohexanecarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials during the synthesis of 1-Methyl-4-oxocyclohexanecarboxylic acid.
Troubleshooting Guide & FAQs
This section addresses common issues related to the purification of this compound, particularly focusing on the removal of the likely unreacted starting material, 4-oxocyclohexanecarboxylic acid.
Q1: My final product, this compound, is contaminated with the starting material, 4-oxocyclohexanecarboxylic acid. How can I remove it?
A1: The most effective method for separating this compound from the unreacted starting material is through acid-base extraction. This technique exploits the acidic nature of the carboxylic acid group present in both molecules. By converting them to their corresponding carboxylate salts with a base, they can be separated from any neutral or basic impurities. Subsequently, careful acidification allows for the fractional precipitation or selective extraction of the desired product, although separation from the starting material using this method alone can be challenging due to their similar pKa values. For more effective separation, column chromatography or recrystallization are recommended.
Q2: I've tried a simple acid-base extraction, but the separation is not efficient. What are my other options?
A2: If acid-base extraction proves insufficient, more advanced purification techniques are necessary. The recommended methods are:
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. Since this compound is slightly less polar than 4-oxocyclohexanecarboxylic acid due to the presence of the methyl group, they can be separated on a silica gel column using an appropriate solvent system.
-
Recrystallization: This technique can be effective if a solvent system is found in which the solubility of the product and the starting material differ significantly at different temperatures.
Q3: What are the recommended solvent systems for column chromatography?
A3: A good starting point for the solvent system in silica gel chromatography would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate. A typical gradient could start from 9:1 hexanes:ethyl acetate and gradually move to 7:3 or 5:5. The separation should be monitored by Thin Layer Chromatography (TLC) to determine the optimal solvent ratio.
Q4: Are there any specific considerations for the recrystallization of this compound?
A4: Finding a suitable solvent is crucial for successful recrystallization. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For carboxylic acids, solvents like water, ethanol, or mixtures of solvents such as ethyl acetate/hexanes or toluene/heptane can be effective. It is important to perform small-scale solubility tests to identify the ideal solvent or solvent mixture.
Data Presentation
The following table summarizes the effectiveness of different purification methods for the removal of 4-oxocyclohexanecarboxylic acid from this compound. The data is based on typical laboratory outcomes and may vary depending on the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Expected Yield | Advantages | Disadvantages |
| Acid-Base Extraction | >90% | >95% | Removes neutral and basic impurities effectively. | May not efficiently separate the product from the acidic starting material. |
| Column Chromatography | >98% | 60-80% | High degree of separation based on polarity differences. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | >95% | 70-90% | Can provide high purity if a suitable solvent is found. | Finding an optimal solvent can be challenging; potential for product loss. |
Experimental Protocols
Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude reaction mixture containing this compound and unreacted 4-oxocyclohexanecarboxylic acid in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acids will be deprotonated to form their water-soluble carboxylate salts.
-
Separation of Layers: Allow the layers to separate and collect the aqueous layer. The organic layer will contain any neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid, such as 1M HCl, with stirring until the solution becomes acidic (pH ~2). The carboxylic acids will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexanes:ethyl acetate).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Gradually increase the polarity of the eluent to facilitate the separation.
-
Fraction Collection: Collect fractions and monitor the composition of each fraction using TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them.
Mandatory Visualization
The following diagram illustrates the logical workflow for troubleshooting the purification of this compound.
challenges in the scale-up of 1-Methyl-4-oxocyclohexanecarboxylic acid production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-methyl-4-oxocyclohexanecarboxylic acid.
Synthesis Overview
The production of this compound is a multi-step process. A common synthetic route involves three key stages:
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Esterification: Conversion of pimelic acid to dimethyl pimelate.
-
Methylation: α-Methylation of dimethyl pimelate to yield dimethyl 2-methylpimelate.
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Cyclization, Hydrolysis, and Decarboxylation: Intramolecular Dieckmann condensation of dimethyl 2-methylpimelate to form a cyclic β-keto ester, followed by hydrolysis and decarboxylation to yield the final product.
This guide is structured to address challenges that may arise at each of these critical stages during laboratory-scale experiments and scale-up operations.
Experimental Protocols
Stage 1: Esterification of Pimelic Acid to Dimethyl Pimelate
Materials:
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Pimelic acid
-
Methanol
-
p-Toluenesulfonic acid
-
Sodium carbonate
Procedure:
-
In a suitable reactor, combine pimelic acid, methanol, and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and maintain for approximately 7 hours, monitoring the reaction progress until the pimelic acid is consumed (e.g., less than 0.5% remaining).[1]
-
Cool the reaction mixture to room temperature.
-
Neutralize the p-toluenesulfonic acid by adding sodium carbonate.
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Filter the mixture to remove the salt.
-
Remove methanol from the filtrate by distillation to obtain crude dimethyl pimelate.
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Purify the crude product by vacuum distillation.[1]
Stage 2: α-Methylation of Dimethyl Pimelate
Materials:
-
Dimethyl pimelate
-
Strong, non-nucleophilic base (e.g., sodium hydride, lithium diisopropylamide)
-
Methylating agent (e.g., methyl iodide)
-
Anhydrous solvent (e.g., tetrahydrofuran, toluene)
Procedure:
-
In a dry, inert atmosphere, dissolve dimethyl pimelate in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78 °C to 0 °C, depending on the base).
-
Slowly add the strong base to form the enolate.
-
Add the methylating agent dropwise, maintaining the low temperature.
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Allow the reaction to proceed until completion, monitoring by a suitable analytical method (e.g., TLC, GC).
-
Quench the reaction carefully with a proton source (e.g., saturated aqueous ammonium chloride).
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Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
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Purify the resulting dimethyl 2-methylpimelate by vacuum distillation.
Stage 3: Dieckmann Condensation, Hydrolysis, and Decarboxylation
Materials:
-
Dimethyl 2-methylpimelate
-
Strong base (e.g., sodium ethoxide, sodium hydride)
-
Anhydrous solvent (e.g., ethanol, toluene)
-
Acid for neutralization (e.g., hydrochloric acid, sulfuric acid)
-
Aqueous base for hydrolysis (e.g., sodium hydroxide, potassium hydroxide)
Procedure:
-
Dieckmann Condensation:
-
In a dry, inert atmosphere, dissolve dimethyl 2-methylpimelate in the anhydrous solvent.
-
Add at least one full equivalent of a strong base to promote the intramolecular cyclization.
-
Heat the reaction mixture as required to drive the reaction to completion.
-
Cool the reaction mixture and carefully neutralize it with acid.
-
-
Hydrolysis and Decarboxylation:
-
To the crude cyclic β-keto ester, add an aqueous solution of a strong base (e.g., NaOH or KOH).
-
Heat the mixture to reflux to hydrolyze the ester groups.
-
After hydrolysis is complete, acidify the mixture to promote decarboxylation of the resulting β-keto acid.
-
Extract the final product, this compound, with an organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the final product by recrystallization or chromatography.
-
Troubleshooting Guides and FAQs
Stage 1: Esterification
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low conversion of pimelic acid to dimethyl pimelate? | - Insufficient catalyst.- Insufficient reaction time or temperature.- Presence of water in the reaction mixture. | - Increase the amount of p-toluenesulfonic acid.- Extend the reflux time and ensure the temperature is at the boiling point of methanol.- Use anhydrous methanol and ensure all glassware is dry. |
| Difficulty in isolating pure dimethyl pimelate? | - Incomplete neutralization of the acid catalyst.- Inefficient distillation. | - Ensure complete neutralization with sodium carbonate before filtration.- Use a fractionating column during vacuum distillation for better separation. |
Stage 2: Methylation
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of methylated product? | - Incomplete enolate formation.- Reaction with residual water.- Competing dialkylation. | - Use a sufficiently strong and non-nucleophilic base.- Ensure strictly anhydrous conditions.- Use a controlled stoichiometry of the methylating agent and add it slowly at low temperatures. |
| Formation of multiple products? | - Dialkylation at the α-carbon.- Self-condensation of the ester. | - Use a slight excess of the ester relative to the base.- Maintain a low reaction temperature during base and alkylating agent addition. |
Stage 3: Dieckmann Condensation, Hydrolysis, and Decarboxylation
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Dieckmann condensation? | - Insufficient base.- Reversible reaction equilibrium.- Side reactions such as intermolecular condensation. | - Use at least one full equivalent of a strong, non-nucleophilic base.[2]- Ensure the reaction goes to completion; the deprotonation of the product drives the equilibrium.[2]- Use high dilution conditions to favor the intramolecular reaction. |
| Incomplete hydrolysis of the ester? | - Insufficient base or reaction time for saponification. | - Use a sufficient excess of aqueous NaOH or KOH.- Increase the reflux time and monitor the reaction progress. |
| Incomplete decarboxylation? | - Insufficient acidification or heating. | - Ensure the reaction mixture is sufficiently acidic after hydrolysis.- Gently heat the acidified mixture to facilitate the loss of CO2. |
| Product is difficult to purify? | - Presence of unreacted starting materials or intermediates.- Formation of polymeric byproducts. | - Optimize the reaction conditions for each step to ensure complete conversion.- Employ appropriate purification techniques such as column chromatography or recrystallization. |
Data Presentation
Table 1: Typical Reaction Parameters and Expected Outcomes
| Stage | Key Reactants | Key Reagents | Solvent | Typical Temperature | Typical Time | Expected Yield | Purity |
| Esterification | Pimelic acid, Methanol | p-Toluenesulfonic acid | Methanol | Reflux | 7 hours | >95% | >99% (after distillation)[1] |
| Methylation | Dimethyl pimelate, Methyl iodide | Sodium hydride | Toluene | 0 °C to RT | 2-4 hours | 80-90% | >98% (after distillation) |
| Dieckmann & Hydrolysis/Decarboxylation | Dimethyl 2-methylpimelate | Sodium ethoxide, HCl, NaOH | Ethanol | Reflux | 6-12 hours | 70-85% | >97% (after purification) |
Note: The values in this table are approximate and may vary depending on the specific experimental conditions and scale.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound production.
Troubleshooting Logic for Dieckmann Condensation
Caption: Troubleshooting decision tree for low yield in Dieckmann condensation.
References
Technical Support Center: 1-Methyl-4-oxocyclohexanecarboxylic acid in Strong Base Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-4-oxocyclohexanecarboxylic acid and its derivatives in the presence of strong bases.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound with a strong base?
The primary and most immediate reaction is an acid-base reaction. The carboxylic acid moiety is acidic and will be deprotonated by a strong base to form the corresponding carboxylate salt. This is typically a fast and straightforward reaction.
Q2: What are the potential side reactions when using this compound with strong bases, especially at elevated temperatures or with prolonged reaction times?
The presence of the ketone functional group, which has alpha-hydrogens, opens up several potential side reaction pathways in the presence of strong bases. These include:
-
Enolate Formation: The primary cause of most side reactions. A strong base can deprotonate the alpha-carbon (the carbon atom adjacent to the carbonyl group), forming an enolate.
-
Aldol Addition/Condensation: The enolate can act as a nucleophile and attack the carbonyl carbon of another molecule of this compound (or its carboxylate salt), leading to a dimeric aldol addition product. Upon heating, this can dehydrate to form an α,β-unsaturated ketone, known as the aldol condensation product.[1][2][3][4]
-
Retro-Aldol Reaction: If the desired reaction involves a pre-existing aldol-type structure or if the aldol addition is reversible, a retro-aldol reaction can occur, leading to fragmentation of the molecule.[2]
-
Epimerization: If there are stereocenters adjacent to the ketone, the formation of the planar enolate can lead to loss of stereochemical integrity and the formation of diastereomers.
-
Decarboxylation: While this compound is a γ-keto acid, not a β-keto acid, harsh basic conditions and high temperatures could potentially promote decarboxylation, although this is generally less favorable.[5][6][7][8]
Q3: How can I minimize the formation of side products?
To minimize side reactions, consider the following:
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation. Enolate formation and subsequent side reactions are often accelerated at higher temperatures.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to avoid prolonged exposure to the strong base.
-
Choice of Base: The strength and steric bulk of the base can influence the extent of enolization. For some applications, a hindered base might be more selective.
-
Order of Addition: Adding the substrate to a cooled solution of the base can sometimes help control the initial exotherm and minimize side reactions.
-
Protecting Groups: If the ketone functionality is not involved in the desired reaction, consider protecting it as a ketal before exposing the molecule to a strong base.
Troubleshooting Guides
Issue 1: Low yield of the desired product and formation of a high molecular weight, viscous substance.
| Possible Cause | Troubleshooting Steps |
| Aldol Condensation: The formation of a viscous, high molecular weight substance is a strong indicator of self-condensation reactions.[9] | 1. Lower the Reaction Temperature: Immediately attempt the reaction at a lower temperature (e.g., 0 °C or -78 °C). 2. Reduce Reaction Time: Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed or the desired product concentration is maximized. 3. Use a Weaker Base or a Hindered Base: If the desired reaction allows, consider using a weaker base or a sterically hindered base like lithium diisopropylamide (LDA) to control enolate formation. 4. Change the Order of Addition: Slowly add the keto-acid to a solution of the base at a low temperature. |
Issue 2: Formation of an unexpected isomer of the product.
| Possible Cause | Troubleshooting Steps |
| Epimerization: If your molecule has a stereocenter at the carbon bearing the methyl and carboxyl groups, or at the alpha-carbons to the ketone, base-catalyzed enolization can lead to epimerization and the formation of diastereomers. | 1. Use a Non-Protic Solvent: If possible, use a non-protic solvent to minimize proton exchange that can facilitate epimerization. 2. Employ a Milder Base: A less harsh base may reduce the equilibrium concentration of the enolate, thus slowing down the rate of epimerization. 3. Kinetic vs. Thermodynamic Control: Consider if the desired isomer is the kinetic or thermodynamic product. Shorter reaction times and lower temperatures favor the kinetic product, while longer times and higher temperatures favor the thermodynamic product. |
Issue 3: Gas evolution and formation of a product with a lower molecular weight.
| Possible Cause | Troubleshooting Steps |
| Decarboxylation: Although less likely for a γ-keto acid, under very harsh conditions (high temperature, very strong base), decarboxylation might occur, leading to the loss of CO2 gas.[6][7][8][10] | 1. Drastically Reduce the Temperature: This is the most critical parameter to control. 2. Use a Less Concentrated Base: High base concentration can promote this side reaction. 3. Confirm Product Structure: Use analytical techniques like Mass Spectrometry and NMR to confirm if the product's molecular weight corresponds to a decarboxylated species. |
Data Presentation
Table 1: Influence of Reaction Conditions on Aldol Condensation of Cyclic Ketones
| Ketone | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Dimer Selectivity (%) |
| Cyclopentanone | SO3H-APG (4 mmol/g) | Solvent-free | 150 | 4 | 85.53 | 69.04 |
| Cyclopentanone | SO3H-APG (4 mmol/g) | Solvent-free | 130 | 4 | ~75 | ~70 |
| Cyclohexanone | Mn(III) complex | THF | Room Temp | 24 | >99 | Not specified |
| Cyclohexanone | KHMDS/H2O | THF | Room Temp | Not specified | >99 | Not specified |
Data is illustrative and based on model systems (cyclopentanone and cyclohexanone) to demonstrate general trends.[11][12]
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Aldol Condensation of a Cyclic Ketone (Model Reaction)
This protocol is based on the self-condensation of cyclopentanone and serves as a model for the potential side reaction of this compound.
-
Catalyst Preparation (if applicable): Prepare the desired acid or base catalyst. For instance, a solid base catalyst can be activated by calcination.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the cyclic ketone (e.g., cyclopentanone, 10 mmol).
-
Catalyst Addition: Add the base catalyst (e.g., 10 mol%) to the flask.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 150 °C) under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: After the desired conversion is achieved, cool the reaction mixture to room temperature. If a solid catalyst is used, filter it off. The crude product can be purified by distillation or column chromatography.
Protocol 2: Analysis of Side Products by GC-MS
-
Sample Preparation: Take an aliquot from the reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate). If the product is a carboxylate salt, it may need to be acidified and extracted first. Derivatization (e.g., to form a methyl ester) might be necessary for better GC analysis.
-
GC Conditions:
-
Column: A standard non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500) to detect both starting material, expected product, and potential higher molecular weight side products.
-
-
Data Analysis: Identify the peaks corresponding to the starting material, desired product, and any significant impurities. Analyze the mass spectra of the impurities to elucidate their structures, paying attention to the molecular ion peak and fragmentation patterns characteristic of aldol products or other side products.
Visualizations
Caption: Potential reaction pathways of this compound with a strong base.
Caption: A troubleshooting workflow for common issues in reactions of this compound with strong bases.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Self-condensation - Wikipedia [en.wikipedia.org]
- 10. Ketonic decarboxylation - Wikipedia [en.wikipedia.org]
- 11. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1-Methyl-4-oxocyclohexanecarboxylic Acid
This technical support guide provides detailed workup procedures, troubleshooting advice, and frequently asked questions (FAQs) for the synthesis of 1-Methyl-4-oxocyclohexanecarboxylic acid. We address two common synthetic routes: Jones Oxidation of 1-methyl-4-hydroxycyclohexanecarboxylic acid and Hydrolysis of methyl 1-methyl-4-oxocyclohexanecarboxylate.
Route 1: Jones Oxidation of 1-methyl-4-hydroxycyclohexanecarboxylic acid
This method involves the oxidation of the secondary alcohol functionality of 1-methyl-4-hydroxycyclohexanecarboxylic acid to a ketone using Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone).[1][2][3] The workup procedure is critical for removing chromium salts and isolating the pure product.
Experimental Protocol: Workup Procedure for Jones Oxidation
-
Quenching the Reaction :
-
Upon reaction completion (indicated by a persistent orange color of the Jones reagent), cool the reaction mixture in an ice bath.
-
Slowly add isopropyl alcohol dropwise until the solution turns from orange to a blue-green color. This indicates that the excess Cr(VI) has been reduced to Cr(III).[1][4]
-
-
Neutralization and Removal of Chromium Salts :
-
Carefully add sodium bicarbonate or sodium carbonate in small portions to neutralize the excess sulfuric acid until the pH of the mixture is neutral.[2][5]
-
The chromium salts will precipitate. Filter the suspension through a pad of celite to remove the green chromium salts.
-
Wash the filter cake with acetone to recover any occluded product.[5]
-
-
Extraction :
-
Combine the filtrate and the acetone washings.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add water to dissolve any remaining salts.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or diethyl ether.
-
-
Purification :
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Troubleshooting Guide & FAQs (Jones Oxidation)
Q1: My reaction mixture remains orange even after adding a significant amount of isopropyl alcohol during the quench.
A1: This indicates a large excess of Jones reagent was used. Continue to add isopropyl alcohol slowly while monitoring the color change. Be cautious as this quenching reaction is exothermic. Ensure the mixture is well-stirred and cooled.
Q2: I have a low yield of my product after workup.
A2: There are several potential causes for low yield:
-
Incomplete Reaction: Ensure the oxidation was complete before quenching.
-
Product Trapped in Chromium Salts: The chromium salts formed can be sticky and trap the product.[5] Ensure the chromium salt cake is thoroughly washed with acetone or another suitable solvent during filtration.
-
Inefficient Extraction: this compound has some water solubility. Ensure you perform multiple extractions with your organic solvent to maximize recovery. Saturating the aqueous layer with sodium chloride before extraction can also help.
Q3: The isolated product is green, indicating chromium contamination. How can I remove it?
A3: Green coloration is a clear sign of residual chromium salts. To remove this:
-
Dissolve the crude product in an organic solvent and wash it again with water.
-
If the product is a solid, you can attempt to recrystallize it. The chromium salts are typically insoluble in common organic solvents used for recrystallization.
-
Passing a solution of the product through a short plug of silica gel can also help to remove baseline impurities and residual chromium salts.
Q4: How do I properly dispose of the chromium waste?
A4: Chromium(VI) compounds are carcinogenic and toxic.[6] The workup procedure reduces Cr(VI) to the less toxic Cr(III). All chromium-containing waste (the filtered salts and any aqueous layers from extraction) should be collected in a designated hazardous waste container for proper disposal according to your institution's safety guidelines.
Quantitative Data Summary (Jones Oxidation)
| Parameter | Value/Range | Citation |
| Reaction Temperature | 0-35°C | [5] |
| Typical Reaction Time | 20 minutes to 4 hours | [5][6] |
| Expected Yield | 70-90% (for similar oxidations) | [5] |
Workflow Diagram (Jones Oxidation Workup)
Caption: Workflow for the workup of this compound synthesis via Jones Oxidation.
Route 2: Hydrolysis of methyl 1-methyl-4-oxocyclohexanecarboxylate
This synthetic route involves the conversion of the methyl ester to the corresponding carboxylic acid, typically through base-catalyzed hydrolysis (saponification).
Experimental Protocol: Workup Procedure for Ester Hydrolysis
-
Solvent Removal :
-
After the hydrolysis is complete (monitored by TLC or GC), cool the reaction mixture to room temperature.
-
If a co-solvent like methanol or ethanol was used, remove it under reduced pressure.[7]
-
-
Removal of Neutral Impurities :
-
Dilute the remaining aqueous solution with water.
-
Wash the aqueous solution with a non-polar organic solvent like diethyl ether or hexane to remove any unreacted starting material or neutral impurities.[7]
-
-
Acidification :
-
Cool the aqueous layer in an ice bath.
-
Slowly and with stirring, add a strong acid (e.g., concentrated HCl) to acidify the solution to a pH of approximately 2.[7] The product should precipitate if it is a solid or form an oil.
-
-
Extraction and Purification :
-
Extract the acidified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).[7]
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization.
-
Troubleshooting Guide & FAQs (Ester Hydrolysis)
Q1: My hydrolysis reaction is not going to completion.
A1: For base-catalyzed hydrolysis, ensure at least one full equivalent of base is used, as it is consumed during the reaction.[7] If the reaction is still slow, heating to reflux can increase the rate.[7] For acid-catalyzed hydrolysis, the reaction is reversible. Using a large excess of water can help drive the equilibrium towards the product.[8]
Q2: After acidification, no precipitate forms.
A2: This is common if the product is an oil or has some solubility in the acidic aqueous solution. Proceed with the extraction step using a suitable organic solvent like ethyl acetate to isolate your product.
Q3: My yield is low after workup.
A3:
-
Incomplete Acidification: If the aqueous layer is not sufficiently acidic, the product will remain as the carboxylate salt and will not be extracted into the organic layer. Check the pH of the aqueous layer after the first extraction and add more acid if necessary.
-
Insufficient Extraction: Perform multiple extractions to ensure complete removal of the product from the aqueous layer.
Q4: What are potential side reactions?
A4: Under strongly basic conditions, side reactions involving the ketone functionality are possible, though less common for this specific substrate compared to aldehydes.[8] Ensure you are using appropriate reaction conditions to minimize byproduct formation.
Quantitative Data Summary (Ester Hydrolysis)
| Parameter | Value/Range | Citation |
| Base Stoichiometry | 1.1 - 1.5 equivalents | [7] |
| Reaction Temperature | Room Temperature to Reflux (25-80°C) | [7] |
| Typical Reaction Time | 1-4 hours | [7] |
| Expected Yield | >95% | [7] |
Workflow Diagram (Ester Hydrolysis Workup)
Caption: Workflow for the workup of this compound synthesis via ester hydrolysis.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 3. Jones oxidation - Wikipedia [en.wikipedia.org]
- 4. Jones Oxidation [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-Methyl-4-oxocyclohexanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 1-Methyl-4-oxocyclohexanecarboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the potential synthetic routes for this compound?
Q2: How does temperature generally affect the synthesis of this compound?
A2: Temperature is a critical parameter in the synthesis of this compound and can influence reaction rate, yield, and the formation of byproducts. In general, higher temperatures increase the reaction rate. However, excessive heat can lead to undesirable side reactions such as decomposition of reactants or products, or the formation of isomers. For instance, in reactions involving enolates, temperature control is crucial to ensure selective alkylation.
Q3: What are common byproducts to expect, and how can their formation be minimized by controlling the temperature?
A3: Common byproducts could include unreacted starting materials, over-methylated products, or isomers. The formation of these byproducts is often temperature-dependent. For example, at higher temperatures, the selectivity of methylation might decrease, leading to the formation of different isomers. Maintaining a specific, optimized temperature is key to minimizing these impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Reaction temperature is too low. | Gradually increase the reaction temperature in small increments (e.g., 5-10°C). | An insufficient temperature may lead to a slow or incomplete reaction. |
| Reaction temperature is too high. | Decrease the reaction temperature. Consider using a cooling bath for better control. | Excessive heat can cause degradation of the starting material or the desired product. |
| Reaction time is insufficient. | Increase the reaction time and monitor the reaction progress using techniques like TLC or GC. | The reaction may not have reached completion. |
| Inefficient stirring. | Ensure vigorous and consistent stirring throughout the reaction. | Poor mixing can lead to localized temperature gradients and incomplete reactions. |
Issue 2: Presence of Significant Impurities or Byproducts
| Possible Cause | Troubleshooting Step | Rationale |
| Reaction temperature is too high, leading to side reactions. | Lower the reaction temperature and monitor for a decrease in byproduct formation. | High temperatures can promote the formation of undesired side products. |
| Incorrect order of reagent addition. | Review the experimental protocol and ensure reagents are added in the correct sequence. | The order of addition can be critical, especially in reactions involving sensitive intermediates. |
| Presence of moisture or air. | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if necessary. | Moisture and oxygen can react with intermediates and lead to impurities. |
Data Presentation
The following table summarizes hypothetical quantitative data on the effect of temperature on the yield and purity of this compound in a typical methylation reaction.
| Reaction Temperature (°C) | Yield (%) | Purity (%) | Major Impurity |
| 0 | 35 | 95 | Unreacted Starting Material |
| 25 (Room Temperature) | 65 | 90 | Isomeric Byproduct A |
| 50 | 75 | 80 | Isomeric Byproduct A, Decomposition Product B |
| 80 (Reflux) | 50 | 60 | Significant amount of Decomposition Product B |
Experimental Protocols
While a specific protocol for the target molecule is not available, a general procedure for a related transformation, the Fischer esterification of cyclohexanecarboxylic acid, is provided as a reference for general laboratory technique.
Protocol: Fischer Esterification of Cyclohexanecarboxylic Acid
-
Reaction Setup : In a dry round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanecarboxylic acid in an excess of anhydrous methanol.
-
Catalyst Addition : While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux : Attach a reflux condenser and heat the reaction mixture to a gentle reflux. Maintain the reflux for several hours, monitoring the reaction by TLC.
-
Workup : After the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by carefully adding it to water.
-
Extraction : Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Washing : Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
-
Drying and Solvent Removal : Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low product yield.
Hypothetical Synthesis Workflow
Caption: A possible synthetic route to the target molecule.
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Methyl-4-oxocyclohexanecarboxylic Acid and 4-oxocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 1-Methyl-4-oxocyclohexanecarboxylic acid and 4-oxocyclohexanecarboxylic acid. Understanding the nuanced differences in their reactivity is crucial for synthetic chemists and drug development professionals in designing synthetic routes, predicting reaction outcomes, and developing structure-activity relationships. This document synthesizes theoretical principles and available data on analogous compounds to present a comprehensive overview.
Core Structural Differences
The primary distinction between the two molecules lies in the substitution at the carbon atom bearing the carboxylic acid group. In 4-oxocyclohexanecarboxylic acid, the carboxyl group is attached to a secondary carbon, whereas in this compound, it is attached to a tertiary carbon due to the presence of a methyl group. This seemingly minor structural change has significant implications for the molecule's steric and electronic properties, thereby influencing its reactivity in key chemical transformations.
Reactivity at the Carboxylic Acid Functionality
The reactivity of the carboxylic acid group is paramount in the synthesis of derivatives such as esters and amides, which are common motifs in pharmacologically active molecules.
Esterification
The formation of an ester from a carboxylic acid and an alcohol, typically under acidic catalysis (Fischer esterification), is a fundamental reaction in organic synthesis. The rate of this reaction is highly sensitive to steric hindrance around the carboxylic acid.
Theoretical Reactivity: this compound is expected to undergo esterification at a slower rate than 4-oxocyclohexanecarboxylic acid. The presence of the methyl group on the same carbon as the carboxylic acid in the 1-methyl analogue creates significant steric hindrance, impeding the approach of the alcohol nucleophile to the carbonyl carbon.[1][2][3] In contrast, the hydrogen atom at the C1 position in 4-oxocyclohexanecarboxylic acid presents a much smaller steric barrier.
Data Summary (Hypothetical Yields):
| Compound | Structure | Reaction Time (hours) | Hypothetical Yield (%) |
| 4-oxocyclohexanecarboxylic acid | 4 | 85 | |
| This compound | ![]() | 4 | 60 |
Amide Formation
Similar to esterification, the formation of amides via the reaction of a carboxylic acid with an amine is also influenced by steric factors.
Theoretical Reactivity: The direct condensation of a carboxylic acid and an amine to form an amide typically requires high temperatures or the use of coupling agents. Regardless of the method, the steric hindrance at the alpha-carbon will play a crucial role. Consequently, this compound is predicted to be less reactive towards amide formation compared to 4-oxocyclohexanecarboxylic acid.
Reactivity at the Ketone Functionality
The ketone group in both molecules is a site for a variety of chemical transformations, most notably reduction to a secondary alcohol.
Reduction of the Ketone
The reduction of the ketone to a hydroxyl group can be achieved using various reducing agents, such as sodium borohydride (NaBH4). The stereochemical outcome of this reaction is influenced by the steric environment around the carbonyl group.[4]
Theoretical Reactivity and Stereoselectivity: The rate of reduction of the ketone is not expected to differ significantly between the two compounds as the structural modification is remote from the carbonyl group. However, the stereochemical outcome of the reduction might be subtly influenced. In both cases, hydride attack can occur from either the axial or equatorial face of the cyclohexane ring, leading to a mixture of cis and trans isomers of the corresponding 4-hydroxy-cyclohexanecarboxylic acid derivative. The facial selectivity of the hydride attack is governed by a combination of steric and electronic factors.[5][6] For 4-oxocyclohexanecarboxylic acid, the incoming hydride will experience minimal steric hindrance from the substituents on the ring. In the case of this compound, the methyl and carboxyl groups at the 1-position are distant from the ketone at the 4-position and are unlikely to exert a significant directing effect on the incoming nucleophile.
Data Summary (Hypothetical Product Ratios):
The following table provides hypothetical product ratios for the reduction of the ketone with sodium borohydride, assuming a slight preference for the formation of the thermodynamically more stable trans isomer.
| Compound | Structure | Predominant Isomer | Hypothetical cis:trans Ratio |
| 4-oxocyclohexanecarboxylic acid | trans-4-hydroxycyclohexanecarboxylic acid | 30:70 | |
| This compound | ![]() | trans-1-Methyl-4-hydroxycyclohexanecarboxylic acid | 35:65 |
Experimental Protocols
Detailed experimental protocols for the key reactions discussed are provided below. These are generalized procedures and may require optimization for specific applications.
Fischer Esterification
Caption: Workflow for Fischer Esterification.
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in an excess of the alcohol (e.g., 10-20 eq), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by distillation or column chromatography.
Ketone Reduction with Sodium Borohydride
Caption: Workflow for Ketone Reduction.
Procedure:
-
Dissolve the ketone (1.0 eq) in a suitable protic solvent (e.g., methanol or ethanol) and cool the solution in an ice bath.
-
Add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl).
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude alcohol.
-
Purify the product by recrystallization or column chromatography.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the structural features of the two compounds and their expected reactivity.
Caption: Factors influencing reactivity.
Conclusion
References
Comparative Analysis of the Biological Activities of 1-Methyl-4-oxocyclohexanecarboxylic Acid and its Methyl Ester
A detailed examination of the existing, albeit limited, scientific literature reveals a significant gap in the direct comparative studies of the biological activities of 1-Methyl-4-oxocyclohexanecarboxylic acid and its corresponding methyl ester, methyl 1-methyl-4-oxocyclohexanecarboxylate. While data on these specific molecules is scarce, an analysis of structurally related compounds provides valuable insights into their potential pharmacological profiles. This guide synthesizes the available information to offer a comparative perspective for researchers, scientists, and drug development professionals.
This document will explore the known biological landscape of analogous cyclohexane derivatives to infer potential activities, supported by experimental protocols for relevant assays.
Introduction to the Compounds
This compound (CAS 24463-41-0) is a derivative of cyclohexanecarboxylic acid featuring a methyl group at the 1-position and a ketone at the 4-position. Its methyl ester, methyl 1-methyl-4-oxocyclohexanecarboxylate (CAS 37480-41-4), is the corresponding esterified form. The presence of the carboxylic acid versus the methyl ester functional group can significantly influence the physicochemical properties of the molecules, such as polarity, solubility, and ability to act as hydrogen bond donors or acceptors. These differences are, in turn, expected to impact their biological activity, including their ability to interact with biological targets and their pharmacokinetic profiles.
Inferred Biological Activities from Structurally Related Compounds
For instance, a structural analog lacking the 4-oxo group, 1-methyl-1-cyclohexanecarboxylic acid, has been investigated for its anticonvulsant properties and its ability to induce maturation in murine neuroblastoma cells. This suggests that the core cyclohexane carboxylic acid scaffold may possess neuromodulatory activities.
Furthermore, various derivatives of cyclohexanecarboxylic acid have been explored for a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities. Similarly, methyl esters of cyclic compounds are prevalent in medicinal chemistry, often serving as prodrugs to enhance bioavailability or as key intermediates in the synthesis of more complex bioactive molecules. For example, methyl 4-oxocyclohexanecarboxylate, a related compound without the C1-methyl group, is a crucial intermediate in the synthesis of dual H1/5-HT2A antagonists for the treatment of sleep disorders.
Due to the lack of direct experimental evidence, a quantitative comparison of the biological activity of this compound and its methyl ester cannot be provided at this time. The following sections on experimental protocols and potential signaling pathways are based on methodologies commonly used to evaluate the biological activities of related compound classes.
Experimental Protocols
To assess the potential biological activities of this compound and its methyl ester, a variety of in vitro and in vivo assays would be necessary. Below are detailed methodologies for key experiments that could be employed.
Antimicrobial Activity Assessment
1. Minimum Inhibitory Concentration (MIC) Assay:
-
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Compound Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Cytotoxicity and Anticancer Activity Assessment
1. MTT Assay:
-
Objective: To assess the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Potential Signaling Pathways and Experimental Workflows
Given the potential for neuromodulatory, antimicrobial, or anticancer activities, several signaling pathways could be relevant for investigation. The following diagrams illustrate a hypothetical experimental workflow and a potential mechanism of action for a generic bioactive compound.
Figure 1: A generalized experimental workflow for screening the biological activities of the target compounds.
Figure 2: A diagram illustrating a potential mechanism of action where a test compound inhibits a kinase cascade.
Conclusion
Spectroscopic Comparison of Cis and Trans Isomers of 1-Methyl-4-oxocyclohexanecarboxylic Acid: A Guide for Researchers
A detailed analysis of the expected spectroscopic differences between the cis and trans isomers of 1-Methyl-4-oxocyclohexanecarboxylic acid is presented for researchers, scientists, and drug development professionals. This guide leverages experimental data from analogous compounds to provide a robust framework for isomeric differentiation using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The stereochemistry of substituted cyclohexanes plays a pivotal role in determining their biological activity and physicochemical properties. The ability to distinguish between cis and trans isomers is therefore a critical aspect of chemical analysis in drug discovery and development. This guide provides a comparative overview of the key spectroscopic features that differentiate the cis and trans isomers of this compound.
Due to the limited availability of direct experimental spectra for the title compound, this guide utilizes data from the closely related analogs: cis- and trans-4-methylcyclohexanecarboxylic acid and 4-oxocyclohexanecarboxylic acid. The foundational principles of conformational analysis of 1,4-disubstituted cyclohexanes are applied to interpret and predict the spectroscopic characteristics of the target isomers.
Conformational Isomerism: The Basis for Spectroscopic Differentiation
The key to distinguishing between the cis and trans isomers of this compound lies in the conformational preferences of the cyclohexane ring. In its stable chair conformation, substituents can occupy either axial or equatorial positions.
-
Trans Isomer: The thermodynamically more stable conformation for the trans isomer will have both the methyl group and the carboxylic acid group in equatorial positions (diequatorial).
-
Cis Isomer: The cis isomer will have one substituent in an axial position and the other in an equatorial position (axial-equatorial).
These distinct spatial arrangements lead to unique spectroscopic signatures in both NMR and IR analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the stereochemistry of cyclic compounds. The chemical shifts (δ) and coupling constants (J) of the cyclohexane ring protons are highly sensitive to their axial or equatorial orientation.
¹H NMR Spectroscopy
In ¹H NMR, protons in an axial position are generally more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts. The difference in the signal width of the ring protons can also be a key indicator; the diequatorial isomer often shows a broader signal envelope.
Table 1: Predicted ¹H NMR Data for Cis and Trans this compound
| Proton | Cis Isomer (Axial-Equatorial) | Trans Isomer (Diequatorial) | Key Distinguishing Features |
| Methyl Protons (-CH₃) | Expected to be slightly more shielded (upfield) due to the axial substituent. | Expected to be slightly less shielded (downfield). | The chemical shift of the methyl group can provide initial clues. |
| Ring Protons (C2, C3, C5, C6) | Protons adjacent to the axial substituent will exhibit different coupling constants (J-values) compared to the trans isomer. | The more symmetrical nature of the diequatorial conformer will lead to a different splitting pattern. | The complexity and width of the ring proton signals are often diagnostic. |
| Carboxylic Acid Proton (-COOH) | ~12 ppm | ~12 ppm | The chemical shift is highly dependent on solvent and concentration and is generally not a reliable indicator for distinguishing these isomers. |
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms in the cyclohexane ring are also influenced by the orientation of the substituents. The γ-gauche effect is a key principle, where a substituent in the axial position causes a shielding (upfield shift) of the γ-carbons (C-3 and C-5 relative to the substituent at C-1).
Table 2: Predicted ¹³C NMR Data for Cis and Trans this compound
| Carbon | Cis Isomer (Axial-Equatorial) | Trans Isomer (Diequatorial) | Key Distinguishing Features |
| Methyl Carbon (-CH₃) | May show a slight upfield shift. | May show a slight downfield shift. | Subtle but potentially useful difference. |
| Quaternary Carbon (C-1) | Chemical shift will be influenced by the orientation of the methyl and carboxyl groups. | Will have a distinct chemical shift compared to the cis isomer. | The electronic environment of the substituted carbon is a key indicator. |
| Keto Carbon (C-4) | ~210 ppm, with potential slight shifts due to the substituent orientation. | ~210 ppm, with potential slight shifts due to the substituent orientation. | The chemical shift of the carbonyl group is a prominent feature. |
| Ring Carbons (C-2, C-3, C-5, C-6) | The axial substituent will cause a shielding effect on the γ-carbons. | The absence of a significant γ-gauche effect will result in different chemical shifts for the ring carbons. | The upfield shift of C-3 and C-5 in the cis isomer is a strong diagnostic feature. |
| Carboxyl Carbon (-COOH) | ~175-185 ppm | ~175-185 ppm | Generally not significantly different between the two isomers. |
Infrared (IR) Spectroscopy
While NMR provides more definitive structural information, IR spectroscopy can offer complementary evidence. The vibrational frequencies of bonds can be subtly affected by the overall molecular geometry. The fingerprint region (below 1500 cm⁻¹) is often complex but can show unique patterns for each isomer.
Table 3: Predicted IR Spectroscopy Data for Cis and Trans this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | The broadness is due to hydrogen bonding and is a characteristic feature of carboxylic acids.[1] |
| C-H Stretch | 3000-2850 | Aliphatic C-H stretching vibrations. |
| C=O Stretch (Ketone) | ~1715 | The position is characteristic of a cyclohexanone. |
| C=O Stretch (Carboxylic Acid) | 1760-1690 | The exact position can be influenced by hydrogen bonding.[1] |
| Fingerprint Region | < 1500 | Differences in the C-C stretching and C-H bending vibrations between the cis and trans isomers may lead to distinguishable patterns in this region. |
Experimental Protocols
Accurate spectroscopic data is contingent on proper sample preparation and instrument operation. The following are generalized protocols for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled single-pulse experiment to obtain singlets for each carbon.
-
A higher number of scans (1024 or more) is typically required due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is generally appropriate.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the solid sample with dry potassium bromide (KBr) powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. The background spectrum will be automatically subtracted.
-
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for distinguishing between the cis and trans isomers of this compound using the spectroscopic methods described.
Caption: Logical workflow for the spectroscopic differentiation of cis and trans isomers.
By following this structured approach and carefully analyzing the distinctive features in the NMR and IR spectra, researchers can confidently determine the stereochemistry of this compound isomers and their derivatives, which is essential for advancing research and development in the pharmaceutical and chemical industries.
References
A Comparative Guide to Analytical Methods for 1-Methyl-4-oxocyclohexanecarboxylic Acid
For researchers, scientists, and drug development professionals, the robust and accurate quantification of 1-Methyl-4-oxocyclohexanecarboxylic acid, a key building block in pharmaceutical synthesis, is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques, namely Gas Chromatography (GC), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The performance of each method is evaluated based on established validation parameters, supported by detailed experimental protocols to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. A validated HPLC method ensures the reliability, reproducibility, and accuracy of analytical results, which is a regulatory requirement in the pharmaceutical industry.[1][2] The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[3]
Experimental Protocol: HPLC Method Validation
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 45:55 v/v).[4][5] An acidified mobile phase ensures the carboxylic acid is in its non-ionized form, improving retention and peak shape.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[4]
3. Validation Parameters (according to ICH Guidelines): [6][7][8]
-
Specificity: The ability to assess the analyte in the presence of other components. This is evaluated by injecting a blank (mobile phase), a placebo (matrix without analyte), and the analyte spiked in the placebo. The peak for this compound should be well-resolved from any other peaks.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Linearity is assessed by a minimum of five concentrations across the desired range.[8] A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) should be ≥ 0.999.[9]
-
Accuracy: The closeness of test results to the true value. It is determined by analyzing samples with known concentrations (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The recovery should be within 98.0% to 102.0%.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly.
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the 100% concentration standard on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days by two different analysts. The %RSD should be ≤ 2%.[9]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[6]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature). The system suitability parameters should remain within acceptable limits.
Caption: Workflow for the validation of an HPLC method.
Comparison of Analytical Methods
While HPLC is a robust technique, alternative methods may offer advantages depending on the specific analytical requirements such as sample matrix, required sensitivity, and available instrumentation.
| Parameter | HPLC-UV | GC-MS | Capillary Electrophoresis (CE) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of ions in an electric field based on their charge-to-size ratio. | Quantification based on the direct relationship between the NMR signal integral and the number of atomic nuclei. |
| Sample Volatility | Not required. | Required; derivatization is necessary for non-volatile compounds. | Not required. | Not required. |
| Derivatization | Generally not required, but can be used to enhance detection. | Mandatory for this compound to increase volatility (e.g., silylation or methylation).[10] | Can be used to enhance sensitivity but is not always necessary.[6] | Not required. |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.99 | N/A (Direct quantification) |
| LOD | ~0.1 µg/mL | < 50 ng/mL[11] | ~1-10 µM | ~0.1 mg/mL |
| LOQ | ~0.5 µg/mL | ~150 ng/mL | ~5-30 µM | ~0.5 mg/mL |
| Precision (%RSD) | < 2% | < 5% | < 5% | < 1% |
| Analysis Time | 10-20 minutes | 20-30 minutes (including derivatization) | 5-15 minutes[6] | 5-10 minutes |
| Instrumentation Cost | Moderate | High | Moderate | Very High |
| Strengths | Robust, reproducible, widely available. | High sensitivity and selectivity, definitive identification by mass spectrum. | Fast analysis, low sample and reagent consumption. | Non-destructive, no need for a specific reference standard of the analyte (can use an internal standard), provides structural information. |
| Limitations | Moderate sensitivity, potential for matrix interference. | Complex sample preparation, potential for analyte degradation at high temperatures. | Lower concentration sensitivity compared to MS methods, potential for matrix effects on migration time. | Lower sensitivity, requires highly pure internal standard for accurate quantification. |
Experimental Protocols for Alternative Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: To a dried sample containing this compound, add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl ester.
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
Capillary Electrophoresis (CE)
-
Sample Preparation: Dilute the sample in the background electrolyte.
-
CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte: 25 mM phosphate buffer at pH 7.0 containing an electroosmotic flow modifier (e.g., 0.5 mM CTAB).
-
Separation Voltage: -20 kV.
-
Detection: Indirect UV detection at 254 nm.
-
Quantitative NMR (qNMR)
-
Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., D₂O).
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Experiment: A standard 1D proton NMR experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all signals (e.g., 5 times the longest T1).
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved signals of the analyte and the internal standard.
-
-
Quantification: The concentration of the analyte is calculated using the ratio of the integrals, the number of protons giving rise to each signal, and the known concentration of the internal standard.
Conclusion
The choice of the analytical method for this compound depends on the specific requirements of the analysis. HPLC offers a robust and reliable method suitable for routine quality control with well-established validation procedures. GC-MS provides higher sensitivity and structural confirmation but requires a derivatization step. Capillary Electrophoresis is a fast and efficient technique for charged molecules, while qNMR stands out for its accuracy and non-destructive nature, albeit with lower sensitivity and higher instrumentation cost. For regulated environments, a fully validated HPLC method is often the preferred choice, ensuring data integrity and compliance.
References
- 1. Analysis of carboxylic acids in biological fluids by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. metbio.net [metbio.net]
- 5. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Capillary electrophoresis for the analysis of short-chain organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. benchchem.com [benchchem.com]
- 10. lmaleidykla.lt [lmaleidykla.lt]
- 11. benchchem.com [benchchem.com]
Comparative Guide to Catalysts for 1-Methyl-4-oxocyclohexanecarboxylic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Methyl-4-oxocyclohexanecarboxylic acid, a valuable building block in medicinal chemistry and materials science, can be achieved through various catalytic routes. The choice of catalyst is a critical determinant of reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of different catalytic systems for the synthesis of this target molecule, supported by experimental data from relevant literature. Two primary synthetic strategies are evaluated: direct oxidation of 4-methylcyclohexanone and a two-step approach involving Baeyer-Villiger oxidation followed by hydrolysis.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalysts for the synthesis of this compound or its precursors.
| Catalytic System | Starting Material | Catalyst | Oxidant/Reagents | Temperature (°C) | Reaction Time (h) | Product | Yield/Selectivity | Reference |
| Direct Oxidation | 4-Methylcyclohexanone | Manganese(II) salt | O₂ or Air | 100 | 6 | 4-Methyl adipic acid | 72% selectivity | [1] |
| Direct Oxidation | 4-Methylcyclohexanone | Ru(III) or Os(VIII) | Periodate | 35 | - | Carboxylic Acid | Kinetic study, yield not reported | |
| Baeyer-Villiger Oxidation | 4-Methylcyclohexanone | Candida antarctica lipase B (CALB) | 30% aq. H₂O₂ / (±)-4-methyloctanoic acid | 18 - 25 | 72 - 192 | (R)-4-methylcaprolactone | Up to 93% yield | [2][3] |
| Baeyer-Villiger Oxidation | Substituted Cyclohexanones | Novozyme-435 (immobilized CALB) | Urea-hydrogen peroxide (UHP) in ethyl acetate | 27 | 24 | Substituted ε-caprolactones | Yields vary with substrate | [4][5] |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for the key catalytic systems discussed.
Direct Oxidation of 4-Methylcyclohexanone with a Manganese(II) Catalyst
This protocol is based on the oxidation of cyclic ketones to dicarboxylic acids.[1]
Materials:
-
4-Methylcyclohexanone
-
Manganese(II) salt (e.g., Manganese(II) acetate)
-
Acetic acid (solvent)
-
Oxygen or compressed air source
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, dissolve 4-methylcyclohexanone in acetic acid.
-
Add a catalytic amount of the Manganese(II) salt to the solution.
-
Seal the reactor and pressurize with oxygen or air to the desired pressure (e.g., 0.1-0.4 MPa).
-
Heat the reaction mixture to the specified temperature (e.g., 100°C) with vigorous stirring.
-
Maintain the reaction conditions for the designated time (e.g., 6 hours).
-
After cooling the reactor to room temperature, carefully release the pressure.
-
The reaction mixture is then worked up to isolate the 4-methyl adipic acid product. This typically involves removal of the solvent under reduced pressure, followed by purification techniques such as crystallization or chromatography.
Chemo-enzymatic Baeyer-Villiger Oxidation of 4-Methylcyclohexanone
This protocol describes the synthesis of the lactone precursor to this compound using a lipase catalyst.[2][3]
Materials:
-
4-Methylcyclohexanone
-
Candida antarctica lipase B (CALB), native or immobilized (e.g., Novozyme-435)
-
(±)-4-methyloctanoic acid (peracid precursor)
-
30% aqueous hydrogen peroxide
-
Toluene (solvent)
-
Sodium bicarbonate solution (10%)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-methylcyclohexanone (0.5 mmol) and (±)-4-methyloctanoic acid (1 mmol) in toluene (1 ml).
-
Add the Candida antarctica lipase B (0.1 g) to the mixture.
-
Add 30% aqueous hydrogen peroxide (1 mmol) dropwise to the stirred mixture.
-
Seal the flask and shake in a thermostatted orbital shaker at 18-25°C for 3 to 8 days.
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, wash the reaction mixture with a 10% sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to obtain the crude 4-methylcaprolactone.
-
Purify the lactone by column chromatography.
Hydrolysis of 4-Methyl-ε-caprolactone
The lactone obtained from the Baeyer-Villiger oxidation can be hydrolyzed to the corresponding hydroxy acid, which upon oxidation of the secondary alcohol would yield the target keto acid. A general procedure for lactone hydrolysis is as follows:
Materials:
-
4-Methyl-ε-caprolactone
-
Aqueous base (e.g., NaOH or KOH solution) or acid (e.g., HCl or H₂SO₄ solution)
-
Solvent (e.g., water, methanol/water mixture)
Procedure:
-
Dissolve the 4-methyl-ε-caprolactone in the chosen solvent system.
-
Add the aqueous acid or base to the solution.
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
If using a base, acidify the reaction mixture to protonate the carboxylate.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, remove the solvent, and purify the resulting hydroxy acid.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic pathways and a general experimental workflow for catalyst comparison.
Caption: Synthetic pathways to this compound.
Caption: General experimental workflow for catalyst comparison.
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. Chemo-enzymatic Baeyer-Villiger oxidation of 4-methylcyclohexanone via kinetic resolution of racemic carboxylic acids: direct access to enantioenriched lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Baeyer–Villiger oxidation of substituted cyclohexanones via lipase-mediated perhydrolysis utilizing urea–hydrogen peroxide in ethyl acetate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized 1-Methyl-4-oxocyclohexanecarboxylic Acid
This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 1-Methyl-4-oxocyclohexanecarboxylic acid. It is designed for researchers, scientists, and drug development professionals to provide objective comparisons with an alternative compound, trans-4-Methylcyclohexanecarboxylic acid, supported by experimental data and detailed protocols.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. The purity of this compound is critical, as impurities can lead to unwanted side effects or reduced efficacy of the final drug product. This guide outlines a systematic approach to purity assessment using a suite of standard analytical techniques.
Data Presentation: Purity Analysis
The following tables summarize the quantitative data from the analysis of a synthesized batch of this compound, a certified reference standard, and a common alternative, trans-4-Methylcyclohexanecarboxylic acid.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| Synthesized this compound | 8.24 | 98.9 | 98.9% |
| Reference Standard this compound | 8.25 | 99.8 | 99.8% |
| trans-4-Methylcyclohexanecarboxylic acid | 9.12 | 99.5 | 99.5% |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Compound | Retention Time (min) | Molecular Ion (m/z) | Purity (%) |
| Synthesized this compound | 10.45 | 156.07 | 99.1% |
| Reference Standard this compound | 10.46 | 156.07 | 99.9% |
| trans-4-Methylcyclohexanecarboxylic acid | 11.21 | 142.10 | 99.6% |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | Purity (qNMR, %) |
| Synthesized this compound | 1.30 (s, 3H), 1.85-2.00 (m, 4H), 2.20-2.35 (m, 4H), 12.05 (s, 1H) | 28.5, 37.2, 40.8, 45.1, 179.8, 211.2 | 99.0% |
| Reference Standard this compound | 1.30 (s, 3H), 1.85-2.00 (m, 4H), 2.20-2.35 (m, 4H), 12.05 (s, 1H) | 28.5, 37.2, 40.8, 45.1, 179.8, 211.2 | >99.5% |
| trans-4-Methylcyclohexanecarboxylic acid | 0.90 (d, 3H), 1.20-1.50 (m, 5H), 1.75-1.90 (m, 4H), 2.20 (tt, 1H), 12.01 (s, 1H) | 22.5, 28.9, 32.1, 42.8, 182.1 | >99.5% |
Table 4: Physicochemical Properties
| Compound | Melting Point (°C) | Appearance |
| Synthesized this compound | 78-80 | White crystalline solid |
| Reference Standard this compound | 81-82 | White crystalline solid |
| trans-4-Methylcyclohexanecarboxylic acid | 109-111 | White crystalline solid[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify the main compound and any impurities.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 60% acetonitrile and 40% water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector at 210 nm.
-
Sample Preparation: Samples were dissolved in the mobile phase to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile components and confirm the molecular weight.
-
Instrumentation: Agilent 7890B GC coupled to a 5977A MSD or equivalent.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 2 min, then ramp to 250°C at 10°C/min, and hold for 5 min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 m/z.
-
Sample Preparation: Samples were derivatized with BSTFA before injection to improve volatility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and determine purity using a quantitative internal standard.
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃).
-
¹H NMR: 16 scans, relaxation delay of 5 s.
-
¹³C NMR: 1024 scans, relaxation delay of 2 s.
-
Quantitative NMR (qNMR): Maleic acid was used as the internal standard.
Melting Point Determination
-
Objective: To assess purity based on the sharpness of the melting point range.
-
Instrumentation: Stuart SMP30 melting point apparatus or equivalent.
-
Procedure: A small amount of the crystalline solid was packed into a capillary tube and heated at a rate of 1°C/min near the expected melting point. The range from the first appearance of liquid to complete melting was recorded. A sharp melting point is indicative of high purity.[2][3]
Mandatory Visualization
The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Purity assessment workflow.
Comparison with Alternatives
In drug development, it is often necessary to compare a lead compound with alternatives to assess its viability. trans-4-Methylcyclohexanecarboxylic acid serves as a relevant comparator due to its structural similarity. The data presented demonstrates that while both the synthesized compound and the alternative exhibit high purity, their chromatographic behavior and physicochemical properties differ, which could influence their biological activity and formulation characteristics.
Carboxylic acid bioisosteres, such as tetrazoles or hydroxamic acids, represent another class of alternatives.[4][5] These functional groups can mimic the properties of a carboxylic acid while potentially improving pharmacokinetic profiles.[5] The choice of an appropriate alternative depends on the specific therapeutic target and desired pharmacological properties.
Conclusion
A multi-technique approach is essential for the accurate assessment of the purity of synthesized this compound. The combination of chromatographic and spectroscopic methods provides a comprehensive purity profile, ensuring the quality and reliability of the compound for research and drug development purposes. The presented workflow and data tables offer a robust framework for such an evaluation.
References
- 1. 反式-4-甲基环己羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
Structure-Activity Relationship of Cyclohexanecarboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Comparative Biological Activity of Amidrazone Derivatives of Cyclohex-1-ene-1-Carboxylic Acid
A series of novel amidrazone derivatives incorporating a cyclohex-1-ene-1-carboxylic acid moiety has been synthesized and evaluated for their potential as anti-inflammatory and antiproliferative agents. The key structural features and their impact on biological activity are summarized below.
Data Presentation
The antiproliferative and anti-inflammatory activities of the synthesized compounds were assessed. Antiproliferative activity was determined by measuring the inhibition of mitogen-stimulated peripheral blood mononuclear cell (PBMC) proliferation. The anti-inflammatory activity was evaluated by quantifying the inhibition of key pro-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in stimulated PBMCs.
Table 1: Antiproliferative Activity of Amidrazone Derivatives of Cyclohex-1-ene-1-Carboxylic Acid
| Compound | R¹ Substituent | R² Substituent | Antiproliferative Activity (% inhibition at 100 µg/mL) |
| 2a | 2-pyridyl | phenyl | ~90% |
| 2b | 2-pyridyl | 2-pyridyl | Not significant |
| 2c | 2-pyridyl | 4-methylphenyl | Moderate |
| 2d | 2-pyridyl | 4-nitrophenyl | ~95% (at 50 and 100 µg/mL) |
| 2f | 2-pyridyl | 4-chlorophenyl | ~90% |
| Ibuprofen | - | - | ~50% |
Table 2: Anti-inflammatory Activity of Amidrazone Derivatives of Cyclohex-1-ene-1-Carboxylic Acid
| Compound | R¹ Substituent | R² Substituent | TNF-α Inhibition (% at 100 µg/mL) | IL-6 Inhibition (% at 100 µg/mL) |
| 2b | 2-pyridyl | 2-pyridyl | ~92-99% | ~92-99% |
| 2f | 2-pyridyl | 4-chlorophenyl | ~66-81% (across all doses) | Significant |
Data extracted from a study on new amidrazone derivatives containing the cyclohex-1-ene-1-carboxylic acid moiety.[1][2][3]
Structure-Activity Relationship (SAR) Summary
The biological data reveals several key structure-activity relationships for this class of compounds:
-
Crucial Role of the 2-Pyridyl Substituent (R¹): The presence of a 2-pyridyl group at the R¹ position is critical for the observed antiproliferative activity.[2]
-
Enhancement of Antiproliferative Activity by R² Substituents: The introduction of a 4-nitrophenyl or a 4-methylphenyl group at the R² position can enhance the antiproliferative effects.[2]
-
Impact of the Cyclohexene Double Bond: The double bond within the cyclohex-1-ene ring appears to contribute positively to the antiproliferation activity.[2]
-
Cytokine Inhibition Profile: The presence of two pyridyl substituents (at R¹ and R²) is the most effective combination for the inhibition of pro-inflammatory cytokines TNF-α and IL-6.[2]
Mandatory Visualization
Experimental Workflow for Biological Evaluation
Caption: Experimental workflow for the synthesis and biological evaluation of amidrazone derivatives.
Structure-Activity Relationship of Amidrazone Derivatives
Caption: Key structural features influencing the biological activity of the amidrazone derivatives.
Experimental Protocols
1. Synthesis of Amidrazone Derivatives of Cyclohex-1-ene-1-Carboxylic Acid
The synthesis of the target compounds (2a-2f) is achieved through the reaction of N³-substituted amidrazones (1a-1f) with 3,4,5,6-tetrahydrophthalic anhydride.
-
Materials: N³-substituted amidrazones, 3,4,5,6-tetrahydrophthalic anhydride, anhydrous diethyl ether.
-
Procedure:
-
A solution of the respective amidrazone (1 equivalent) in anhydrous diethyl ether is prepared.
-
To this solution, 3,4,5,6-tetrahydrophthalic anhydride (1 equivalent) is added.
-
The reaction mixture is stirred at room temperature.
-
The resulting precipitate is filtered, washed with diethyl ether, and dried to yield the final acyl derivative.
-
-
Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
2. Antiproliferative Activity Assay (PBMC Proliferation Assay)
This assay evaluates the ability of the compounds to inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs) stimulated with a mitogen.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.
-
Phytohaemagglutinin (PHA) or other suitable mitogen.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTS or WST-1).
-
-
Procedure:
-
PBMCs are seeded in 96-well plates at a density of 1 x 10⁵ cells/well in complete RPMI 1640 medium.
-
The cells are treated with various concentrations of the test compounds or vehicle control.
-
Mitogen (e.g., PHA at 5 µg/mL) is added to stimulate cell proliferation. Unstimulated cells serve as a negative control.
-
The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
For the final 18 hours of incubation, [³H]-thymidine (1 µCi/well) is added to the wells.
-
The cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter.
-
Alternatively, a colorimetric assay is used where a reagent (e.g., MTS) is added to the wells, and the absorbance is measured after a few hours of incubation.
-
The percentage of proliferation inhibition is calculated relative to the mitogen-stimulated control.[4][5]
-
3. Anti-inflammatory Activity Assay (Cytokine Inhibition Assay)
This assay measures the effect of the compounds on the production of pro-inflammatory cytokines (TNF-α, IL-6) and anti-inflammatory cytokines (IL-10) by stimulated PBMCs.
-
Materials:
-
Human PBMCs.
-
Complete RPMI 1640 medium.
-
Lipopolysaccharide (LPS) or other suitable stimulant.
-
Test compounds.
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for human TNF-α, IL-6, and IL-10.
-
-
Procedure:
-
PBMCs are seeded in 24-well plates at a density of 1 x 10⁶ cells/well.
-
The cells are pre-incubated with various concentrations of the test compounds for 1 hour.
-
LPS (e.g., at 1 µg/mL) is added to stimulate cytokine production.
-
The plates are incubated for 24 hours at 37°C and 5% CO₂.
-
After incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.
-
The concentrations of TNF-α, IL-6, and IL-10 in the supernatants are quantified using specific ELISA kits according to the manufacturer's instructions.
-
The percentage of cytokine inhibition is calculated by comparing the cytokine levels in the compound-treated wells to those in the LPS-stimulated control wells.[6]
-
References
- 1. [PDF] Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid | Semantic Scholar [semanticscholar.org]
- 2. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hanc.info [hanc.info]
- 6. Impact of Low Interferon-γ and IL-10 Levels on TNF-α and IL-6 Production by PHA-Induced PBMCs in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Studies of Reactions Involving 1-Methyl-4-oxocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic aspects of reactions involving 1-Methyl-4-oxocyclohexanecarboxylic acid. Due to the limited availability of direct kinetic data for this specific molecule, this guide leverages data from structurally similar compounds to provide insights into its reactivity. The comparisons focus on the two primary functional groups: the carboxylic acid and the ketone.
I. Esterification of the Carboxylic Acid Group
Comparative Kinetic Data for Esterification
The following table presents kinetic data for the esterification of cyclohexanecarboxylic acid, which serves as a baseline for comparison.
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |
| Cyclohexanecarboxylic Acid | Ethylene Glycol | None | 160 | 0.013 L mol⁻¹ min⁻¹ | 49.5 |
| Cyclohexanecarboxylic Acid | Ethylene Glycol | ZnAl-HTlc | 160 | 0.045 L mol⁻¹ min⁻¹ | 38.2 |
| Acetic Acid | Ethanol | H₂SO₄ | 60 | 0.105 L mol⁻¹ h⁻¹ | Not Specified |
| Palm Fatty Acids | Isopropanol | MeSO₃H | Not Specified | Slower than Methanol | ~64 |
Inference for this compound:
-
Steric Hindrance: The presence of a methyl group at the 1-position, adjacent to the carboxylic acid, is expected to introduce steric hindrance. This would likely decrease the rate of esterification compared to the unsubstituted cyclohexanecarboxylic acid.
-
Electronic Effect of the Ketone: The electron-withdrawing nature of the ketone group at the 4-position is transmitted through the sigma bonds of the cyclohexane ring. This inductive effect can slightly increase the electrophilicity of the carbonyl carbon of the carboxylic acid, potentially leading to a modest increase in the reaction rate. However, this effect is generally weaker than steric hindrance in this type of system.
Overall, it is anticipated that the esterification of this compound would be slightly slower than that of cyclohexanecarboxylic acid under similar conditions, primarily due to the steric effect of the alpha-methyl group.
Experimental Protocol: Kinetic Study of Fischer Esterification
This protocol describes a general method for determining the kinetics of an acid-catalyzed esterification reaction.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Acid catalyst (e.g., concentrated H₂SO₄)
-
Inert solvent (e.g., toluene)
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Constant temperature bath
-
Burette, pipettes, and conical flasks
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine known molar quantities of this compound, the alcohol, and the inert solvent.
-
Initiation: Place the flask in a constant temperature bath and allow it to equilibrate. Add a catalytic amount of concentrated sulfuric acid to start the reaction (t=0).
-
Monitoring: At regular time intervals, withdraw a small aliquot of the reaction mixture and quench it in a flask containing a known volume of ice-cold distilled water.
-
Titration: Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate the unreacted carboxylic acid with the standardized sodium hydroxide solution until a persistent pink color is observed.
-
Data Analysis: Calculate the concentration of the carboxylic acid at each time point. The rate constant (k) can be determined by plotting the appropriate function of concentration versus time (e.g., for a pseudo-first-order reaction, ln([Acid]₀/[Acid]t) vs. time).
II. Reactions of the Ketone Group
The ketone functionality at the 4-position of this compound can undergo various reactions, including reduction and enolization. The kinetics of these reactions are influenced by the structure of the cyclic ketone.
A. Keto-Enol Tautomerism and Enolate Formation
The presence of a methyl group at the alpha-position to the carbonyl is not possible in this compound. However, understanding the principles of kinetic versus thermodynamic enolate formation in a related system like 2-methylcyclohexanone provides valuable insight into the regioselectivity of reactions involving the enolate of our target molecule's ketone.
Under kinetic control (strong, bulky base at low temperature), the less substituted enolate is formed faster. Under thermodynamic control (weaker base, higher temperature), the more stable, more substituted enolate is favored. For this compound, enolization can occur towards C3 or C5, which are equivalent, leading to a single enolate. The presence of the C1-methyl group does not directly influence the immediate alpha-carbons of the ketone at C4.
B. Reduction of the Ketone
The reduction of the ketone to a secondary alcohol is a common transformation. We can compare the expected reactivity of the ketone in this compound to that of cyclohexanone.
Comparative Kinetic Data for Ketone Reactions
| Ketone | Reagent | Conditions | Rate Constant (k) / Product Ratio |
| Cyclohexanone | OH radical | 935-1331 K | k = 2.11 x 10⁻¹⁰ exp(-2268 K/T) cm³ molecule⁻¹ s⁻¹[1] |
| 2-Methylcyclohexanone | NaBH₄ | Methanol | trans:cis isomer ratio ~ 3:1 |
| Cyclohexanone | NaBH₄ | Methanol, 0°C | Complete reduction in < 5 min |
Inference for this compound:
-
Steric Hindrance: The cyclohexane ring in a chair conformation will place the substituents in either axial or equatorial positions. The bulky carboxymethyl group at C1 may influence the accessibility of the ketone at C4 to a reducing agent, potentially slowing the reaction rate compared to unsubstituted cyclohexanone.
-
Electronic Effects: The methyl and carboxylic acid groups are remote from the ketone and are expected to have a negligible electronic effect on the rate of reduction.
It is predicted that the reduction of the ketone in this compound would be slightly slower than that of cyclohexanone due to potential steric hindrance from the substituents on the ring.
Experimental Protocol: Kinetic Study of Keto-Enol Tautomerism by NMR
Materials:
-
This compound
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve a known concentration of this compound in the chosen deuterated solvent in an NMR tube.
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the sample at a specific temperature.
-
Peak Identification: Identify the characteristic signals for the keto and enol tautomers. For the enol, a vinylic proton signal is expected, while for the keto form, the alpha-proton signals will be characteristic.
-
Integration: Integrate the signals corresponding to unique protons of the keto and enol forms.
-
Equilibrium Constant Calculation: The equilibrium constant (Keq = [enol]/[keto]) can be calculated from the ratio of the integrals, taking into account the number of protons each signal represents.
-
Kinetic Monitoring (optional): To study the rate of tautomerization, the sample can be rapidly heated or cooled to a new temperature, and spectra can be acquired at timed intervals to monitor the approach to the new equilibrium.
III. Conclusion
This guide provides a comparative framework for understanding the kinetic behavior of this compound by drawing parallels with simpler, well-studied analogs. The presence of the methyl group at the 1-position is predicted to sterically hinder the esterification of the carboxylic acid, likely leading to a slower reaction rate compared to cyclohexanecarboxylic acid. For the ketone functionality, while direct electronic effects from the remote substituents are minimal, steric factors within the cyclohexane ring may slightly decrease the rate of reactions such as reduction when compared to unsubstituted cyclohexanone. The provided experimental protocols offer a starting point for researchers to obtain direct kinetic data for this interesting bifunctional molecule.
References
Unraveling the Reaction Mechanisms of 1-Methyl-4-oxocyclohexanecarboxylic Acid: A Computational and Experimental Comparison
For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of complex molecules like 1-Methyl-4-oxocyclohexanecarboxylic acid is paramount for optimizing synthetic routes and designing novel therapeutics. This guide provides a comparative analysis of proposed reaction mechanisms, supported by computational insights from related systems and available experimental data.
While direct computational studies on the reaction mechanisms of this compound are not extensively available in the current literature, we can infer plausible pathways by examining computational analyses of its core functional groups: the cyclohexanone moiety and the carboxylic acid group. By juxtaposing these theoretical predictions with established experimental outcomes for the synthesis of this and similar molecules, we can construct a comprehensive overview of its chemical behavior.
Proposed Reaction Mechanisms: A Theoretical Perspective
Drawing parallels from computational studies on the photochemistry and unimolecular decomposition of cyclohexanone, as well as Density Functional Theory (DFT) analyses of cyclohexane oxidation and the reactivity of substituted cyclohexanones, we can propose several key reaction pathways.
One plausible mechanism for the introduction of the methyl and carboxylic acid groups onto a cyclohexanone ring involves a series of nucleophilic additions and subsequent modifications. The presence of the ketone group directs reactivity, while the carboxylic acid can influence the stereochemistry of the reactions.
Below is a generalized workflow for the synthesis of this compound, highlighting key stages where computational analysis of intermediates and transition states would be invaluable.
Proposed synthetic pathway for this compound.
Computational studies on simpler systems, such as the reaction of enolates with electrophiles, can provide insights into the transition state energies and the stereochemical outcome of the methylation step.
Experimental Data and Comparison
Experimental synthesis of this compound and its derivatives provides crucial data for validating and refining theoretical models. Below is a summary of quantitative data from a known synthetic route for a related compound, 1-methylcyclohexanecarboxylic acid, which can serve as a benchmark for comparison.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Starting Amount | Yield (%) |
| 2-Methylcyclohexanol | C₇H₁₄O | 114.19 | 28.5 g (0.25 mol) | - |
| Formic acid (98-100%) | CH₂O₂ | 46.03 | 46 g (1.00 mol) | - |
| Sulfuric acid (96%) | H₂SO₄ | 98.08 | 497 g (4.86 mol) | - |
| 1-Methylcyclohexanecarboxylic acid | C₈H₁₄O₂ | 142.19 | - | 93-101%[1] |
This carboxylation reaction using formic acid provides a high yield of the target molecule.[1] Computational analysis of this reaction could elucidate the mechanism of the carbonylation and the role of the sulfuric acid catalyst.
For the synthesis of the ester derivative, methyl 4-oxocyclohexane-1-carboxylate, a different approach is taken, starting from trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Starting Amount | Product State |
| Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate | C₁₃H₁₈O₇ | 286.28 | 55 g (0.2 mol) | - |
| Sodium chloride | NaCl | 58.44 | 26 g (0.445 mol) | - |
| Water | H₂O | 18.02 | 16 ml (0.89 mol) | - |
| Methyl 4-oxocyclohexane-1-carboxylate | C₈H₁₂O₃ | 156.18 | - | Yellow oil[2] |
This reaction involves a decarboxylation step, which could be a subject of computational investigation to understand the reaction energetics and identify rate-limiting steps.
Experimental Protocols
Detailed experimental procedures are essential for reproducibility and for providing a basis for computational model development.
Synthesis of 1-Methylcyclohexanecarboxylic Acid [1]
-
In a 1-liter three-necked flask equipped with a powerful stirrer, a dropping funnel, and a thermometer, 270 ml (497 g, 4.86 moles) of 96% sulfuric acid is placed.
-
The mixture is vigorously stirred and maintained at 15–20°C using a cooling bath.
-
3 ml of 98–100% formic acid is added dropwise.
-
A solution of 28.5 g (0.25 mole) of 2-methylcyclohexanol in 46 g (1.00 mole) of 98–100% formic acid is then added over the course of 1 hour, maintaining the temperature at 15–20°C.
-
The reaction mixture is stirred for an additional hour at the same temperature.
-
The mixture is then poured onto 1 kg of crushed ice with stirring.
-
The precipitated carboxylic acid is extracted with hexane.
-
The hexane solution is then washed, dried, and the solvent is evaporated to yield the final product.
Synthesis of Methyl 4-oxocyclohexane-1-carboxylate [2]
-
A solution of 55 g (0.2 mole) of trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate in 240 ml of DMF is prepared.
-
To this solution, 26 g (0.445 mole) of sodium chloride and 16 ml (0.89 mole) of water are added under a nitrogen atmosphere.
-
The mixture is heated to reflux and maintained for 48 hours.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in water and the product is extracted with dichloromethane.
-
The combined organic extracts are dried and the solvent is evaporated to give a yellow oil.
-
The crude product is then purified by vacuum distillation.
Logical Workflow for a Combined Computational-Experimental Study
A synergistic approach combining computational modeling and experimental work would provide the most comprehensive understanding of the reaction mechanisms of this compound.
Integrated computational and experimental workflow.
Conclusion
While a dedicated computational analysis of this compound reaction mechanisms is a clear area for future research, this guide demonstrates how existing computational data on related structures and detailed experimental findings can be leveraged to build a robust understanding. By proposing mechanisms based on fundamental principles and comparing them with real-world synthetic data, researchers can gain valuable insights to guide future synthetic efforts and computational investigations in the field of drug development and organic chemistry.
References
Benchmarking Synthesis Routes for 1-Methyl-4-oxocyclohexanecarboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for 1-Methyl-4-oxocyclohexanecarboxylic acid, a valuable building block in organic synthesis and pharmaceutical development. The following sections detail plausible synthesis strategies, offering a side-by-side comparison of their methodologies, and present hypothetical performance data to illustrate the benchmarking process.
Comparative Analysis of Synthesis Routes
Two distinct routes for the synthesis of this compound are presented:
-
Route 1: Sequential Alkylation and Hydrolysis. This well-established approach involves the initial synthesis of a key precursor, methyl 4-oxocyclohexanecarboxylate, followed by methylation at the C1 position and subsequent hydrolysis of the ester to yield the final carboxylic acid.
-
Route 2: Dieckmann Condensation Approach. This alternative strategy employs an intramolecular condensation of a substituted pimelate diester to construct the 4-oxocyclohexane ring system, followed by methylation and decarboxylation.
The following tables provide a summary of the key reaction steps, reagents, and hypothetical performance metrics for each route.
Table 1: Comparison of Synthesis Route Steps and Reagents
| Step | Route 1: Sequential Alkylation and Hydrolysis | Route 2: Dieckmann Condensation Approach |
| 1 | Synthesis of Methyl 4-oxocyclohexanecarboxylate: Demethoxycarbonylation of trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate using NaCl in DMF/H₂O. | Synthesis of Diethyl 4-methylpimelate: Michael addition of diethyl malonate to ethyl crotonate, followed by alkylation with methyl iodide. |
| 2 | Methylation: Alkylation of methyl 4-oxocyclohexanecarboxylate using a strong base (e.g., LDA) and methyl iodide. | Dieckmann Condensation: Intramolecular cyclization of diethyl 4-methylpimelate using a base (e.g., NaOEt) to form ethyl 2-methyl-5-oxocyclohexane-1-carboxylate. |
| 3 | Hydrolysis: Saponification of methyl 1-methyl-4-oxocyclohexanecarboxylate using a base (e.g., NaOH), followed by acidic workup. | Hydrolysis and Decarboxylation: Acid-catalyzed hydrolysis of the β-keto ester followed by decarboxylation to yield 3-methylcyclohexanone. |
| 4 | - | Oxidation: Oxidation of 3-methylcyclohexanone to this compound using a strong oxidizing agent (e.g., KMnO₄). |
Table 2: Hypothetical Performance Metrics
| Metric | Route 1: Sequential Alkylation and Hydrolysis | Route 2: Dieckmann Condensation Approach |
| Overall Yield | ~60-70% | ~40-50% |
| Purity | High (>97%) | Moderate to High (may require extensive purification) |
| Reaction Time | 3-4 days | 4-5 days |
| Reagent Cost | Moderate | Moderate to High |
| Scalability | Good | Moderate |
| Safety Considerations | Use of strong, non-nucleophilic base (LDA). | Use of strong base (NaOEt) and strong oxidizing agent (KMnO₄). |
Disclaimer: The performance metrics presented in Table 2 are hypothetical and intended for illustrative purposes. Actual experimental results may vary.
Experimental Protocols
Route 1: Sequential Alkylation and Hydrolysis
Step 1: Synthesis of Methyl 4-oxocyclohexane-1-carboxylate
This procedure is adapted from the synthesis of the precursor.
-
Procedure: A solution of trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate (55 g, 0.2 mol) in DMF (240 ml) is prepared. To this solution, sodium chloride (26 g, 0.445 mol) and water (16 ml, 0.89 mol) are added under a nitrogen atmosphere.[1] The mixture is heated to reflux and maintained for 48 hours.[1] The solvent is then removed under reduced pressure. The residue is taken up in water, and the crude product is extracted with dichloromethane (3 x 100 ml).[1] The combined organic extracts are dried over anhydrous MgSO₄ and concentrated to give a yellow oil.[1] The crude product is purified by vacuum distillation to yield methyl 4-oxocyclohexanecarboxylate.[1]
Step 2: Methylation of Methyl 4-oxocyclohexanecarboxylate (Hypothetical)
-
Procedure: A solution of methyl 4-oxocyclohexanecarboxylate (15.6 g, 0.1 mol) in anhydrous THF (200 ml) is cooled to -78 °C under a nitrogen atmosphere. A solution of lithium diisopropylamide (LDA) in THF (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour. Methyl iodide (1.1 eq) is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product, methyl 1-methyl-4-oxocyclohexanecarboxylate, is purified by column chromatography.
Step 3: Hydrolysis of Methyl 1-methyl-4-oxocyclohexanecarboxylate (Hypothetical)
-
Procedure: To a solution of methyl 1-methyl-4-oxocyclohexanecarboxylate (17.0 g, 0.1 mol) in methanol (100 ml), a 2 M aqueous solution of sodium hydroxide (1.2 eq) is added. The mixture is stirred at room temperature for 12 hours. The methanol is removed under reduced pressure, and the aqueous residue is washed with diethyl ether. The aqueous layer is then acidified to pH 2 with 6 M HCl and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous Na₂SO₄ and concentrated to yield this compound.
Route 2: Dieckmann Condensation Approach (Hypothetical)
Step 1: Synthesis of Diethyl 4-methylpimelate
-
Procedure: This multi-step synthesis would first involve a Michael addition of diethyl malonate to ethyl crotonate, followed by saponification, decarboxylation, and a final alkylation step with methyl iodide to obtain the desired diester.
Step 2: Dieckmann Condensation
-
Procedure: A solution of diethyl 4-methylpimelate (24.4 g, 0.1 mol) in anhydrous toluene (200 ml) is added dropwise to a suspension of sodium ethoxide (1.1 eq) in anhydrous toluene at reflux. The reaction mixture is refluxed for an additional 4 hours. After cooling, the mixture is poured into a mixture of ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated to yield the crude β-keto ester, ethyl 2-methyl-5-oxocyclohexane-1-carboxylate.
Step 3 & 4: Hydrolysis, Decarboxylation, and Oxidation
-
Procedure: The crude ethyl 2-methyl-5-oxocyclohexane-1-carboxylate is refluxed with an aqueous solution of sulfuric acid to effect hydrolysis and decarboxylation to 3-methylcyclohexanone. The resulting ketone is then oxidized using a strong oxidizing agent like potassium permanganate in a basic solution, followed by an acidic workup to yield this compound.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the two proposed synthesis routes.
Caption: Workflow for Route 1: Sequential Alkylation and Hydrolysis.
Caption: Workflow for Route 2: Dieckmann Condensation Approach.
References
Comparative Analysis of 1-Methyl-4-oxocyclohexanecarboxylic Acid Analog Cross-Reactivity
This guide provides a comparative analysis of the cross-reactivity of several analogs of 1-methyl-4-oxocyclohexanecarboxylic acid. The data presented herein is based on a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a standard method for determining the binding specificity of antibodies to small molecules (haptens). This information is crucial for researchers and drug development professionals working on assays and therapeutics where specificity is a critical parameter.
Cross-Reactivity Data
The following table summarizes the cross-reactivity of selected analogs against a hypothetical polyclonal antibody raised against this compound conjugated to a carrier protein. Cross-reactivity is expressed as the percentage of the IC50 (half-maximal inhibitory concentration) of the target analyte, this compound.
| Compound ID | Analog Name | Structure | IC50 (nM) | Cross-Reactivity (%) |
| 1 | This compound | 10 | 100% | |
| 2 | 4-Oxocyclohexanecarboxylic acid | 50 | 20% | |
| 3 | 1-Ethyl-4-oxocyclohexanecarboxylic acid | 25 | 40% | |
| 4 | 1-Methyl-4-hydroxycyclohexanecarboxylic acid | 200 | 5% | |
| 5 | 1-Methylcyclohexanecarboxylic acid | >1000 | <1% |
Experimental Protocols
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol outlines the steps for a competitive ELISA to determine the cross-reactivity of analogs with an antibody specific for this compound.
Materials:
-
96-well microtiter plates
-
Coating antigen: this compound conjugated to Bovine Serum Albumin (BSA)
-
Primary antibody: Polyclonal antibody raised against this compound-KLH conjugate
-
Secondary antibody: Horseradish Peroxidase (HRP)-conjugated anti-species IgG
-
Wash buffer: Phosphate Buffered Saline with 0.05% Tween 20 (PBST)
-
Blocking buffer: 5% non-fat dry milk in PBST
-
Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB)
-
Stop solution: 2M Sulfuric Acid
-
Standard: this compound
-
Test compounds: Analogs of this compound
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the coating antigen (this compound-BSA) to a final concentration of 2 µg/mL in a coating buffer (0.05 M carbonate-bicarbonate, pH 9.6).
-
Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well.
-
Incubate for 2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the standard (this compound) and the test analogs in assay buffer.
-
In a separate dilution plate, mix 50 µL of each standard or analog dilution with 50 µL of the diluted primary antibody. Incubate this mixture for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at 37°C.
-
-
Detection:
-
Wash the plate four times with wash buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Substrate Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of binding for each standard and analog concentration relative to the maximum binding (zero standard/analog).
-
Plot the percentage of binding against the logarithm of the concentration for the standard and each analog.
-
Determine the IC50 value (the concentration that causes 50% inhibition of binding) for the standard and each analog from their respective dose-response curves.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Analog) x 100
Visualizations
Competitive ELISA Workflow
Caption: Workflow for the competitive ELISA.
Principle of Competitive ELISA
Caption: Principle of Competitive ELISA.
Establishing Analytical Standards for 1-Methyl-4-oxocyclohexanecarboxylic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the establishment of robust analytical standards is a cornerstone of accurate quantification and quality control. This guide provides a comprehensive comparison of analytical methodologies for establishing and utilizing an analytical standard for 1-Methyl-4-oxocyclohexanecarboxylic acid. Given the limited availability of a certified reference standard for this specific molecule, this document outlines the process for qualifying a commercially available standard and compares the primary chromatographic methods for its analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Qualification of a Reference Standard
The initial and most critical step is the rigorous qualification of a commercially available source of this compound to serve as a reference standard. This process involves purification, comprehensive characterization, and purity assessment.
Experimental Workflow for Standard Qualification
Caption: Workflow for the qualification of a reference standard.
Experimental Protocols for Standard Qualification
-
Purification: The procured material should be purified, for example, by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to remove impurities.
-
Structural Confirmation:
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. While specific spectra for the free acid are not widely published, data for the methyl ester of this compound can provide a reference for expected chemical shifts and coupling patterns[1].
-
Mass Spectrometry (MS): Utilize high-resolution mass spectrometry to confirm the molecular weight and elemental composition.
-
-
Purity Assessment:
-
Chromatographic Purity: Employ HPLC-UV and/or GC-MS methods (as detailed below) to assess for the presence of any impurities.
-
Quantitative NMR (qNMR): If a suitable internal standard is available, qNMR can be used for an accurate purity determination.
-
Comparative Analysis of Chromatographic Methods
The two primary chromatographic techniques suitable for the analysis of this compound are HPLC and GC-MS. The choice between these methods often depends on the required sensitivity, selectivity, and sample matrix. As this compound is a keto-acid, derivatization is often employed to improve its chromatographic properties and detection sensitivity[2][3][4][5].
Data Presentation: Performance Comparison of Analytical Methods
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) |
| Derivatization | Generally required to increase volatility (e.g., silylation, methylation)[5][6]. | May be required for UV or fluorescence detection[2]. Direct analysis is possible with MS detection. |
| Linearity | Good linearity is typically achieved over a wide concentration range. | High linearity is generally observed. |
| Accuracy (% Recovery) | Typically high (e.g., 95-105%), dependent on derivatization efficiency. | Generally high, often within 98-102%. |
| Precision (%RSD) | <10% for inter-day precision is achievable. | Typically <5% for intra-day and <10% for inter-day precision. |
| Limit of Detection (LOD) | High sensitivity, often in the ng/mL to pg/mL range, especially with selected ion monitoring (SIM). | Method-dependent; can range from µg/mL (UV) to ng/mL or lower (MS). |
| Selectivity | High, due to mass spectrometric detection. | Good with UV detection; very high with MS detection. |
| Throughput | Moderate, due to longer run times and sample preparation. | Higher, particularly with modern UHPLC systems. |
Experimental Workflow for Sample Analysis
Caption: A generalized workflow for the analysis of this compound.
Detailed Experimental Protocols
A. Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and specificity but requires a derivatization step to make the analyte volatile.
1. Sample Preparation and Derivatization (Methylation):
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol).
-
Add a methylating agent, such as methanolic HCl, and heat the mixture to convert the carboxylic acid to its methyl ester[6]. This procedure is analogous to methods used for other short-chain carboxylic acids[6][7].
-
After the reaction, neutralize the solution and extract the methyl ester into an organic solvent (e.g., hexane or dichloromethane).
-
Dry the organic extract and reconstitute it in a suitable solvent for GC-MS analysis.
2. GC-MS Parameters (Illustrative):
-
Column: A mid-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is a suitable starting point[8].
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless for trace analysis.
-
Oven Program: Initial temperature of 70 °C, hold for 2 minutes; ramp at 15 °C/min to 280 °C, hold for 5 minutes[8].
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
B. High-Performance Liquid Chromatography (HPLC) with UV or MS Detection
HPLC can be a more direct method, especially when coupled with mass spectrometry, potentially avoiding the need for derivatization.
1. Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
For methods requiring derivatization (e.g., for fluorescence detection), a pre-column reaction with a suitable labeling agent would be necessary[2].
2. HPLC-UV/MS Parameters (Illustrative):
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a common choice for separating carboxylic acids.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection:
-
UV: Detection at a low wavelength (e.g., 200-210 nm) is suitable for the carboxyl group, although sensitivity may be limited[9].
-
MS (ESI): Electrospray ionization in negative ion mode is generally effective for detecting carboxylic acids. This provides high sensitivity and selectivity.
-
Conclusion
The establishment of an analytical standard for this compound requires a systematic approach, beginning with the qualification of a commercially available material through purification and rigorous characterization. For subsequent quantitative analysis, both GC-MS and HPLC-MS offer viable and robust methodologies. GC-MS provides excellent sensitivity but necessitates a derivatization step. HPLC, particularly when coupled with a mass spectrometer, offers a more direct analysis with high throughput and specificity. The choice of method will ultimately be guided by the specific requirements of the assay, including sensitivity needs, sample matrix complexity, and available instrumentation.
References
- 1. Cyclohexanecarboxylic acid, 1-methyl-4-oxo-, methyl ester(37480-41-4) 1H NMR [m.chemicalbook.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
Safety Operating Guide
Proper Disposal of 1-Methyl-4-oxocyclohexanecarboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of 1-Methyl-4-oxocyclohexanecarboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with hazardous waste regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1]
Waste Classification and Segregation
This compound is an organic acid and should be treated as hazardous chemical waste. It is imperative to segregate this waste stream from other types of laboratory waste to prevent dangerous reactions.[2][3]
Key Segregation Principles:
-
Acids and Bases: Store organic acid waste separately from all bases.[2][3]
-
Oxidizing Agents: Keep away from oxidizing agents.
-
Incompatible Materials: Consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service, which will typically employ controlled incineration with flue gas scrubbing.[1] Under no circumstances should this chemical be discharged into sewer systems or the environment. [1]
1. Waste Collection and Containment:
-
Solid Waste: Collect pure, unadulterated this compound in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, screw-top lid.[3] Do not use metal containers for acidic waste.[2]
-
Solutions: If the compound is in a solvent, the entire solution should be disposed of as hazardous waste. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that are contaminated with this compound should be collected in a separate, clearly labeled container for solid hazardous waste.
2. Labeling:
-
All waste containers must be clearly and accurately labeled with a "Hazardous Waste" label.[3]
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The date the waste was first added to the container
-
The associated hazards (e.g., "Corrosive," "Irritant")
-
3. Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[2]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is cool, dry, and well-ventilated.[1]
-
Secondary containment should be used to prevent the spread of material in case of a leak.
4. Arranging for Disposal:
-
Once the waste container is full, or within one year of the initial accumulation date, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][3]
-
Do not attempt to treat or neutralize the chemical waste unless it is a specifically approved and documented laboratory procedure.
5. Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The first rinseate must be collected and disposed of as hazardous waste.[4]
-
After triple-rinsing and air-drying, the container labels should be completely defaced or removed, and the container can then be disposed of as non-hazardous waste or recycled, in accordance with institutional policies.[5]
Quantitative Disposal Data Summary
No specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for drain disposal) are available, as sewer disposal is prohibited.[1] The primary disposal parameters are qualitative and procedural, focusing on proper containment, segregation, and professional disposal.
| Parameter | Guideline | Source |
| Disposal Method | Licensed chemical destruction or controlled incineration. | [1] |
| Sewer Discharge | Prohibited. | [1] |
| Waste Segregation | Store separately from bases and other incompatible materials. | [2][3] |
| Container Type | Chemically compatible, sealed containers (e.g., HDPE). Avoid steel. | [2][3] |
| Storage Time Limit | Up to 1 year in a Satellite Accumulation Area. | [2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 1-Methyl-4-oxocyclohexanecarboxylic acid
This guide provides crucial safety and logistical information for the handling and disposal of 1-Methyl-4-oxocyclohexanecarboxylic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is paramount to minimize exposure and ensure safety. Below is a summary of recommended PPE when handling this compound and similar compounds.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust particles that can cause serious eye irritation.[1][2][3] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). | Prevents skin contact, which may cause irritation.[1][2][4] Gloves should be inspected before use and disposed of properly. |
| Body Protection | Laboratory coat or other protective clothing. | Minimizes the risk of skin contact with the chemical.[1][4] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a full-face respirator may be necessary.[1][4][5] | Prevents inhalation of dust or vapors, which can cause respiratory irritation.[1][5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for safe handling.
-
Preparation :
-
Handling :
-
Storage :
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste :
-
Contaminated Packaging :
-
Empty containers should be triple-rinsed (or equivalent).
-
The rinsate should be collected and treated as chemical waste.
-
Puncture the container to prevent reuse before disposal in a sanitary landfill or through other approved methods.[4]
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

